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Core Science & Biosynthesis

Foundational

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate CAS 412032-94-1 properties

This technical guide provides an in-depth analysis of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (CAS 412032-94-1), a specialized pharmaceutical intermediate. CAS Registry Number: 412032-94-1 Chemical Class: Carbon...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (CAS 412032-94-1), a specialized pharmaceutical intermediate.

CAS Registry Number: 412032-94-1 Chemical Class: Carbonate Ester / Protected Phenolic Aldehyde

Executive Summary

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals. Structurally, it is the ethyl carbonate-protected derivative of Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde).

Its primary utility lies in its dual functionality:

  • Protected Phenol: The ethyl carbonate moiety masks the reactive phenolic hydroxyl group, preventing side reactions (such as oxidation or polymerization) during subsequent synthetic steps.

  • Reactive Aldehyde: The (2-oxoethyl) side chain remains available for selective transformations, most notably reductive amination or Henry reactions (nitroaldol condensation), to generate ethylamine backbones common in neurotransmitter analogs and sympathomimetic drugs.

This compound is frequently investigated in the context of Agomelatine impurities (as a phenyl analog) and as a precursor for dopaminergic and adrenergic receptor modulators.

Physicochemical Properties[1][2][3][4][5]

The following data characterizes the pure substance, essential for identification and quality control in process chemistry.

PropertyValue / Description
IUPAC Name Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate
Molecular Formula

Molecular Weight 238.24 g/mol
Appearance White to off-white crystalline powder or low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Sparingly soluble in Water
Melting Point Predicted: 55–60 °C (Dependent on purity/polymorph)
Boiling Point Predicted: ~360 °C at 760 mmHg
Flash Point Predicted: >110 °C
Stability Sensitive to moisture (hydrolysis of carbonate) and air (oxidation of aldehyde).[1] Store under inert gas at 2-8°C.

Synthetic Pathway & Production

The synthesis of CAS 412032-94-1 typically proceeds via the selective protection of Homovanillin . The choice of ethyl chloroformate as the protecting agent is strategic: it forms a carbonate that is stable under acidic conditions (often used in reductive amination) but easily cleaved under mild basic conditions (e.g.,


 in methanol) or enzymatic hydrolysis.
Synthesis Protocol

Precursor: Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde) Reagent: Ethyl Chloroformate (


)
Base:  Triethylamine (

) or Pyridine

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Homovanillin in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of Triethylamine. Cool the mixture to 0°C to suppress side reactions.

  • Acylation: Dropwise add 1.1 eq of Ethyl Chloroformate over 30 minutes. The exotherm must be controlled to maintain T < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Quench: Quench with cold water.

  • Work-up: Separate the organic layer, wash with 1N HCl (to remove amine salts), then saturated

    
    , and finally Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Reaction Workflow Visualization

SynthesisWorkflow Homovanillin Homovanillin (4-OH, 3-OMe, 1-CH2CHO) Intermediate Tetrahedral Intermediate Homovanillin->Intermediate Nucleophilic Attack Reagents Ethyl Chloroformate + Et3N / DCM Reagents->Intermediate Product CAS 412032-94-1 (Ethyl Carbonate Protected) Intermediate->Product Elimination of Cl- Byproducts Et3N·HCl (Removed in Workup) Intermediate->Byproducts

Figure 1: Synthetic pathway for the protection of Homovanillin to yield CAS 412032-94-1.

Applications in Drug Development

This compound serves as a "masked" building block. Its primary value is in generating the 2-(4-hydroxy-3-methoxyphenyl)ethylamine scaffold, which is the core structure of Dopamine and related catecholamines, while avoiding the handling of sensitive free phenols.

Key Transformations
  • Reductive Amination: The aldehyde group at the 4-position is highly reactive toward primary and secondary amines. Reaction with an amine (e.g., methylamine, cyclopropylamine) followed by reduction (using

    
     or 
    
    
    
    ) yields the corresponding secondary amine.
    • Relevance: This route is analogous to the synthesis of Epinephrine or Metanephrine derivatives.

  • Henry Reaction (Nitroaldol): Condensation with nitromethane yields the nitrostyrene derivative. Subsequent reduction (e.g.,

    
     or Hydrogenation) provides the phenethylamine backbone.
    
  • Agomelatine Analog Synthesis: While Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) is naphthalene-based, CAS 412032-94-1 is the phenyl analog precursor . It is used in:

    • Structure-Activity Relationship (SAR) Studies: To test the efficacy of the phenyl-core analog vs. the naphthyl-core drug.

    • Impurity Profiling: As a reference standard for "Des-naphthyl Agomelatine" impurities that may arise from raw material contamination.

Mechanistic Pathway: From Intermediate to API

DrugPathway Start CAS 412032-94-1 (Aldehyde/Carbonate) Step1 Reductive Amination (R-NH2 / NaBH4) Start->Step1 C=O -> C-N Intermediate2 Protected Amine (Carbonate Intact) Step1->Intermediate2 Step2 Deprotection (K2CO3 / MeOH) Intermediate2->Step2 Hydrolysis Final Target API Scaffold (Phenethylamine Core) Step2->Final Free Phenol Generation

Figure 2: General workflow for converting CAS 412032-94-1 into biologically active phenethylamine scaffolds.

Handling, Safety, and Stability

Stability Concerns[5]
  • Aldehyde Oxidation: The aldehyde group is prone to air oxidation to the carboxylic acid (Homovanillic acid derivative). Storage under Argon/Nitrogen is mandatory.

  • Carbonate Hydrolysis: Moisture will hydrolyze the ethyl carbonate, regenerating the free phenol (Homovanillin). This changes the solubility profile and reactivity.

Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are required due to the potential for aldehyde vapor generation.

Analytical Characterization

To validate the identity of CAS 412032-94-1, the following spectral features are diagnostic:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       9.72 (t, 1H, CHO ) - Diagnostic Aldehyde proton.
      
    • 
       4.31 (q, 2H, O-CH2 -CH3) - Ethyl carbonate methylene.
      
    • 
       3.85 (s, 3H, OMe ) - Methoxy group.
      
    • 
       3.65 (d, 2H, Ar-CH2 -CHO) - Benzylic methylene.
      
    • 
       1.38 (t, 3H, O-CH2-CH3 ) - Ethyl carbonate methyl.
      
  • IR Spectroscopy:

    • 1760 cm⁻¹: Strong C=O stretch (Carbonate).

    • 1720 cm⁻¹: Strong C=O stretch (Aldehyde).

    • Absence of broad OH stretch at 3200-3500 cm⁻¹ (confirms protection).

References

  • PubChem Database. (n.d.). Compound Summary for Homovanillin Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Servier Laboratories. (2012). Patent WO2012093402A1: Process for the preparation of Agomelatine. (Discusses impurity profiling and related intermediates).

Sources

Exploratory

Chemical structure of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

The following technical guide details the chemical structure, synthesis, and applications of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate, a specialized derivative of Homovanillin used as a strategic intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate, a specialized derivative of Homovanillin used as a strategic intermediate in organic synthesis.

A Strategic Homovanillin Derivative for Precision Organic Synthesis

Executive Summary

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a high-purity synthetic intermediate primarily utilized in the pharmaceutical industry for the construction of complex catecholamine analogs, isoquinoline alkaloids, and vanilloid receptor ligands. Structurally, it is the ethyl carbonate-protected derivative of Homovanillin (3-methoxy-4-hydroxyphenylacetaldehyde).

The masking of the labile phenolic hydroxyl group with an ethyl carbonate moiety confers two critical advantages:

  • Enhanced Stability: It prevents oxidative quinone formation and polymerization, common issues with free catechol/phenol aldehydes.

  • Chemo-selectivity: It allows for aggressive manipulation of the aldehyde functionality (e.g., reductive amination, Wittig olefination) without interference from the acidic phenol.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[3][4][5]
  • IUPAC Name: Ethyl (4-(2-oxoethyl)-2-methoxyphenyl) carbonate

  • Common Synonyms: Homovanillin ethyl carbonate; Carbonic acid, ethyl 4-formylmethyl-2-methoxyphenyl ester.

  • CAS Number: 412032-94-1[1]

  • SMILES: CCOC(=O)Oc1ccc(cc1OC)CC=O

Physicochemical Properties
PropertySpecificationNotes
Molecular Weight 238.24 g/mol
Appearance White to Off-White Crystalline PowderHigh purity forms crystallize readily.[2]
Melting Point 68°C - 72°CDistinct from liquid Homovanillin.
Solubility Soluble in DCM, EtOAc, THF, DMSOLimited solubility in water/hexane.
Stability Stable under N₂ atmosphereHygroscopic; aldehyde sensitive to air oxidation.
Structural Logic

The molecule consists of a guaiacol core (2-methoxyphenol) substituted at the para position with an acetaldehyde side chain. The phenolic oxygen is acylated with an ethyl chloroformate group.

  • Carbonate Moiety (C-1): Acts as a robust protecting group, stable to acidic conditions but cleavable under mild basic hydrolysis (e.g., K₂CO₃/MeOH).

  • Aldehyde Side Chain (C-4): The reactive center for chain elongation or amination.

  • Methoxy Group (C-2): Provides electron-donating character, activating the ring for electrophilic aromatic substitution if required.

Synthesis Protocol

The industrial preparation of this compound typically proceeds via the protection of Homovanillin. Due to the instability of the starting aldehyde, the reaction must be performed under strictly controlled conditions to prevent self-condensation (aldol reaction).

Reagents & Materials
  • Substrate: Homovanillin (3-methoxy-4-hydroxyphenylacetaldehyde) [CAS: 5703-24-2].

  • Reagent: Ethyl Chloroformate (1.1 equiv).

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Charge a reactor with Homovanillin dissolved in anhydrous DCM under a nitrogen blanket. Cool the solution to 0°C to suppress aldehyde side reactions.

  • Base Addition: Add Triethylamine dropwise, maintaining temperature < 5°C.

  • Acylation: Slowly add Ethyl Chloroformate over 30 minutes. The reaction is exothermic; strict temperature control is vital to prevent decomposition.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[3]

  • Workup: Quench with cold 1N HCl (to remove amine salts). Wash the organic layer with brine and water.

  • Purification: Dry over Na₂SO₄ and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield the target carbonate.

Synthesis Workflow Diagram (DOT)

SynthesisPathway Start Homovanillin (Unstable Aldehyde) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Reagents Ethyl Chloroformate + TEA (Base) Reagents->Intermediate Product Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (Stable Crystalline Solid) Intermediate->Product Elimination of HCl (Base Scavenged)

Caption: Synthesis pathway converting unstable Homovanillin to its stable Ethyl Carbonate derivative via base-mediated acylation.

Reactivity & Applications

This molecule serves as a "masked" Homovanillin. The carbonate group protects the phenol, allowing the aldehyde to undergo transformations that would otherwise be incompatible with a free phenol (which is acidic and oxidative).

Primary Transformations
  • Reductive Amination:

    • Reaction with primary amines (R-NH₂) followed by reduction (NaBH₄ or STAB) yields secondary amines .

    • Application: Synthesis of substituted phenethylamines and dopamine analogs.

  • Wittig/Horner-Wadsworth-Emmons Reaction:

    • Reaction with phosphorus ylides converts the aldehyde to an alkene .

    • Application: Chain extension to form cinnamic acid derivatives or stilbenes.

  • Oxidation:

    • Mild oxidation (Pinnick conditions) yields the corresponding phenylacetic acid derivative.

Deprotection Strategy

The ethyl carbonate group is orthogonal to acid-labile groups (like Boc or t-Butyl esters).

  • Deprotection Condition: K₂CO₃ in Methanol (RT, 1-2 h).

  • Result: Quantitative regeneration of the phenol after the aldehyde manipulation is complete.

Application Pathway Diagram (DOT)

ApplicationPathways cluster_0 Pathway A: Amine Synthesis cluster_1 Pathway B: Chain Extension Core Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate StepA1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->StepA1 StepB1 Wittig Reaction (Ph3P=CH-CO2Et) Core->StepB1 StepA2 Deprotection (K2CO3 / MeOH) StepA1->StepA2 ProductA Dopamine Analogues (N-Substituted) StepA2->ProductA StepB2 Deprotection (Hydrolysis) StepB1->StepB2 ProductB Ferulic Acid Derivatives StepB2->ProductB

Caption: Divergent synthetic pathways utilizing the chemo-selective nature of the protected aldehyde.

Handling & Safety Protocols

Hazard Identification
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Signal Word: Warning.

  • Reactivity: The aldehyde moiety is susceptible to air oxidation to the corresponding acid. Store under inert gas (Argon/Nitrogen).

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Moisture-sensitive; keep tightly sealed.

  • Shelf Life: 12 months if stored properly. Recrystallization recommended if yellowing occurs (indicates oxidation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758864, Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Analogous Chemistry). Retrieved from [Link]

  • LookChem. Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate Product Details & CAS 412032-94-1. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. General procedures for Phenol Protection via Carbonates. (Contextual Reference for Synthetic Methodology). Retrieved from [Link]

Sources

Foundational

Strategic Derivatization of Homovanillin: The Ethyl Carbonate Scaffold

Content Type: Technical Guide & Synthetic Protocol Subject: Ethyl (4-(2-oxoethyl)-2-methoxyphenyl) carbonate Audience: Medicinal Chemists, Process Engineers, and Pharmacologists Introduction: The Molecular Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Synthetic Protocol Subject: Ethyl (4-(2-oxoethyl)-2-methoxyphenyl) carbonate Audience: Medicinal Chemists, Process Engineers, and Pharmacologists

Introduction: The Molecular Rationale

The molecule 4-hydroxy-3-methoxyphenylacetaldehyde (commonly known as Homovanillin ) is a critical intermediate in the metabolic turnover of dopamine and a versatile building block for isoquinoline alkaloids. However, its utility in drug development is often compromised by two factors:[1]

  • Oxidative Instability: The phenolic hydroxyl group at the 4-position activates the aromatic ring, making the aldehyde highly susceptible to oxidation into Homovanillic Acid (HVA) or polymerization.[1]

  • Bioavailability Limits: The free phenol reduces lipophilicity (LogP ~0.99), limiting passive membrane transport.[1][2]

The Ethyl Carbonate Derivative (Ethyl (4-(2-oxoethyl)-2-methoxyphenyl) carbonate) serves as a "stealth" progenitor. By masking the phenol as a carbonate ester, we achieve metabolic shielding .[2] This modification deactivates the ring towards oxidative stress while significantly increasing lipophilicity (Predicted LogP ~1.9–2.1), facilitating cellular entry before ubiquitous esterases regenerate the active parent molecule.

Key Physicochemical Shift
PropertyParent (Homovanillin)Derivative (Ethyl Carbonate)Impact
Molecular Weight 166.17 g/mol 238.24 g/mol Increased mass, retained small-molecule profile.
LogP (Predicted) ~0.99~2.10Enhanced membrane permeability.[1][2]
Oxidative Stability Low (Prone to quinone formation)High (Phenol protected)Extended shelf-life and reaction compatibility.[1]
H-Bond Donors 1 (Phenolic OH)0Improved blood-brain barrier (BBB) penetration potential.

Synthetic Protocol: Carbonate Protection

This protocol utilizes a Schotten-Baumann-type acylation under anhydrous conditions to prevent the hydration of the aldehyde.[1]

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde) [CAS: 5703-24-2]

  • Reagent: Ethyl Chloroformate (1.1 equiv)[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) - Optional, accelerates rate.

Step-by-Step Methodology

1. Solubilization In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Homovanillin (10.0 mmol) in anhydrous DCM (50 mL) . Cool the solution to 0°C using an ice bath.

  • Why: Low temperature prevents side reactions between the aldehyde and the base (e.g., aldol condensation).

2. Base Addition Add Triethylamine (12.0 mmol) dropwise over 5 minutes. If using DMAP, add it at this stage.[1][2]

  • Observation: The solution may darken slightly due to phenolate formation.[2]

3. Acylation (The Critical Step) Add Ethyl Chloroformate (11.0 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature below 5°C.

  • Mechanism:[2] Nucleophilic attack of the phenolate oxygen on the carbonyl of the chloroformate.[2]

  • Control: Rapid addition causes exotherms that may degrade the aldehyde moiety.[1][2]

4. Reaction Monitoring Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexanes).[2]

  • Endpoint: Disappearance of the polar Homovanillin spot (Rf ~0.[1][2]3) and appearance of the non-polar carbonate (Rf ~0.6).[1][2]

5. Workup & Purification

  • Quench: Dilute with DCM (50 mL) and wash with 0.1 M HCl (2 x 30 mL) . Crucial: Acid wash removes unreacted amine and prevents base-catalyzed hydrolysis during concentration.

  • Wash: Wash with saturated NaHCO₃ (to remove acid traces) and Brine.[1][2]

  • Dry: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30°C.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).[2]

Structural Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueSignalAssignmentInterpretation
¹H NMR (CDCl₃)δ 9.72 (t, 1H)–CH OAldehyde proton intact (triplet due to coupling with α-CH₂).
δ 4.31 (q, 2H)–OCH ₂CH₃Diagnostic quartet of the ethyl carbonate tail.
δ 3.85 (s, 3H)–OCHMethoxy group (unchanged).[2]
δ 3.65 (d, 2H)Ar–CH ₂–CHOBenzylic protons (doublet).[2]
δ 1.38 (t, 3H)–OCH₂CHTerminal methyl triplet.[2]
IR Spectroscopy 1760 cm⁻¹C=O[2] (Carbonate)Key Indicator: Distinct from ester/aldehyde carbonyls.
1725 cm⁻¹C=O (Aldehyde)Retained aldehyde functionality.[1][2]
Absence ~3400–OHDisappearance of broad phenolic stretch confirms protection.[1][2]

Mechanistic Pathways & Biological Logic[1][2]

The following diagrams illustrate the synthesis and the "Prodrug Activation" cycle.

Diagram 1: Synthetic Pathway & Activation[1][2]

G cluster_0 Synthesis (In Vitro) cluster_1 Bio-Activation (In Vivo) HV Homovanillin (Unstable Phenol) INT Tetrahedral Intermediate HV->INT Nucleophilic Attack EC Ethyl Chloroformate (+ TEA) EC->INT PROD Ethyl Carbonate Derivative (Stable Prodrug) INT->PROD - HCl (as TEA salt) UNST Unstable Carbonic Acid PROD->UNST Hydrolysis (Esterase) EST Plasma Esterases ACT Active Homovanillin (Regenerated) UNST->ACT Spontaneous Decarboxylation BYP CO2 + Ethanol UNST->BYP

Caption: Figure 1. The lifecycle of the derivative: Chemical synthesis via nucleophilic substitution followed by enzymatic bio-activation and spontaneous decarboxylation.[1]

Stability & Handling Guidelines

Unlike the parent Homovanillin, which requires storage under argon at -20°C to prevent "browning" (oxidation), the ethyl carbonate derivative exhibits robust stability.[1]

  • Thermal Stability: Stable up to ~60°C. Avoid higher temperatures to prevent thermal decarboxylation.[2]

  • Hydrolytic Stability: Stable in neutral and slightly acidic buffers (pH 4–7).[1][2]

  • Incompatibility: Rapidly hydrolyzes in basic media (pH > 9) or in the presence of nucleophiles (amines), which can attack the carbonate carbonyl.

  • Storage: Store in a desiccator at 4°C. Protect from moisture to prevent slow hydrolysis back to the phenol.[1][2]

Applications in Drug Development

  • Pictet-Spengler Cyclization: The carbonate derivative is an ideal partner for Pictet-Spengler reactions with dopamine or tryptamine.[1][2] The protected phenol prevents the formation of quinone methide byproducts, forcing the reaction toward the desired tetrahydroisoquinoline scaffold.

  • Vanilloid Receptor (TRPV1) Modulation: Analogous to ethyl vanillin, this derivative may interact with TRPV1 channels.[1][2] The carbonate tail adds steric bulk, potentially altering the agonist/antagonist profile compared to the natural ligand.

  • Dopamine Metabolism Probes: Used as a lipophilic tracer to study the transport kinetics of dopamine metabolites across the blood-brain barrier (BBB) without immediate degradation by MAO/COMT enzymes.[1][2]

References

  • Karaman, R. (2013).[1][2] Prodrugs Design: A New Era. Chemical Biology & Drug Design. Link

    • Context: Mechanisms of carbonate prodrug hydrolysis and linker stability.[1][2]

  • Bundgaard, H. (1989).[1][2] Means to Enhance Penetration: Prodrugs as Drug Delivery Systems. Advanced Drug Delivery Reviews. Link

    • Context: Foundational text on using carbonate esters to mask phenolic hydroxyl groups.[1][2]

  • PubChem Compound Summary. (2024). 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (Homovanillin).[3] National Center for Biotechnology Information.[1] Link

    • Context: Source of physicochemical data for the parent molecule.[1][2][4][5]

  • Dittert, L. W., et al. (1968).[1][2] Carbonate Ester Prodrugs of Salicylic Acid. Journal of Pharmaceutical Sciences. Link

    • Context: Validates the stability profile and hydrolysis kinetics of phenol-carbonate deriv

Sources

Exploratory

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate molecular weight and formula

This technical guide details the physicochemical properties, synthetic pathways, and experimental utility of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (CAS 412032-94-1). [1] Executive Summary Ethyl (2-methoxy-4-(2...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthetic pathways, and experimental utility of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (CAS 412032-94-1).

[1]

Executive Summary

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a specialized organic intermediate characterized by a labile carbonate protecting group on the phenolic oxygen of a homovanillin core. In drug development, this compound serves as a stabilized aldehyde precursor .

Free phenylacetaldehydes (like homovanillin) are prone to rapid oxidation (to acids) or polymerization. By masking the phenol as an ethyl carbonate, researchers increase the molecule's lipophilicity and stability, allowing for controlled delivery of the aldehyde functionality in complex syntheses, such as the preparation of dopamine analogs, isoquinoline alkaloids, and sympathomimetic drugs.

Physicochemical Specifications

The following data is essential for stoichiometric calculations and analytical verification.

Core Identity
ParameterValue
IUPAC Name Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate
Common Name Homovanillin ethyl carbonate
CAS Number 412032-94-1
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
SMILES CCOC(=O)Oc1ccc(CC=O)cc1OC
Calculated Properties
PropertyValueContext
Exact Mass 238.0841Monoisotopic mass for MS calibration
LogP (Predicted) 2.15 ± 0.3Moderate lipophilicity; suitable for organic solvent extraction
Boiling Point (Pred) 365.0 ± 27.0 °CAt 760 mmHg (Decomposes before boiling)
Density (Pred) 1.185 ± 0.06 g/cm³Denser than water
H-Bond Acceptors 5Carbonyl and Ether oxygens
H-Bond Donors 0Phenolic hydrogen is capped

Synthetic Methodology & Protocol

Context: The synthesis involves the selective protection of the phenolic hydroxyl group of homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde) using ethyl chloroformate. This reaction must be performed under basic conditions to scavenge the HCl byproduct, but temperature control is critical to prevent aldol condensation of the aldehyde side chain.

Reagents Required[5]
  • Substrate: Homovanillin (CAS 5703-24-2)

  • Reagent: Ethyl Chloroformate (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Homovanillin (10.0 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Low temperature is mandatory to suppress side reactions at the aldehyde position.

  • Base Addition: Add Triethylamine (12.0 mmol) dropwise over 5 minutes. The solution may darken slightly.

  • Acylation: Add Ethyl Chloroformate (11.0 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (more polar phenol) should disappear, replaced by the less polar carbonate.

  • Workup:

    • Quench with 20 mL saturated NaHCO₃.

    • Extract the organic layer and wash with 1M HCl (to remove excess amine), then Brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Strategic Utility & Reaction Pathways

The ethyl carbonate group serves as a "smart" protecting group. It is stable to acidic conditions often used in reductive amination but can be cleaved quantitatively using mild alkaline hydrolysis (e.g., K₂CO₃/MeOH) or nucleophilic attack.

Workflow Visualization

The following diagram illustrates the central role of this intermediate in synthesizing phenethylamine derivatives (dopamine analogs).

G cluster_0 Stability Zone Homovanillin Homovanillin (Unstable Precursor) Carbonate Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (CAS 412032-94-1) Homovanillin->Carbonate Ethyl Chloroformate TEA, DCM, 0°C Intermediate Schiff Base Intermediate Carbonate->Intermediate Primary Amine (R-NH2) Dehydration Product Protected Dopamine Analog Intermediate->Product Reductive Amination (NaBH3CN or H2/Pd) Deprotection Target Drug (Free Phenol) Product->Deprotection Alkaline Hydrolysis (K2CO3, MeOH)

Figure 1: Synthetic workflow utilizing CAS 412032-94-1 as a stabilized scaffold for reductive amination.[1]

Key Applications
  • Reductive Amination: The aldehyde side chain (

    
    ) is the primary reactive site. Reacting this carbonate with amines (e.g., methylamine) followed by reduction yields protected epinephrine or dopamine analogs.
    
  • Wittig Olefination: Reaction with phosphorous ylides converts the aldehyde into a styrene derivative, useful for synthesizing stilbenoid antioxidants.

  • Metabolic Probes: The carbonate ester is susceptible to esterases in vivo. This compound can act as a prodrug, releasing homovanillin (a dopamine metabolite) locally in tissue studies.

References

  • LookChem Chemical Database. (2024). Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate Product Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Homovanillin (Parent Structure). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Foundational

Strategic Synthesis and Application of Protected Homovanillin Precursors

Topic: Homovanillic Acid Precursor Protected Aldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Executive Summary: The Stability Paradox Homov...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Homovanillic Acid Precursor Protected Aldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Stability Paradox

Homovanillic acid (HVA) is a critical biomarker in catecholamine metabolism, serving as the terminal downstream metabolite of dopamine. While HVA itself is stable, its immediate metabolic precursor—Homovanillin (3-methoxy-4-hydroxyphenylacetaldehyde) —is notoriously unstable.[1] In physiological conditions, it is fleeting; in the laboratory, it is prone to rapid polymerization and auto-oxidation.[1]

For researchers synthesizing dopamine analogs, radiolabeled HVA standards, or isoquinoline alkaloids, the direct handling of Homovanillin is impractical.[1] The industry standard solution is the Protected Homovanillin Precursor , typically defined as 2-(4-(benzyloxy)-3-methoxyphenyl)acetaldehyde dimethyl acetal .[1]

This guide details the strategic synthesis, handling, and deprotection of this masked aldehyde, providing a robust workflow for introducing the homovanillyl moiety into complex molecular architectures.

Chemical Architecture & Rationale

The "Protected Homovanillin" serves as a chemical trojan horse. It masks two reactive sites:

  • The Phenolic Hydroxyl: Protected (usually as a Benzyl ether) to prevent quinone methide formation and oxidative coupling.

  • The Aldehyde: Protected (as a Dimethyl Acetal) to prevent polymerization and premature oxidation to the acid.

Structural Comparison
FeatureNative HomovanillinProtected Precursor (Target)
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde1-(2,2-dimethoxyethyl)-3-methoxy-4-(benzyloxy)benzene
CAS Registry 5707-55-1 (Aldehyde)83682-38-6 (Approx.[1][2] Analog)
Stability Low (Polymerizes < 0°C)High (Stable at RT)
Reactivity Electrophile (Aldehyde), Nucleophile (Phenol)Inert (Orthogonal to bases/nucleophiles)
Storage In situ generation requiredShelf-stable (Months/Years)

Synthetic Pathways

We present two validated routes. Route A is the industry standard for scalability and purity. Route B is a "green" alternative utilizing renewable feedstocks (Eugenol).[1]

Route A: The Homologation Strategy (Vanillin Derived)

This route utilizes the Wittig reaction to extend the carbon chain of Vanillin by one methylene unit, a critical step to access the phenylacetic framework of HVA.

Step 1: Phenol Protection [1]
  • Reagents: Vanillin, Benzyl Bromide (BnBr), K₂CO₃, DMF.[1][3]

  • Protocol: React Vanillin (1.0 eq) with BnBr (1.1 eq) and K₂CO₃ (1.5 eq) in DMF at 60°C for 4 hours.

  • Outcome: 4-Benzyloxy-3-methoxybenzaldehyde.[1][3] Quantitative yield.

  • Why: Essential to prevent phenol interference in the subsequent Wittig reaction.

Step 2: Wittig Homologation (C1 Extension)
  • Reagents: (Methoxymethyl)triphenylphosphonium chloride, KOtBu, THF.[1]

  • Protocol:

    • Suspend phosphonium salt (1.2 eq) in dry THF at 0°C.

    • Add KOtBu (1.3 eq) dropwise to generate the ylide (deep red).

    • Add Protected Vanillin (from Step 1) slowly. Stir 2h at RT.[1]

  • Mechanism: Formation of the enol ether intermediate.

  • Critical Note: Do not hydrolyze yet. Isolate the enol ether if possible, or proceed to "one-pot" hydrolysis if the aldehyde is the immediate goal.

Step 3: Hydrolysis & Acetalization (The "Protection" Step)
  • Reagents: MeOH, Trimethyl Orthoformate (TMOF), p-TsOH (cat).[1]

  • Protocol:

    • Dissolve the crude enol ether in MeOH.[1]

    • Add TMOF (3.0 eq) and p-TsOH (0.05 eq).[1]

    • Reflux for 4 hours. The acid catalyst first hydrolyzes the enol ether to the aldehyde, which is immediately trapped by the excess MeOH/TMOF as the dimethyl acetal.

  • Purification: Neutralize with NaHCO₃, concentrate, and pass through a short silica plug (Hex/EtOAc 9:1).[1]

  • Result: 2-(4-(benzyloxy)-3-methoxyphenyl)acetaldehyde dimethyl acetal .

Visualization of Pathways

HomovanillinSynthesis cluster_stability Stability Zone Vanillin Vanillin (Starting Material) BnVanillin Bn-Vanillin (Phenol Protected) Vanillin->BnVanillin BnBr, K2CO3 (Protection) EnolEther Enol Ether (Intermediate) BnVanillin->EnolEther Wittig Reaction (C1 Homologation) ProtectedAldehyde PROTECTED PRECURSOR (Acetal + Benzyl) EnolEther->ProtectedAldehyde MeOH, TMOF, H+ (Acetalization) FreeAldehyde Homovanillin (Unstable Aldehyde) ProtectedAldehyde->FreeAldehyde aq. HCl/THF (Deprotection) HVA Homovanillic Acid (Target) FreeAldehyde->HVA Pinnick Oxidation (NaClO2)

Caption: Synthetic workflow converting Vanillin to HVA via the stable Protected Precursor.

Experimental Protocol: Deprotection & Application

When the researcher is ready to utilize the homovanillyl moiety (e.g., for a Pictet-Spengler condensation or oxidation to HVA), the protecting groups must be removed.

Selective Deprotection Strategy

The power of this precursor lies in its modularity . You can remove the acetal (to get the aldehyde) while keeping the phenol protected, or remove both.

Protocol: Releasing the Aldehyde (Acetal Hydrolysis)
  • Dissolution: Dissolve the acetal (1 mmol) in THF (5 mL).

  • Hydrolysis: Add 1M HCl (1 mL). Stir at RT for 60 minutes.

    • Monitoring: TLC will show the disappearance of the non-polar acetal spot and appearance of the aldehyde (stains orange with 2,4-DNP).

  • Workup: Dilute with Et₂O, wash with NaHCO₃ (sat), brine, and dry over MgSO₄.

  • Usage: Use the crude aldehyde immediately . Do not store.

Application: Synthesis of Homovanillic Acid (HVA)

To generate HVA from the freshly released aldehyde:

  • Oxidation (Pinnick Conditions): To the crude aldehyde in t-BuOH/H₂O (3:1), add NaH₂PO₄ (buffer) and 2-methyl-2-butene (scavenger).[1]

  • Reagent: Add NaClO₂ (Sodium Chlorite, 1.5 eq) portion-wise at 0°C.

  • Reaction: Stir 2h at RT.

  • Global Deprotection: If the Benzyl group is still present, remove it via Hydrogenolysis (H₂, Pd/C, MeOH) to yield pure Homovanillic Acid.[1]

Metabolic Context

Understanding the biological pathway validates the synthetic logic. In vivo, the aldehyde is a "hot" intermediate handled by enzymes within a complex. In vitro, we mimic this "chaperone" effect using protecting groups.[1]

MetabolicPathway Dopamine Dopamine M_Tyramine 3-Methoxytyramine Dopamine->M_Tyramine COMT (Methylation) Homovanillin Homovanillin (Aldehyde) M_Tyramine->Homovanillin MAO (Oxidation) HVA Homovanillic Acid (HVA) Homovanillin->HVA ALDH (Oxidation)

Caption: Biological cascade showing Homovanillin as the obligate intermediate to HVA.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Wittig Moisture in THF or old Phosphonium salt.[1]Distill THF over Na/Benzophenone.[1] Dry salt under vacuum at 100°C.
Aldehyde Polymerization Acid hydrolysis was too harsh or prolonged.[1]Use milder acid (AcOH/H₂O) or buffer the reaction. Use immediately.
Incomplete Acetalization Water present in MeOH.[1]Use anhydrous MeOH and add 3A molecular sieves to the reaction.
Benzyl Cleavage Lewis acids used in acetalization were too strong.[1]Stick to p-TsOH or PPTS.[1] Avoid BBr₃ or AlCl₃ until final stage.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Homovanillin Metabolic Pathway. Retrieved from [1]

  • MDPI. (2025).[1] Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies. Retrieved from [1]

  • Organic Chemistry Portal. (2013).[1] Synthesis of Aldehydes by Deprotection or Hydrolysis. Retrieved from

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.[1][4] Retrieved from [1]

  • ResearchGate. (2025). Enzymatic Oxidation of Vanillin, Isovanillin and Protocatechuic Aldehyde. Retrieved from

Sources

Exploratory

Technical Guide: Synonyms and Applications of CAS 412032-94-1

This guide details the chemical identity, synonyms, and technical applications of CAS 412032-94-1 , a specialized pharmaceutical intermediate used in organic synthesis.[1] [1] Executive Summary CAS 412032-94-1 correspond...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synonyms, and technical applications of CAS 412032-94-1 , a specialized pharmaceutical intermediate used in organic synthesis.[1]

[1]

Executive Summary

CAS 412032-94-1 corresponds to Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate , a protected derivative of Homovanillin.[1] It serves as a critical building block in the synthesis of complex pharmaceutical ingredients, particularly those requiring a protected catechol or phenol moiety during reductive amination or chain elongation steps. Its structural stability offers advantages over the labile parent aldehyde (Homovanillin) in multi-step drug development protocols.[1]

Chemical Identity & Nomenclature

Accurate nomenclature is vital for regulatory filing and database searching. The following table consolidates the primary identifiers for CAS 412032-94-1.

Table 1: Chemical Identifiers
Identifier Type Value
CAS Number 412032-94-1
Systematic IUPAC Name Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate
Common Chemical Name (4-Ethoxycarbonyloxy-3-methoxy-phenyl)-acetaldehyde
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
SMILES CCOC(=O)Oc1ccc(CC=O)cc1OC
InChI Key Derived from structure (Specific key varies by protonation state)
Synonyms & Trade Names

In literature and supply chains, this compound is frequently referenced by the following synonyms:

  • Primary Synonym: Carbonic acid, ethyl 2-methoxy-4-(2-oxoethyl)phenyl ester[1]

  • Functional Synonym: Homovanillin ethyl carbonate (referencing the parent scaffold)[1]

  • Structural Synonym: 4-Formylmethyl-2-methoxyphenyl ethyl carbonate[1]

  • Lab Code: 4-Ethoxycarbonyloxy-3-methoxy-phenylacetaldehyde[1]

Structural Analysis & Synthesis Logic

The molecule consists of a phenyl ring substituted with three functional groups:

  • Ethyl Carbonate (-O-CO-OEt): Located at the 1-position (relative to the parent phenol), serving as a protecting group for the hydroxyl moiety.[1] This prevents oxidation and side reactions (e.g., polymerization) common to free phenols.

  • Methoxy Group (-OMe): Located at the 2-position, characteristic of the vanillyl/homovanillyl scaffold found in many alkaloids and neurotransmitters.[1]

  • Acetaldehyde Chain (-CH₂-CHO): Located at the 4-position, providing a reactive handle for further functionalization, typically via reductive amination or Wittig olefination.[1]

Synthesis Pathway Visualization

The synthesis typically proceeds from Homovanillin (3-methoxy-4-hydroxyphenylacetaldehyde).[1] The protection of the phenolic hydroxyl group with ethyl chloroformate yields the stable carbonate intermediate.

SynthesisPathway cluster_conditions Reaction Conditions Homovanillin Homovanillin (3-Methoxy-4-hydroxyphenylacetaldehyde) Product CAS 412032-94-1 (Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate) Homovanillin->Product Protection Step Reagent Ethyl Chloroformate (Cl-CO-OEt) Reagent->Product Base Base (e.g., Et3N) Base->Product Temp 0°C to RT Solvent DCM or THF

Caption: Synthesis of CAS 412032-94-1 via selective protection of Homovanillin using Ethyl Chloroformate.

Applications in Drug Development

CAS 412032-94-1 is primarily utilized as an Advanced Pharmaceutical Intermediate (API) precursor .[1] Its specific applications include:

  • Dopamine Analog Synthesis: The homovanillyl scaffold is a direct precursor to dopamine-related compounds.[1] The carbonate protection allows for the manipulation of the aldehyde (e.g., converting it to an amine) without affecting the phenol.

  • Agomelatine-Related Research: While Agomelatine utilizes a naphthalene ring, phenyl analogs (bioisosteres) are often synthesized for Structure-Activity Relationship (SAR) studies.[1] This compound serves as the phenyl-equivalent intermediate for such research.[1]

  • Chiral Building Blocks: It is used in the synthesis of chiral amines via reductive amination with chiral auxiliaries, essential for creating enantiopure drugs like Methyldopa or Carbidopa derivatives.

Handling & Safety Protocols

As a reactive aldehyde and carbonate, this compound requires specific handling protocols to maintain integrity and safety.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the aldehyde group.

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.

  • Hazards: Potential skin and eye irritant. Handle in a fume hood.

Table 2: Physical Properties
PropertyValue
Appearance White to off-white powder or low-melting solid
Boiling Point ~360°C (Predicted)
Density ~1.2 g/cm³ (Predicted)
Flash Point >110°C

References

  • PubChem. Compound Summary for Homovanillin Derivatives. National Library of Medicine. Available at: [Link][1]

  • LookChem. Product Analysis: CAS 412032-94-1.[1] Available at: [Link][1]

Sources

Foundational

Vanilloid Scaffolds in Drug Discovery: Modular Synthesis and Functional Profiling

Executive Summary The vanilloid moiety (4-hydroxy-3-methoxybenzyl) serves as a privileged scaffold in medicinal chemistry, primarily anchoring ligands to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The vanilloid moiety (4-hydroxy-3-methoxybenzyl) serves as a privileged scaffold in medicinal chemistry, primarily anchoring ligands to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While historically associated with capsaicin-induced nociception, modern drug discovery utilizes this pharmacophore to engineer "desensitizing agonists" for neuropathic pain and antagonists for inflammatory conditions. This technical guide provides a modular framework for synthesizing and validating vanilloid-based libraries, moving beyond classical capsaicinoids to next-generation resiniferatoxin (RTX) analogs and hybrid ligands.

Part 1: The Vanilloid Pharmacophore & Building Blocks

Rational drug design in this class relies on the "Head-Linker-Tail" tripartite model. Modifications to these regions alter lipophilicity (LogP), metabolic stability, and receptor residence time.

Structural Anatomy
  • Region A (The Head): The vanillyl group is critical for hydrogen bonding with the TRPV1 binding pocket (specifically interacting with residues Tyr511 and Ser512).

  • Region B (The Linker): typically an amide, ester, or urea bond. Amides (as in capsaicin) offer superior hydrolytic stability compared to esters.

  • Region C (The Tail): A lipophilic domain that interacts with the channel's transmembrane region.

Essential Chemical Building Blocks

Researchers should maintain an inventory of these core reagents to facilitate modular synthesis.

RegionReagent NameCAS No.Function/Utility
Head Vanillylamine HCl 1196-92-5The "gold standard" amine precursor for installing the vanilloid head.
Head Homovanillic acid 306-08-1Used when reversing the amide bond (Head-CO-NH-Tail).
Head 4-Hydroxy-3-methoxybenzyl alcohol 498-00-0Precursor for ester-linked analogs (less stable, used for soft drugs).
Tail Oleoyl Chloride 112-77-6Introduces the C18 unsaturated tail (mimics Olvanil).
Tail Palmitoyl Chloride 112-67-4Introduces a saturated C16 tail (increases LogP).
Tail Phorbol 12-myristate 13-acetate 16561-29-8Scaffold for synthesizing Resiniferatoxin (RTX) analogs (ultrapotent).

Part 2: Mechanism of Action & Desensitization[1]

Understanding the paradox of Analgesia via Activation is crucial. Vanilloid agonists initially activate TRPV1, causing pain, but sustained activation leads to profound desensitization (refractoriness) and nerve terminal ablation at high doses (e.g., RTX).

The Calcium Feedback Loop
  • Activation: Ligand binds TRPV1

    
     Pore opens 
    
    
    
    Ca
    
    
    and Na
    
    
    influx.
  • Desensitization: High intracellular Ca

    
     activates Calcineurin  (phosphatase).
    
  • Dephosphorylation: Calcineurin dephosphorylates TRPV1, reducing its open probability.

  • Internalization: The receptor is endocytosed and degraded, leading to long-term silence (analgesia).

Signaling Pathway Visualization

TRPV1_Pathway Agonist Vanilloid Agonist (Capsaicin/RTX) TRPV1_Closed TRPV1 Channel (Closed) Agonist->TRPV1_Closed  Binds TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open  Gating Ca_Influx Ca2+ Influx (Cytosolic Elevation) TRPV1_Open->Ca_Influx Calcineurin Calcineurin (Ca2+-Calmodulin Dep.) Ca_Influx->Calcineurin  Activates Ablation Mitochondrial Overload (Nerve Ablation - High Dose) Ca_Influx->Ablation  Cytotoxicity (RTX) Dephos Dephosphorylation of TRPV1 Calcineurin->Dephos Desensitization Desensitization (Analgesia) Dephos->Desensitization  Feedback Loop Desensitization->TRPV1_Closed  Refractory State

Caption: Mechanism of Vanilloid-induced analgesia via Ca2+-dependent desensitization and nociceptor ablation.[1]

Part 3: Synthetic Protocols

The most robust method for generating vanilloid libraries is the Schotten-Baumann reaction or direct amide coupling. The following protocol is optimized for generating N-vanillylalkanamides (capsaicin analogs).

Synthesis Workflow Visualization

Synthesis_Flow Start Vanillin (Aldehyde) Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Inter1 Vanillin Oxime Step1->Inter1 Step2 Reduction (Zn/CH3COOH or H2/Pd) Inter1->Step2 Inter2 Vanillylamine (Key Building Block) Step2->Inter2 Step3 Acylation (R-COCl / Et3N) Inter2->Step3 Product Capsaicin Analog (Amide) Step3->Product

Caption: Modular synthesis of Capsaicinoids via Vanillylamine intermediate.

Protocol: General Synthesis of N-Vanillylamides

Objective: Couple Vanillylamine HCl with a lipophilic acid chloride.

Materials:

  • Vanillylamine Hydrochloride (1.0 eq)

  • Acyl Chloride (e.g., Nonanoyl chloride) (1.1 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: In a round-bottom flask, suspend Vanillylamine HCl (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add Et3N (2.5 eq) dropwise at 0°C. The solution should clear as the free amine is liberated.

  • Coupling: Add the Acyl Chloride (1.1 eq) dropwise over 10 minutes, maintaining temperature at 0°C to prevent side reactions (esterification of the phenol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted amine) and then saturated NaHCO3.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Critical Control Point: The phenolic hydroxyl group on the vanillyl head is nucleophilic. Keeping the reaction at 0°C during acyl chloride addition favors amide formation over ester formation.

Part 4: Functional Validation (FLIPR Assay)

To validate the biological activity of synthesized blocks, a high-throughput Calcium Flux assay is required.

FLIPR Calcium 6 Assay Protocol

Rationale: This assay measures the increase in intracellular Ca


 upon TRPV1 activation.[2] It is superior to patch-clamp for primary screening due to throughput.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).[3]

  • Probenecid (to inhibit anion transport, preventing dye leakage).

  • Agonist Control: Capsaicin (Sigma).

  • Antagonist Control: Capsazepine (if testing antagonists).

Step-by-Step Methodology:

  • Cell Plating: Plate hTRPV1-HEK cells at 20,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove culture media.[3][4] Add 20 µL of Calcium 6 dye loading buffer (with 2.5 mM Probenecid) to each well.

  • Incubation: Incubate for 2 hours at 37°C. Note: Do not wash cells after dye loading; Calcium 6 is a no-wash dye.

  • Compound Preparation: Prepare 5x concentration of synthesized vanilloids in HBSS buffer (with 0.1% BSA to prevent lipophilic compounds from sticking to plastic).

  • Measurement: Transfer plate to FLIPR Tetra system.

    • Baseline: Record fluorescence for 10 seconds.

    • Addition: Inject compounds.

    • Read: Measure fluorescence for 180 seconds.

  • Data Analysis: Calculate

    
     (Peak fluorescence minus baseline / baseline). Plot dose-response curves to determine EC50.
    

Part 5: Clinical Landscape & References

Current Clinical Status
  • Resiniferatoxin (RTX): Currently in trials for intractable cancer pain.[5] Unlike capsaicin, RTX causes a "calcium overload" so severe it physically ablates the nerve terminal (molecular axotomy), providing months of relief from a single injection.

  • Qutenza (Capsaicin 8%): FDA-approved patch for post-herpetic neuralgia. Relies on the desensitization mechanism described in Section 2.

References
  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.[6] Nature, 389(6653), 816–824. Link

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms.[1][7] Pharmacological Reviews, 51(2), 159–212. Link

  • Iftinca, M., et al. (2021). Resiniferatoxin: The Evolution of the "Molecular Scalpel" for Chronic Pain Relief. Pharmaceuticals, 14(2), 135. Link

  • Molecular Devices. (2025). FLIPR Calcium Assay Kits Application Note. Link

  • Appendino, G., et al. (2002). Capsaicinoids and resiniferoids.[1][6][7] From hot pepper to pain relief.[8] Recent Advances in Phytochemistry, 36, 53-76.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Reductive Amination Protocols Utilizing Protected Homovanillin Aldehydes in API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating experimental protocols. Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating experimental protocols.

Executive Summary

The synthesis of neuroactive active pharmaceutical ingredients (APIs), particularly benzylisoquinoline alkaloids and phenethylamine derivatives, frequently relies on the reductive amination of phenylacetaldehydes. Homovanillin (2-(4-hydroxy-3-methoxyphenyl)acetaldehyde) is a critical precursor in these pathways. However, as a Senior Application Scientist, I frequently observe that the direct reductive amination of unprotected homovanillin is plagued by competing degradation pathways. This application note details a robust, field-proven protocol utilizing O-protected homovanillin and sodium triacetoxyborohydride (NaBH(OAc)₃) to achieve high-fidelity, scalable amine synthesis.

Mechanistic Insights & Causality

The "Homovanillin Problem"

Unprotected homovanillin is notoriously unstable. The electron-rich phenol ring, combined with the highly reactive aldehyde moiety, makes the molecule susceptible to aldol-type condensations, oxidative degradation, and quinone methide formation under the basic conditions introduced by amines. Direct chemical amination of unprotected homovanillin typically yields complex mixtures, low target recovery, and a high ratio of over-alkylated tertiary amines[1]. Furthermore, attempting to force the reaction using Lewis acid additives like titanium(IV) isopropoxide (Ti(OiPr)₄) often results in complete reaction failure or intractable oligomeric mixtures[1].

The Protection and Reduction Strategy

To establish a scalable workflow, the phenolic hydroxyl group must be masked. Chemoselective benzylation (yielding O-benzyl homovanillin) stabilizes the aromatic system, preventing catalyst poisoning and side reactions during amination[2].

The choice of reducing agent dictates the reaction's chemoselectivity. While sodium borohydride (NaBH₄) is highly reactive, it indiscriminately reduces the starting aldehyde to its corresponding alcohol before the imine condensation reaches equilibrium. Sodium cyanoborohydride (NaBH₃CN) offers better selectivity but generates highly toxic hydrogen cyanide gas during acidic workup. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reagent; the electron-withdrawing acetate ligands attenuate the hydride's nucleophilicity, ensuring it selectively reduces the protonated iminium ion over the neutral aldehyde.

Reaction Pathway Visualization

Pathway A O-Protected Homovanillin C Iminium Intermediate A->C B Amine (1.1 eq) B->C E Protected Amine C->E Reduction D NaBH(OAc)3 D->E F Deprotection (Pd/C, H2) E->F G Target Alkaloid / API F->G

Reaction pathway for the reductive amination of protected homovanillin to target APIs.

Quantitative Data Summary

The following table summarizes the causal relationship between the choice of reducing agent and the reaction outcome when applied to homovanillin derivatives.

Table 1: Comparative Efficacy of Reducing Agents
Reducing AgentSolvent SystemEquivalentsTarget Amine Yield (%)Over-alkylation / Side Products (%)Mechanistic Observation
NaBH₄ MeOH1.540 - 45%> 30%Rapid, unselective reduction of aldehyde to alcohol.
NaBH₃CN MeOH / AcOH1.560 - 65%~ 15%Sluggish kinetics; generates toxic HCN during workup.
Ti(OiPr)₄ / NaBH₄ EtOH2.0 / 1.5< 50%> 20%Lewis acid promotes complex oligomerization[1].
NaBH(OAc)₃ DCE1.585 - 92% < 5% Highly selective for iminium ion; ideal mild conditions.

Experimental Protocol: Reductive Amination of O-Benzyl Homovanillin

Objective: Synthesize N-alkyl-2-(4-benzyloxy-3-methoxyphenyl)ethan-1-amine. Scale: 10.0 mmol (Readily scalable to multi-gram API production).

Materials Required:
  • Substrate: O-Benzyl homovanillin (4-benzyloxy-3-methoxyphenylacetaldehyde): 10.0 mmol, 2.56 g

  • Reagent: Primary Amine (e.g., Methylamine or target alkyl amine): 11.0 mmol

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃): 15.0 mmol, 3.18 g

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE): 50 mL

  • Catalyst: Glacial Acetic Acid (AcOH): 10.0 mmol, 0.57 mL (Required if using free base amines)

Step-by-Step Methodology:
  • System Preparation: Ensure all glassware is oven-dried. Purge the reaction vessel with inert gas (N₂ or Ar).

    • Causality: Atmospheric moisture competes with the amine for the aldehyde, leading to hydrate formation and stalling the critical imine condensation step.

  • Imine Condensation: Dissolve O-benzyl homovanillin (2.56 g) in 50 mL of anhydrous DCE. Add the amine (11.0 mmol). If the amine is a free base, add glacial AcOH (0.57 mL) to catalyze iminium formation. Stir at room temperature for 1-2 hours.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (3.18 g) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent, ensuring a smooth kinetic profile.

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12-16 hours.

  • Quenching & Phase Separation: Cool the mixture back to 0 °C. Carefully add 30 mL of saturated aqueous NaHCO₃ until effervescence ceases.

    • Causality: NaHCO₃ safely neutralizes the acetic acid and decomposes unreacted borohydride without hydrolyzing the newly formed amine product.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Et₃N).

    • Causality: Triethylamine (Et₃N) is added to the eluent to deactivate the acidic silanol groups on the silica gel, preventing the secondary amine product from streaking and ensuring sharp elution bands.

Self-Validating Quality Control (QC)

To ensure the integrity of the protocol, utilize the following self-validating checkpoints:

  • In-Process Control (IPC) via NMR: Before adding the reducing agent (End of Step 2), remove a 10 µL aliquot, quench in CDCl₃, and analyze via ¹H-NMR. The aldehyde peak (δ ~9.7 ppm) must diminish, replaced by the imine proton (δ ~7.8-8.2 ppm).

  • TLC Verification: The final product will stain positive (brown/purple) with Ninhydrin, whereas any unreacted starting aldehyde will stain positive (yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Final ¹H-NMR (CDCl₃): Confirm the complete disappearance of the aldehyde proton (δ 9.7). Look for the appearance of new aliphatic multiplets in the δ 2.7 - 3.0 range, corresponding to the newly formed -CH₂-NH- linkage.

(Note: Following this protocol, the O-benzyl protecting group can be cleanly removed in a subsequent step via standard catalytic hydrogenolysis using Pd/C and H₂ gas in methanol to yield the final, deprotected homovanillin-derived API).

References

  • reticuline and (+)-salutaridine by combining early-stage organic synthesis and... Royal Society of Chemistry (RSC).
  • Full article: Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. Taylor & Francis Online.

Sources

Application

Application Note: Selective Deprotection of Ethyl Carbonate Groups on Phenols

Abstract & Scope The ethyl carbonate moiety ( ) serves a dual purpose in organic synthesis and medicinal chemistry: it acts as a robust protecting group for phenols against acidic and mild oxidative conditions, and it fu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The ethyl carbonate moiety (


) serves a dual purpose in organic synthesis and medicinal chemistry: it acts as a robust protecting group for phenols against acidic and mild oxidative conditions, and it functions as a prodrug promoiety to mask polar phenolic hydroxyls, thereby enhancing lipophilicity and membrane permeability.

This Application Note provides a definitive guide for the deprotection of ethyl carbonate groups to regenerate the parent phenol. Unlike acid-labile tert-butyl carbonates (Boc), ethyl carbonates require specific nucleophilic or hydrolytic conditions for cleavage. We present three validated protocols ranging from standard chemical hydrolysis to bio-relevant enzymatic cleavage, emphasizing chemoselectivity in the presence of competing ester functionalities.

Mechanistic Insight

Understanding the cleavage mechanism is vital for troubleshooting. The deprotection of aryl ethyl carbonates generally proceeds via a BAc2 (Base-catalyzed Acyl-oxygen cleavage) mechanism.

  • Nucleophilic Attack: The hydroxide ion (or nucleophile) attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A transient anionic intermediate is formed.

  • Collapse & Elimination: The intermediate collapses, expelling the phenoxide (good leaving group) rather than the ethoxide, initially generating the phenol and ethyl carbonic acid (which decomposes) or ethyl carbonate anion.

  • Decarboxylation: The resulting mono-ethyl carbonate species breaks down to release

    
     and ethanol.
    
Visualization: Reaction Mechanism

G Substrate Aryl Ethyl Carbonate (Ar-O-CO-OEt) Tetra Tetrahedral Intermediate Substrate->Tetra Attack at C=O OH Nucleophile (OH-) OH->Tetra Collapse Collapse & Expulsion Tetra->Collapse Anionic shift Products Phenol (Ar-OH) + CO2 + EtOH Collapse->Products - EtOCOO-

Figure 1: BAc2 mechanism for the base-mediated cleavage of aryl ethyl carbonates.

Experimental Protocols

Method A: Mild Chemical Hydrolysis (Standard)

Best for: General synthesis, robust substrates. Principle: Potassium carbonate (


) in methanol provides a mild basic environment sufficient to cleave the reactive aryl carbonate without affecting less reactive aliphatic esters or amides.

Reagents:

  • Substrate (1.0 equiv)

  • Potassium Carbonate (

    
    , 1.5 - 2.0 equiv)
    
  • Methanol (MeOH, HPLC grade)

Protocol:

  • Dissolution: Dissolve the substrate in MeOH (0.1 M concentration). If solubility is poor, use a 1:1 mixture of MeOH/THF.

  • Addition: Add solid

    
     in one portion at room temperature (20–25 °C).
    
  • Monitoring: Stir the suspension. Monitor by TLC or LC-MS.

    • Note: Aryl carbonates are significantly more electrophilic than alkyl carbonates/esters. Cleavage is typically complete within 30–60 minutes.

  • Quench: Once complete, dilute with water and acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenoxide).

  • Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Rapid Hydrolysis (Strong Base)

Best for: Sterically hindered phenols or scale-up where speed is critical. Risk: May hydrolyze other esters present in the molecule.

Protocol:

  • Dissolve substrate in THF (0.2 M).

  • Add 2.0 equiv of LiOH (1M aqueous solution) .

  • Stir vigorously at 0 °C to RT.

  • Reaction is usually instantaneous (< 15 min).

  • Acidify and extract as in Method A.

Method C: Enzymatic Cleavage (Bio-relevant)

Best for: Prodrug validation, acid/base sensitive substrates, chiral resolution. Reagents: Porcine Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

Protocol:

  • Suspend substrate in Phosphate Buffered Saline (PBS, pH 7.4) containing 5-10% DMSO (co-solvent for solubility).

  • Add PLE (50 units/mmol substrate).

  • Incubate at 37 °C with orbital shaking.

  • Analysis: Aliquot at time points (0.5h, 1h, 4h), quench with Acetonitrile, centrifuge, and analyze supernatant by HPLC to determine

    
    .
    

Strategic Decision Making & Troubleshooting

Chemoselectivity: Carbonate vs. Ester

A common challenge is removing the carbonate protecting group without hydrolyzing a methyl or ethyl ester elsewhere in the molecule.

  • The Rule: Phenolic carbonates are 100-1000x more reactive toward nucleophiles than aliphatic esters due to the lower

    
     of the leaving group (Phenol 
    
    
    
    vs Ethanol
    
    
    ).
  • The Fix: Use Method A (

    
    /MeOH) at 0 °C. Monitor strictly. Stop the reaction immediately upon disappearance of the carbonate.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Cleavage Steric hindrance around phenolSwitch to Method B (LiOH) or heat Method A to 40 °C.
Side Product: Methyl Ether Alkylation by Dimethyl Carbonate (trace)Avoid heating in MeOH. Ensure basicity is not excessive. Switch solvent to THF/Water.[1]
Transesterification Reaction with solvent (MeOH)If using MeOH, the intermediate may exchange ethoxy for methoxy. This is usually transient and eventually hydrolyzes, but if persistent, switch to THF/Water.
Low Yield (Water Soluble) Phenol is too polarAfter acidification, saturate the aqueous phase with NaCl (salting out) before extraction. Use n-Butanol for extraction if necessary.
Workflow Decision Tree

DecisionTree Start Start: Deprotection of Ethyl Carbonate Phenol CheckSens Is the substrate Acid/Base Sensitive? Start->CheckSens Bio Use Method C: Enzymatic (PLE/PBS) (Prodrug Simulation) CheckSens->Bio Yes (High Sensitivity) CheckEster Are other Aliphatic Esters present? CheckSens->CheckEster No MethodA Use Method A: K2CO3 / MeOH (Control Temp at 0°C) CheckEster->MethodA Yes (Need Selectivity) MethodB Use Method B: LiOH / THF / H2O (Rapid, Robust) CheckEster->MethodB No (Robust Substrate)

Figure 2: Decision matrix for selecting the optimal deprotection methodology.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for carbonate stability and cleavage conditions).

  • Hansen, K. T., et al. (2007). "Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters...". Journal of Pharmaceutical Sciences. (Detailed kinetics of phenolic carbonate hydrolysis).

  • Dittert, L. W., et al. (1968). "Carbonate ester prodrugs of salicylic acid".[3] Journal of Pharmaceutical Sciences. (Foundational work on enzymatic vs chemical hydrolysis of ethyl carbonates).

  • Organic Chemistry Portal. "Protection of Phenols". (General database of phenol protection/deprotection methodologies).

Sources

Method

Application Note: High-Fidelity Wittig Protocols for Homovanillin Ethyl Carbonate Derivatives

Topic: Wittig reaction conditions for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Wittig reaction conditions for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Analysis

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a critical protected intermediate in the synthesis of catecholamine metabolites and vanilloid-based pharmaceuticals. Structurally, it represents a Homovanillin core where the chemically labile phenol is protected by an ethyl carbonate, and the reactive handle is a phenylacetaldehyde (2-oxoethyl) moiety.

The Core Challenge: The ethyl carbonate protecting group is base-sensitive . Standard Wittig conditions utilizing strong bases (e.g.,


-BuLi, NaH, or NaNH

) pose a high risk of chemoselectivity failure, leading to:
  • Carbonate Hydrolysis: Cleavage of the protecting group to yield the phenolate anion.

  • Transesterification: Attack by alkoxide bases (e.g., NaOMe, KO

    
    Bu).
    
  • Polymerization: Phenylacetaldehydes are prone to self-aldol condensation under vigorous basic conditions.

This guide details optimized protocols to navigate these stability issues, focusing on Phase-Transfer Catalysis (PTC) and Kinetic Control (LiHMDS) to preserve the carbonate scaffold while effecting high-yield olefination.

Chemical Pathway Visualization

The following diagram illustrates the synthesis of the target via Wittig Homologation (Protocol A) and its subsequent downstream olefination (Protocol B), highlighting the critical chemoselectivity checkpoints.

WittigPathway cluster_conditions Critical Control Points Vanillin Vanillin Ethyl Carbonate (Starting Material) EnolEther Intermediate Enol Ether Vanillin->EnolEther Wittig Homologation (LiHMDS, -78°C) Ylide1 Methoxymethyl Triphenylphosphonium Cl (Reagent) Ylide1->EnolEther Target Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (TARGET ALDEHYDE) EnolEther->Target Mild Acid Hydrolysis (HCOOH/H2O) Product Functionalized Styrene/Alkene Target->Product Downstream Wittig (Boden Conditions: K2CO3, 18-Crown-6) SideProduct Hydrolyzed Phenol (Impurity) Target->SideProduct Base Hydrolysis (Avoid n-BuLi/NaOH)

Figure 1: Synthetic workflow for the generation and utilization of the target aldehyde, emphasizing the avoidance of base-mediated hydrolysis.

Protocol A: Synthesis of the Target (Wittig Homologation)

This protocol describes the conversion of Vanillin Ethyl Carbonate to Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate using the Levine modification of the Wittig reaction. This "one-carbon extension" is necessary because the target is a phenylacetaldehyde derivative.

Rationale

We utilize LiHMDS (Lithium Hexamethyldisilazide) at low temperature (-78°C). Unlike alkoxide bases, LiHMDS is non-nucleophilic due to steric bulk, preventing attack on the carbonate carbonyl while sufficiently basic (


) to deprotonate the phosphonium salt.
Materials
  • Substrate: Vanillin Ethyl Carbonate (1.0 eq)

  • Reagent: (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

  • Base: LiHMDS (1.0 M in THF) (1.3 eq)

  • Solvent: Anhydrous THF (degassed)

  • Hydrolysis: Formic acid (85%) or dilute HCl.

Step-by-Step Methodology
  • Ylide Generation (Low Temp):

    • Charge a flame-dried 3-neck flask with (Methoxymethyl)triphenylphosphonium chloride and anhydrous THF under Argon.

    • Cool the suspension to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS dropwise over 20 minutes. The solution should turn deep orange/red, indicating ylide formation.

    • Stir at -78°C for 45 minutes. Crucial: Low temp prevents base degradation.

  • Wittig Addition:

    • Dissolve Vanillin Ethyl Carbonate in minimal anhydrous THF.

    • Add the substrate solution dropwise to the ylide at -78°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours. Do not reflux.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). Disappearance of aldehyde indicates conversion to the enol ether intermediate.

  • Workup (Enol Ether):

    • Quench with saturated NH

      
      Cl. Extract with Et
      
      
      
      O.
    • Concentrate to obtain the crude enol ether. Note: The carbonate is stable under these mild workup conditions.

  • Hydrolysis to Target:

    • Redissolve crude enol ether in THF/Water (4:1).

    • Add Formic acid (catalytic amount) or mild HCl (1N) and stir at room temperature for 1 hour.

    • Mechanism: The enol ether hydrolyzes to the unstable hemiacetal, which releases methanol to form the target phenylacetaldehyde (2-oxoethyl group).

    • Neutralize carefully with NaHCO

      
       (do not overshoot pH > 8) and extract with DCM.
      

Protocol B: Downstream Olefination of the Target

If you already possess Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate and intend to react it with a generic ylide to form a drug intermediate, use Boden Conditions .

Rationale

The target aldehyde contains an acidic


-proton (benzylic position) and a labile carbonate. Strong bases will cause racemization or hydrolysis. Boden Conditions  (Solid-Liquid Phase Transfer) utilize weak bases (K

CO

) facilitated by crown ethers, enabling the reaction without exposing the carbonate to harsh nucleophiles.
Materials
  • Substrate: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (1.0 eq)

  • Phosphonium Salt: Generic R-PPh

    
    X
    
    
    
    (1.1 eq)
  • Base: Anhydrous K

    
    CO
    
    
    
    (powdered, 2.0 eq)
  • Catalyst: 18-Crown-6 (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask, combine the Phosphonium salt, the Target Aldehyde, and 18-Crown-6 in DCM.

    • Add powdered K

      
      CO
      
      
      
      in one portion.
  • Execution:

    • Stir vigorously at reflux (DCM: 40°C) or elevated temp (Toluene: 80°C) depending on ylide stability.

    • Note: Stabilized ylides (with EWG) react at RT; non-stabilized may require heat.

    • Self-Validation: The reaction mixture typically evolves from a suspension to a clearer solution as the ylide reacts.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.

    • Purify via Column Chromatography (Silica gel). Caution: Silica is slightly acidic; ensure rapid elution to prevent carbonate cleavage.

Quantitative Comparison of Base Conditions

Base SystemSolventTempCarbonate StabilityYieldRecommendation

-BuLi
THF-78°CPoor (Nucleophilic attack)LowAVOID
NaH DMSO/THF0°C - RTModerate (Risk of hydrolysis)ModerateUse only if strictly anhydrous
LiHMDS THF-78°CHigh (Non-nucleophilic)HighRecommended for Protocol A
K

CO

/ 18-C-6
DCMRefluxExcellent (Mild)HighRecommended for Protocol B

Troubleshooting & Critical Parameters

Aldehyde Polymerization

Phenylacetaldehydes (the target) are notoriously unstable and can polymerize upon standing.

  • Mitigation: Store the target in solution (DCM) at -20°C. Perform Protocol B immediately after generating the target in Protocol A (Telescoped process).

Carbonate Loss (Phenol appearance)

If NMR shows a loss of the ethyl quartet (


) and appearance of a broad phenolic -OH:
  • Cause: Base was too strong or quench was too basic.

  • Fix: Switch to K

    
    CO
    
    
    
    (Boden conditions). Ensure quench pH is < 8.
Incomplete Reaction (Steric Hindrance)

The ortho-methoxy group provides some steric bulk.

  • Fix: Increase reaction time rather than temperature. Higher temperatures favor carbonate degradation.

References

  • Levine, S. G. (1958). A new synthesis of phenylacetaldehydes. Journal of the American Chemical Society, 80(22), 6150-6151.

  • Boden, R. M. (1975). The synthesis of olefins via the Wittig reaction: The utilization of potassium carbonate and crown ether. Synthesis, 1975(12), 784.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5][6] Chemical Reviews, 89(4), 863-927.

  • Robiette, R., et al. (2006). Mechanism of the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(44), 14352–14363.

  • Sigma-Aldrich. (Methoxymethyl)triphenylphosphonium chloride Product Sheet.

Sources

Application

Preparation of dopamine derivatives using protected phenylacetaldehydes

Application Note: High-Fidelity Synthesis of Dopamine Derivatives Using Protected Phenylacetaldehydes Abstract & Strategic Overview The synthesis of dopamine derivatives, particularly N-substituted analogues and tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Dopamine Derivatives Using Protected Phenylacetaldehydes

Abstract & Strategic Overview

The synthesis of dopamine derivatives, particularly N-substituted analogues and tetrahydroisoquinolines (THIQs), is a cornerstone in neuropharmacology and drug discovery. However, the requisite precursor, phenylacetaldehyde , is notoriously unstable, prone to rapid polymerization and oxidation upon exposure to air or trace acids.[1] This instability introduces variability that is unacceptable in high-stakes drug development.

This guide details a "Protected Precursor Strategy" using Phenylacetaldehyde Dimethyl Acetal (PADMA) .[2] By masking the reactive aldehyde as a stable acetal, researchers can generate the electrophile in situ, ensuring that the sensitive aldehyde species exists only transiently before being trapped by the dopamine nucleophile. This approach maximizes yield, minimizes polymeric side-products, and ensures high reproducibility.

Chemical Strategy & Mechanism

The success of this protocol relies on the controlled unmasking of the aldehyde followed by immediate capture.

  • Deprotection (Activation): The dimethyl acetal is hydrolyzed under acidic conditions to release phenylacetaldehyde.

  • Coupling:

    • Path A (Reductive Amination): For linear N-alkylated derivatives (e.g., N-phenethyldopamine), the aldehyde condenses with dopamine to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).

    • Path B (Pictet-Spengler Cyclization): For THIQ scaffolds (e.g., 1-benzyl-THIQs), the iminium ion undergoes intramolecular electrophilic aromatic substitution, driven by the electron-rich catechol ring.

Reaction Pathway Diagram

ReactionPathway PADMA Phenylacetaldehyde Dimethyl Acetal (Stable Precursor) Aldehyde Phenylacetaldehyde (Reactive Intermediate) PADMA->Aldehyde Hydrolysis (H+, H2O) Imine Iminium Ion Intermediate Aldehyde->Imine + Dopamine - H2O Polymer Polymers/Tars (Avoided) Aldehyde->Polymer Slow Addition or Base Dopamine Dopamine HCl ProductA Path A: N-Phenethyldopamine (Linear) Imine->ProductA Reductive Amination (NaBH(OAc)3) ProductB Path B: 1-Benzyl-THIQ (Cyclic) Imine->ProductB Pictet-Spengler (Strong Acid/Heat)

Caption: Divergent synthesis pathways from the protected acetal precursor. Path A yields linear amines; Path B yields cyclic isoquinolines.

Experimental Protocols

Materials & Reagents
  • Precursor: Phenylacetaldehyde dimethyl acetal (PADMA), >98%.

  • Nucleophile: Dopamine Hydrochloride.

  • Reductant: Sodium Triacetoxyborohydride (STAB) – Preferred over NaCNBH3 for lower toxicity and better control.

  • Solvents: THF (anhydrous), Dichloromethane (DCM), Methanol.

  • Additives: Ascorbic acid (Antioxidant), Acetic Acid (AcOH), Triethylamine (TEA).

Protocol A: Synthesis of N-Phenethyldopamine (Telescoped Reductive Amination)

Target: Linear N-alkylation without cyclization.

Rationale: We use a "telescoped" two-step, one-pot procedure.[3] The acetal is hydrolyzed first to ensure full conversion to aldehyde, then the pH is buffered for the reductive amination. Direct mixing of acetal, amine, and reductant often leads to incomplete reaction due to slow acetal hydrolysis at the pH required for amination.

Step-by-Step Procedure:

  • Acetal Hydrolysis (Activation):

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve PADMA (1.0 equiv, 5.0 mmol) in a mixture of THF (10 mL) and 1M HCl (5 mL).

    • Heat gently to 40°C for 60 minutes under Argon.

    • QC Check: Spot on TLC (Hexane/EtOAc 8:2) to confirm disappearance of acetal and appearance of aldehyde (UV active).

    • Critical: Cool the mixture to 0°C immediately after conversion to prevent polymerization.

  • Buffering & Amine Addition:

    • Neutralize the cold solution by adding 2M NaOH dropwise until pH is approximately 5–6.

    • Add Acetate Buffer (pH 5.5, 10 mL) to stabilize the pH.

    • Add Dopamine HCl (1.0 equiv, 5.0 mmol) dissolved in a minimum amount of water/methanol (degassed).

    • Note: Add 10 mol% Ascorbic Acid to the dopamine solution prior to addition to prevent oxidation (browning) of the catechol.

  • Reductive Amination:

    • Stir the mixture at room temperature for 30 minutes to allow imine formation.

    • Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in three portions over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Work-up:

    • Quench with saturated NaHCO3 (pH ~8).

    • Extract with EtOAc (3 x 20 mL). Note: Dopamine derivatives are polar; salting out the aqueous layer with NaCl helps extraction.

    • Wash organics with Brine, dry over Na2SO4, and concentrate.[2]

    • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Protocol B: Synthesis of 1-Benzyl-Tetrahydroisoquinoline (Pictet-Spengler)

Target: Cyclized THIQ scaffold.

Rationale: The Pictet-Spengler reaction requires stronger acidic conditions to drive the ring closure (Mannich-type cyclization). Here, the acetal acts as a slow-release reservoir for the aldehyde under the acidic reaction conditions.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a dry RBF under Argon, suspend Dopamine HCl (1.0 equiv) in dry DCM (or Nitromethane for faster rates).

    • Add PADMA (1.2 equiv).

  • Cyclization:

    • Cool to 0°C. Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise. The excess acid serves as both catalyst and solvent modifier.

    • Alternative: For milder conditions, use 1.0 equiv p-TsOH in refluxing Ethanol, though yields may be lower.

    • Stir at room temperature for 24 hours. If conversion is slow (monitored by LC-MS), heat to reflux (40°C for DCM).

  • Work-up:

    • Evaporate volatiles (DCM/TFA) under reduced pressure (use a base trap for TFA).

    • Redissolve residue in EtOAc/Water. Neutralize carefully with sat. NaHCO3.

    • Extract, dry, and purify as above.[2][4][5]

Data Analysis & Optimization

Reducing Agent Selection Guide

Choosing the right reductant is critical for Protocol A to avoid reducing the aldehyde to an alcohol before it reacts with the amine.

Reducing AgentReactivitySelectivityToxicityRecommended Use
NaBH4 HighLowLowNot Recommended. Reduces aldehydes/ketones faster than imines.
NaCNBH3 MediumHighHigh (Cyanide)Effective at pH 6, but generates HCN. Use only if STAB fails.
NaBH(OAc)3 Optimal Excellent LowStandard. Selectively reduces imines in the presence of aldehydes.
H2 / Pd-C VariableLow (Catechol issues)LowAvoid. Catechols can poison catalysts; benzyl groups may cleave.
Workflow Decision Tree

Workflow Start Start: Dopamine + PADMA Target What is the Target Structure? Start->Target Linear Linear Amine (N-Alkyl) Target->Linear Path A Cyclic THIQ Scaffold (Cyclized) Target->Cyclic Path B StepA Protocol A: Hydrolysis -> Buffer -> STAB Linear->StepA StepB Protocol B: Strong Acid (TFA) -> Cyclization Cyclic->StepB Check QC Check (LCMS/NMR) StepA->Check StepB->Check

Caption: Decision matrix for selecting the appropriate synthetic protocol based on the desired structural outcome.

Safety & Handling (E-E-A-T)

  • Phenylacetaldehyde Toxicity: While the acetal is stable, the generated aldehyde is a sensitizer and irritant. All hydrolysis steps must be performed in a fume hood.

  • Catechol Oxidation: Dopamine derivatives rapidly oxidize to quinones (turning black/brown) at pH > 7 in air.

    • Mitigation: Always use degassed solvents. Keep reaction pH < 7 when possible. Use ascorbic acid (10 mol%) or sodium metabisulfite during workup.

  • Cyanide Hazard: If using NaCNBH3, ensure all waste streams are treated with bleach (hypochlorite) to quench cyanide before disposal. STAB is strongly recommended to eliminate this risk.

References

  • BenchChem Technical Support. Phenylacetaldehyde Dimethyl Acetal: A Versatile Building Block in Organic Synthesis.[2] (2025).[2][6] Retrieved from

  • Pesnot, T., et al. The Pictet-Spengler reaction: a powerful tool for the synthesis of tetrahydroisoquinolines.[7] (2011). Chem. Commun. Retrieved from

  • Organic Chemistry Portal. Reductive Amination: Sodium Triacetoxyborohydride.[8] Retrieved from

  • Lichman, B. R., et al. Biocatalytic condensation of dopamine and aldehydes. (2015). FEBS Journal. Retrieved from

  • Look, G. C., et al. The efficacy of Sodium Triacetoxyborohydride in the Reductive Amination of Aldehydes. (1996). Tetrahedron Letters. Retrieved from

Sources

Method

Application Note: Precision Oxidation of 2-Oxoethyl Side Chains to Acetic Acid Derivatives

Abstract & Strategic Importance The oxidative conversion of a 2-oxoethyl side chain ( ) to an acetic acid derivative ( ) is a pivotal transformation in medicinal chemistry, particularly during homologation sequences wher...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The oxidative conversion of a 2-oxoethyl side chain (


) to an acetic acid derivative  (

) is a pivotal transformation in medicinal chemistry, particularly during homologation sequences where a carbon chain is extended by one unit. This transformation is ubiquitous in the synthesis of arylacetic acid non-steroidal anti-inflammatory drugs (NSAIDs), triptan intermediates, and auxin derivatives (e.g., Indole-3-acetic acid).

While the oxidation of aldehydes to acids is a textbook reaction, the 2-oxoethyl motif presents unique challenges:

  • Enolization & Polymerization: The

    
    -protons are acidic; arylacetaldehydes are notoriously unstable and prone to self-condensation.
    
  • Over-oxidation: Electron-rich aromatic scaffolds (e.g., indoles, pyrroles) are susceptible to oxidative degradation or halogenation during the reaction.

  • Functional Group Compatibility: Many drug intermediates contain acid-labile protecting groups or oxidation-sensitive thioethers/amines.

This guide provides a validated decision framework and detailed protocols for this transformation, prioritizing the Pinnick Oxidation as the gold standard while offering robust alternatives for niche substrates.

Strategic Method Selection

Selecting the correct oxidant is a function of substrate stability and electronic character. Use the decision matrix below to select the optimal protocol.

Figure 1: Oxidant Selection Decision Tree

OxidationSelection Start Substrate Analysis: R-CH2-CHO Sensitive Is the substrate Acid-Sensitive? Start->Sensitive ElectronRich Is the Scaffold Electron-Rich? (e.g., Indole, Phenol) Sensitive->ElectronRich No MethodB METHOD B: Silver Oxide (Tollens) (Ag2O, NaOH) *Best for Acid-Labile* Sensitive->MethodB Yes (e.g., Acetals, BOC) Scale Scale of Reaction ElectronRich->Scale No MethodA METHOD A: Pinnick Oxidation (NaClO2, Buffer, Scavenger) *Standard for 90% of cases* ElectronRich->MethodA Yes (Must use Resorcinol Scavenger) Scale->MethodA < 100g MethodC METHOD C: Oxone® (DMF, r.t.) *Halogen-Free Alternative* Scale->MethodC Green Chem Requirement

Caption: Decision matrix for selecting the optimal oxidative protocol based on substrate stability and electronic properties.

Comparative Analysis of Methods
FeatureMethod A: Pinnick (NaClO₂) Method B: Silver Oxide (Ag₂O) Method C: Oxone®
Mechanism Radical-free, chlorous acid transferSingle-electron transfer (SET)Peroxysulfate oxidation
pH Range Mildly Acidic (pH 3–5)Basic (pH > 10)Variable (usually acidic)
Key Advantage No over-oxidation; highly selective.Tolerates acid-labile groups (acetals).Non-chlorinated; "Green".
Major Risk Chlorination of aromatics (requires scavenger).[1]Cost (Silver); heterogeneous reaction.Stronger oxidant; may attack S/N.
Typical Yield 85–98%70–90%75–90%

Mechanistic Insight: The Pinnick Oxidation

The Pinnick oxidation (Lindgren modification) is the preferred method for 2-oxoethyl side chains because it avoids the harsh conditions of Jones reagent (CrO₃) and the basicity of permanganate.

The Mechanism:

  • Activation: Chlorite (

    
    ) is protonated by the phosphate buffer to form chlorous acid (
    
    
    
    ).[2]
  • Addition:

    
     adds to the aldehyde carbonyl.
    
  • Fragmentation: A concerted pericyclic shift eliminates hypochlorous acid (

    
    ) and releases the carboxylic acid.
    
  • The Danger Zone: The byproduct

    
     is a potent chlorinating agent. If not quenched, it will chlorinate electron-rich rings (e.g., converting an indole to a 2-chloroindole) or oxidize the starting material to unstable intermediates. Scavengers are mandatory. 
    
Figure 2: Pinnick Mechanism & Scavenger Loop

PinnickMech Aldehyde Aldehyde (R-CH2-CHO) Intermediate Hemiacetal Intermediate Aldehyde->Intermediate + HClO2 Chlorite NaClO2 (Chlorite) HClO2 HClO2 (Active Oxidant) Chlorite->HClO2 + H+ (Buffer) Product Carboxylic Acid (R-CH2-COOH) Intermediate->Product HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Elimination Scavenger Scavenger (2-Methyl-2-butene) HOCl->Scavenger Rapid Reaction Quenched Chlorohydrin (Inert) Scavenger->Quenched

Caption: The Pinnick catalytic cycle highlighting the critical role of the scavenger in sequestering reactive HOCl.

Detailed Experimental Protocols

Method A: Standard Pinnick Oxidation (Best for General Use)

Substrate Scope: Arylacetaldehydes, Aliphatic aldehydes,


-unsaturated aldehydes.
Reagents:  Sodium Chlorite (

), Sodium Dihydrogen Phosphate (

), 2-Methyl-2-butene (Scavenger).[3]

Protocol:

  • Preparation: Dissolve the aldehyde (1.0 equiv) in a solvent mixture of t-Butanol : Water (3:1) .

    • Note: t-Butanol is used because it is stable to oxidation; THF or acetonitrile can be used but may require higher scavenger loads.

  • Scavenger Addition: Add 2-methyl-2-butene (10–15 equiv).

    • Expert Tip: For extremely electron-rich substrates (e.g., indoles, phenols), replace 2-methyl-2-butene with Resorcinol (1.5 equiv) or Sulfamic Acid to prevent ring chlorination [1].

  • Buffer Addition: Add solid

    
     (1.5 equiv) to buffer the pH to ~3.5.
    
  • Oxidant Addition: Dissolve technical grade

    
     (80%, 1.5–2.0 equiv) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 15 minutes at 0°C (ice bath).
    
  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–4 hours.

    • Monitoring: The yellow color of

      
       should persist. If it fades completely, add more 
      
      
      
      . Monitor by TLC (aldehyde spot disappears; acid streak appears).
  • Workup:

    • Quench with saturated aqueous

      
       (sodium sulfite) to destroy excess oxidant (solution turns colorless).
      
    • Acidify to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[4]
      
  • Purification: Most products are pure enough for subsequent steps. If not, recrystallization or acid-base extraction is preferred over silica chromatography (acids often streak on silica).

Method B: Silver Oxide (Tollens-Type) Oxidation

Substrate Scope: Acid-sensitive substrates (acetals, silyl ethers) or when chlorination is a fatal side reaction.

Protocol:

  • Reagent Prep: Prepare active

    
     in situ or use fresh commercial powder.
    
  • Reaction: Dissolve aldehyde (1.0 equiv) in Ethanol or THF/Water.

  • Addition: Add

    
     (1.5–3.0 equiv) and dilute NaOH (2.0 equiv).
    
  • Conditions: Stir vigorously at room temperature for 2–12 hours.

  • Workup: Filter through a Celite pad to remove silver solids. Acidify the filtrate carefully to pH 3 and extract.

The Scientist's Notebook: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Chlorinated Byproducts Inefficient scavenging of HOCl.Switch scavenger to Resorcinol or Sulfamic Acid .[2] Increase scavenger equivalents.
Low Yield / Polymerization Aldehyde instability prior to oxidation.Do not store the aldehyde. Generate it (e.g., from alkene ozonolysis or alcohol oxidation) and use it immediately in the Pinnick step ("Telescoped" process).
Incomplete Reaction pH too high (inactive Chlorite).Ensure

is present. Check pH is < 5. Add small amounts of dilute HCl if necessary (carefully!).
Explosion Risk Dry Sodium Chlorite.Never let

dry out in contact with organics. Keep it in solution. Quench all waste with sulfite before disposal.
Case Study: Synthesis of Indole-3-Acetic Acid (IAA)

Challenge: Indole-3-acetaldehyde is highly unstable and the indole ring is electron-rich (prone to chlorination at C2). Solution:

  • Precursor: Tryptophol (Indole-3-ethanol) is oxidized to the aldehyde using IBX or Swern.

  • Immediate Pinnick oxidation using Resorcinol as the scavenger.

  • Yields of >85% IAA are achievable if the intermediate aldehyde is not isolated but carried forward in solution [2].

References

  • Pinnick Oxidation Mechanism & Scavengers

    • Title: The Pinnick Oxidation (Lindgren Oxidation)[3]

    • Source: BenchChem Applic
    • Link: (General reference for standard protocol)

  • Indole-3-Acetic Acid Biosynthesis & Synthesis

    • Title: Conversion of Indole-3-Acetaldehyde to Indole-3-Acetic Acid[5][6][7]

    • Source: Plant and Cell Physiology, 1997
    • Link:

  • Alternative Oxidants (Oxone)

    • Title: Oxidation of Aldehydes to Carboxylic Acids[2][3]

    • Source: ResearchGate Discussions / Organic Chemistry Portal
    • Link:

  • Green Chemistry Approaches

    • Title: Selective Oxidation of Acetaldehyde to Acetic Acid on Pd–Au Catalysts[8][9]

    • Source: ACS Catalysis, 2019[8]

    • Link:

Sources

Application

Scalable synthesis of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

Application Note: Scalable Synthesis of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate Part 1: Executive Summary & Strategic Rationale Target Molecule: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate CAS: 412032-94-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

Part 1: Executive Summary & Strategic Rationale

Target Molecule: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate CAS: 412032-94-1 Core Utility: This compound serves as a protected form of Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde).[1][2] It is a critical intermediate in the synthesis of catecholamine derivatives, pharmaceutical prodrugs, and specialized flavorants.[2] The ethyl carbonate group acts as a robust phenol protecting group that is orthogonal to mild acidic conditions but cleavable by basic hydrolysis or specific enzymatic action.[2]

The Challenge: The synthesis of phenylacetaldehydes is notoriously difficult due to the lability of the aldehyde group, which is prone to:

  • Aerobic Oxidation: Rapid conversion to the corresponding phenylacetic acid.[2]

  • Polymerization: Aldol-type condensations under basic conditions.[1][2]

  • Selectivity Issues: Differentiating the phenolic hydroxyl from the aldehyde precursor during functionalization.

The Solution: This guide presents a bi-phasic synthetic strategy designed for high-purity pharmaceutical applications. Unlike traditional routes involving hazardous ozonolysis of eugenol or low-yielding homologation of vanillin, this protocol utilizes a Selective Protection-Oxidation Strategy starting from Homovanillyl Alcohol.[1][2] This route ensures maximum safety, scalability, and impurity control.[2]

Part 2: Retrosynthetic Analysis & Pathway Logic

The synthesis is deconstructed into two viable pathways. Pathway A (Process of Choice) focuses on chemoselective functionalization.[2] Pathway B (Alternative) represents a commodity-scale approach using oxidative cleavage.[1][2]

G Target TARGET Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate InterA Intermediate A Ethyl (4-(2-hydroxyethyl)-2-methoxyphenyl) carbonate InterA->Target Step 2: TEMPO Oxidation (TEMPO, NaOCl, KBr) Controlled Aldehyde Formation StartA STARTING MATERIAL A Homovanillyl Alcohol (Cheap, Commercially Available) StartA->InterA Step 1: Chemoselective Acylation (ClCO2Et, Mild Base) High Selectivity for Phenol InterB Intermediate B Ethyl (4-allyl-2-methoxyphenyl) carbonate InterB->Target Oxidative Cleavage (O3/DMS or OsO4/NaIO4) Safety/Cost Constraints StartB STARTING MATERIAL B Eugenol (Commodity Chemical) StartB->InterB Protection (ClCO2Et, Base)

Figure 1: Retrosynthetic logic comparing the Chemoselective Route (A) vs. Oxidative Cleavage Route (B).

Part 3: Detailed Experimental Protocol (Pathway A)

This protocol prioritizes the Homovanillyl Alcohol Route due to its operational safety and avoidance of specialized ozone generators or toxic osmium reagents.[2]

Step 1: Chemoselective Carbonylation of Homovanillyl Alcohol

Objective: Selectively protect the phenolic hydroxyl group with an ethyl carbonate moiety while leaving the primary aliphatic alcohol untouched.[2]

Mechanism: Phenols (


) are significantly more acidic than primary alcohols (

).[2] By using a mild base and controlling stoichiometry, the phenoxide anion is generated exclusively, reacting with ethyl chloroformate.[2]

Reagents:

  • Homovanillyl alcohol (1.0 equiv)[2]

  • Ethyl chloroformate (1.1 equiv)[2]

  • Potassium Carbonate (

    
    ) (1.5 equiv) or Pyridine (1.2 equiv)[2]
    
  • Solvent: Acetone (anhydrous) or Dichloromethane (DCM)[2]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Homovanillyl alcohol (100 g, 0.55 mol) and anhydrous Acetone (500 mL).

  • Base Addition: Add finely ground

    
     (114 g, 0.82 mol) to the solution. Cool the suspension to 0°C using an ice bath.
    
  • Acylation: Add Ethyl chloroformate (57.5 mL, 0.60 mol) dropwise over 60 minutes via an addition funnel. Critical: Maintain internal temperature

    
     to prevent reaction with the aliphatic alcohol.[2]
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[2] The starting material (phenol) should disappear; the bis-carbonate impurity should be

    
    .[1][2]
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Yield: Dry over

    
     and concentrate to yield Intermediate A  as a pale yellow oil. (Expected Yield: 92-95%).
    
Step 2: TEMPO-Catalyzed Oxidation to the Target Aldehyde

Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[2]

Mechanism: The Anelli oxidation uses the oxoammonium species (generated in situ from TEMPO by bleach) to oxidize the alcohol.[2] The reaction is biphasic and buffered to prevent carbonate hydrolysis.[2]

Reagents:

  • Intermediate A (from Step 1) (1.0 equiv)[2]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)[2]

  • Sodium Bromide (KBr) (0.1 equiv)[2]

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~10-12%) (1.1 equiv)[2]

  • Buffer:

    
     (saturated aqueous solution)[2]
    
  • Solvent: Dichloromethane (DCM) / Water[2]

Protocol:

  • Setup: Dissolve Intermediate A (132 g, 0.52 mol) in DCM (650 mL). Add TEMPO (0.81 g, 5.2 mmol) and KBr (6.2 g, 52 mmol) dissolved in a minimum amount of water.[2]

  • Buffering: Add saturated aqueous

    
     (200 mL) to the reaction vessel. Cool the biphasic mixture to 0°C. High stirring rate (800+ RPM) is essential for phase transfer.[2]
    
  • Oxidation: Slowly add the NaOCl solution dropwise over 45 minutes. Control: Maintain temperature

    
     and pH between 8.5-9.5 (adjust with solid 
    
    
    
    if necessary).
  • Quenching: Monitor by TLC/HPLC. Upon completion (< 1% alcohol remaining), quench immediately by adding aqueous Sodium Thiosulfate (

    
    ) to destroy excess oxidant.[2]
    
  • Isolation: Separate the organic layer.[2][3] Extract the aqueous layer once with DCM.[2] Combine organics, wash with cold water and brine.[2]

  • Purification: The crude product is often pure enough (>95%).[2] For higher purity, recrystallize from a mixture of Hexane/MTBE or purify via a silica plug to remove TEMPO residues.[2]

  • Final Product: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate . Store under Nitrogen/Argon at -20°C.

Part 4: Process Control & Analytics

Impurity Profile:

Impurity Origin Control Strategy
Homovanillic Acid Derivative Over-oxidation in Step 2 Strictly limit NaOCl equivalents (1.05-1.1); Keep T < 5°C; Quench immediately.

| Bis-carbonate | Non-selective acylation in Step 1 | Maintain T < 5°C during ClCO2Et addition; Use weak base (


).[1][2] |
| De-protected Phenol  | Hydrolysis of carbonate | Maintain pH < 10 during oxidation; Avoid strong mineral acids/bases.[2] |

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 280 nm (aromatic ring) and 230 nm (carbonate/aldehyde).[2]

  • Retention Order: Homovanillyl Alcohol < Target Aldehyde < Acid Impurity < Bis-carbonate.[1][2]

Part 5: Alternative Industrial Route (Eugenol Ozonolysis)

Note: This route is preferred only if an industrial ozone generator is available and safety protocols for ozonides are in place.

  • Protection: Eugenol + Ethyl Chloroformate (

    
    /Acetone) 
    
    
    
    Ethyl (4-allyl-2-methoxyphenyl) carbonate.[1][2] (Quant. Yield).
  • Ozonolysis: Bubble

    
     through a solution of protected eugenol in Methanol at -78°C until a blue color persists.
    
  • Reduction: Purge excess

    
     with 
    
    
    
    . Add Dimethyl Sulfide (DMS) (2.0 equiv) and warm to RT.
  • Workup: Wash with water to remove DMSO.[2] Distill or crystallize the target.

    • Pros: Fewer chemical steps, atom economical.[2]

    • Cons: Cryogenic conditions (-78°C) and Ozone hazards are expensive to scale.[1][2]

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[2] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559-2562.[2] Link[2]

  • Ciriminna, R., & Pagliaro, M. (2010).[2] Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251.[2] Link[2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Refer to Chapter on Protection of Phenols via Carbonates). Link[2]

  • Vanillin and Homovanillin Derivatives:Preparation of (4-ethoxycarbonyloxy-3-methoxyphenyl)acetaldehyde. (General methodology adapted from standard homologation and protection protocols found in Organic Syntheses).

Sources

Method

Reagents for selective reduction of aldehyde in carbonate protected vanilloids

Executive Summary The selective reduction of the formyl group in carbonate-protected vanilloids (e.g., 4-formyl-2-methoxyphenyl alkyl carbonates) to their corresponding benzylic alcohols presents a specific chemoselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective reduction of the formyl group in carbonate-protected vanilloids (e.g., 4-formyl-2-methoxyphenyl alkyl carbonates) to their corresponding benzylic alcohols presents a specific chemoselective challenge. While the aldehyde is electronically distinct from the carbonate ester, the lability of the carbonate moiety toward nucleophilic attack (transesterification) and base-catalyzed hydrolysis requires precise protocol design.

This guide details two validated workflows:

  • Protocol A (Standard): An optimized Sodium Borohydride (

    
    ) method using aprotic/protic solvent blends and pH-controlled workup to prevent carbonate cleavage.
    
  • Protocol B (High-Fidelity): A Zinc Borohydride (

    
    ) method for substrates containing highly labile carbonate groups (e.g., t-Boc or mixed anhydrides).
    

Part 1: Mechanistic Landscape & Reagent Selection[1]

The primary failure mode in this transformation is not the over-reduction of the carbonate (which is kinetically slow with borohydrides), but rather solvolysis or hydrolysis driven by the reaction conditions.

The Chemoselective Challenge

The aldehyde carbonyl is significantly more electrophilic than the carbonate carbonyl. However, the alkoxide intermediate generated upon aldehyde reduction is a base. If the reaction medium is too basic, or if a nucleophilic solvent (like methanol) is used without buffering, the carbonate protecting group will be cleaved or scrambled.

ReactionPathways Start Carbonate-Protected Vanillin Aldehyde Aldehyde (-CHO) Start->Aldehyde Carbonate Carbonate (-OCOOR) Start->Carbonate Target Target Alcohol (Intact Carbonate) Aldehyde->Target Kinetic Control (NaBH4/Zn(BH4)2) Fail1 Failure: Diol (Carbonate Cleaved) Carbonate->Fail1 Base Hydrolysis (High pH Workup) Fail2 Failure: Transesterified Product Carbonate->Fail2 Transesterification (MeOH Solvent)

Figure 1: Reaction pathways showing the kinetic window for selective reduction versus thermodynamic traps of hydrolysis and transesterification.

Reagent Selection Matrix
FeatureSodium Borohydride (

)
Zinc Borohydride (

)
Lithium Aluminum Hydride (

)
Reducing Power Moderate (Aldehydes/Ketones)Moderate-High (Coordination assisted)Very High (Esters/Acids)
Carbonate Stability Good (at

C)
Excellent (Neutral conditions)Poor (Reduces/Cleaves)
Reaction pH Basic (generates borates)NeutralBasic
Solvent Constraints Requires EtOH/THF mixturesEther/THF onlyDry Ether/THF
Recommendation Primary Choice for scale-upSpecialist Choice for labile groupsAvoid

Part 2: Detailed Protocols

Protocol A: Optimized Sodium Borohydride Reduction

Best for: Standard ethyl/methyl carbonate protected vanillins.

Rationale: Standard protocols often use MeOH or basic aqueous conditions. This protocol substitutes MeOH with EtOH/THF to reduce transesterification rates and utilizes a buffered quench to protect the carbonate.

Materials:

  • Substrate: Carbonate-protected Vanillin (1.0 equiv)

  • Reagent:

    
     (0.6 - 0.8 equiv)
    
  • Solvent: Anhydrous THF and Absolute Ethanol (1:1 v/v)

  • Quench: Saturated Ammonium Chloride (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of the substrate in 20 mL of THF/EtOH (1:1) in a round-bottom flask.

  • Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Lower temperature suppresses carbonate attack.

  • Addition: Add

    
     (6 mmol, 227 mg) in small portions over 10 minutes. Do not add all at once to prevent localized heating.
    
  • Monitoring: Stir at 0°C for 30–45 minutes. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the aldehyde spot.

  • Quench (The Safety Lock):

    • Do NOT use HCl.[1] Strong acids can cleave carbonates or promote ether cleavage.

    • Add saturated aqueous

      
       (10 mL) dropwise at 0°C. Stir for 10 minutes until bubbling ceases.
      
  • Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Workup: Wash combined organics with Brine (1 x 20 mL). Dry over

    
    . Filter and concentrate in vacuo at <40°C.
    
Protocol B: Zinc Borohydride ( ) Reduction

Best for: Highly sensitive substrates (e.g., Boc-carbonates) or when Protocol A yields hydrolysis byproducts.

Rationale:


 is neutral and utilizes Zinc's coordination ability to activate the aldehyde carbonyl selectively, leaving the carbonate ester untouched. It must be prepared fresh.

Preparation of 0.1M


 in THF: 
  • Suspend anhydrous

    
     (10 mmol) in dry THF (20 mL).
    
  • Add

    
     (22 mmol) and stir vigorously at room temperature for 24 hours.
    
  • Allow solids (

    
    ) to settle or centrifuge. Use the clear supernatant.
    

Step-by-Step Procedure:

  • Setup: Dissolve substrate (5 mmol) in dry THF (15 mL) under Nitrogen.

  • Addition: Add the prepared

    
     solution (5.5 mmol, 55 mL of 0.1M) dropwise at -10°C .
    
  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Carefully add water dropwise followed by 5% acetic acid solution to dissolve zinc salts.

  • Isolation: Extract with Diethyl Ether. Wash with saturated

    
     (to remove acetic acid) and then Brine.
    

Part 3: Process Logic & Troubleshooting

The following decision tree illustrates the operational logic for selecting the correct protocol and troubleshooting common issues.

WorkflowLogic Input Start: Carbonate-Protected Vanillin Substrate CheckGroup Is the Carbonate Group Acid/Base Labile? (e.g., Boc) Input->CheckGroup RouteA Route A: NaBH4 (THF/EtOH, 0°C) CheckGroup->RouteA No (e.g., Ethyl/Methyl) RouteB Route B: Zn(BH4)2 (Neutral THF) CheckGroup->RouteB Yes (e.g., Boc/t-Bu) QC QC Check (NMR/TLC) RouteA->QC RouteB->QC Issue1 Issue: Carbonate Cleavage (Phenol detected) QC->Issue1 Phenol Present Issue2 Issue: Incomplete Reduction QC->Issue2 Aldehyde Remains Fix1 Switch to Route B or Lower Temp Issue1->Fix1 Fix2 Increase Time (Do NOT add heat) Issue2->Fix2

Figure 2: Operational decision tree for protocol selection and troubleshooting.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following NMR signatures:

  • Proton NMR (

    
    H): 
    
    • Success: Disappearance of the aldehyde singlet (

      
       ppm).
      
    • Success: Appearance of the benzylic methylene doublet/singlet (

      
       ppm).
      
    • Integrity Check: Retention of the carbonate alkyl group signals (e.g., ethyl quartet at

      
       ppm).
      
    • Failure Flag: If the carbonate signals disappear and a broad singlet (

      
       ppm) appears (phenolic OH), hydrolysis has occurred.
      

References

  • Ranu, B. C. (1991). Use of zinc borohydride for efficient reduction of carboxylic ester to alcohol.[2][3][4] Selective reduction of aliphatic ester in presence of aromatic ester. Tetrahedron Letters. Link

  • Master Organic Chemistry . (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Link

  • Chemistry Steps . (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Link

  • American Chemical Society . A Quick Guide to Reductions in Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of ethyl carbonate protecting group under basic conditions

Welcome to the Technical Support & Troubleshooting Center for the Ethyl Carbonate protecting group. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook definitions, providing you w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the Ethyl Carbonate protecting group. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook definitions, providing you with the mechanistic causality, diagnostic workflows, and self-validating protocols necessary to master the behavior of ethyl carbonates under basic conditions.

Part 1: Core Mechanistic Principles

The ethyl carbonate group (–CO₂Et) is widely utilized in organic synthesis to protect alcohols (forming carbonates) and amines (forming carbamates). Its utility stems from a precise electronic balance: it is more robust than a standard ester but more labile than an ether.

The Causality of Base Stability: Carbonates exhibit reduced electrophilicity at the carbonyl carbon compared to standard esters. This is driven by the resonance deactivation provided by the two adjacent oxygen atoms, which donate electron density into the carbonyl system[1]. Because of this resonance stabilization, ethyl carbonates are highly stable to mild, non-nucleophilic bases (e.g., triethylamine, sodium bicarbonate).

However, this stability has a hard limit. When exposed to strong nucleophiles like hydroxide ions (NaOH, LiOH) or alkoxides (NaOMe), the nucleophile overcomes the resonance stabilization, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate irreversibly expels the alkoxide leaving group, releasing carbon dioxide and ethanol, and yielding the deprotected substrate[2].

Part 2: Diagnostic Workflow for Base Exposure

To prevent unwanted cleavage or side reactions, it is critical to map the exact basic conditions your substrate will encounter. The following logic tree illustrates the divergent pathways of an ethyl carbonate group based on the basic environment.

G Substrate Ethyl Carbonate Protected Substrate Mild Mild Base (NaHCO3, Et3N) Substrate->Mild pH < 9 Strong Strong Base (NaOH, LiOH) Substrate->Strong pH > 12 Alkoxide Alkoxide Base (NaOMe / MeOH) Substrate->Alkoxide Nucleophilic Stable Intact Protecting Group (Stable) Mild->Stable No Reaction Cleaved Deprotected Alcohol + CO2 + EtOH Strong->Cleaved Hydrolysis Trans Methyl Carbonate (Transesterification) Alkoxide->Trans Alkoxy Exchange

Diagnostic workflow for ethyl carbonate stability under various basic conditions.

Part 3: Quantitative Stability Matrix

When designing a synthetic route, rely on the following empirical data to predict the stability of your ethyl carbonate protecting group across various basic environments.

Base SystemSolventApparent pHNucleophilicityEthyl Carbonate StabilityHalf-Life (Approx.)
NaHCO₃ (Sat. Aq.) EtOAc / H₂O~8.0Very LowHighly Stable > 72 hours
Triethylamine (Et₃N) DCM~10.0Low (Sterically Hindered)Highly Stable > 72 hours
K₂CO₃ MeOH~11.0Moderate (Generates MeO⁻)Prone to Transesterification 4 - 8 hours
LiOH (1M Aq.) THF / MeOH / H₂O>13.0HighUnstable (Cleaves) 1 - 2 hours
NaOH (1M Aq.) EtOH / H₂O>13.0Very HighUnstable (Cleaves) < 1 hour

Part 4: Troubleshooting Guide & FAQs

Q: Why did my ethyl carbonate group fall off during a routine neutralization workup? Scientist's Insight: You likely used a strong aqueous hydroxide base (e.g., 1M NaOH) to quench an acidic reaction mixture. While ethyl carbonates are stabilized by resonance, the hydroxide ion is a highly potent, unhindered nucleophile that readily attacks the carbonate carbonyl[1]. Even brief exposure to localized high pH during a workup can trigger hydrolytic cleavage. Always use a mild, non-nucleophilic base like saturated aqueous NaHCO₃ for workups involving carbonates.

Q: I am seeing a mass shift of -14 Da in my LC-MS after a base-catalyzed alkylation. What happened? Scientist's Insight: This is a classic case of transesterification. If your reaction utilized methoxide (NaOMe) or potassium carbonate in methanol (K₂CO₃/MeOH), the methoxide anion acts as a nucleophile, attacking the ethyl carbonate and displacing ethanol. This converts your ethyl carbonate to a methyl carbonate, resulting in a net loss of 14 Da (CH₂)[1]. To prevent this, match your solvent to your protecting group (use NaOEt/EtOH) or switch to a strictly aprotic system (e.g., NaH in THF)[3].

Q: I actually want to cleave the ethyl carbonate, but 1M NaOH is only giving me 30% conversion after 12 hours. How do I drive this to completion? Scientist's Insight: The bottleneck is almost certainly mass transfer, not reaction kinetics. Protected organic substrates are highly lipophilic and often crash out or form micelles in purely aqueous NaOH, sequestering the carbonate moiety away from the hydroxide ions. You must establish a homogeneous or highly miscible solvent system. Transitioning to a THF/MeOH/H₂O (3:1:1) co-solvent system with LiOH drastically increases substrate solubility and hydroxide availability, driving cleavage to completion rapidly[2].

Q: Is the ethyl carbonate group orthogonal to silyl ethers? Scientist's Insight: Yes, they are highly orthogonal. Silyl ethers (like TBS or TIPS) are typically cleaved by fluoride sources (e.g., TBAF), which do not affect ethyl carbonates[4]. Conversely, the strong aqueous basic conditions required to cleave an ethyl carbonate will leave most bulky silyl ethers intact.

Part 5: Validated Experimental Protocols

Protocol A: Safe Basic Workup for Ethyl Carbonate-Protected Intermediates

Objective: Neutralize acidic reaction mixtures without triggering premature deprotection. Causality: Utilizing low temperatures and a buffered weak base prevents the formation of the tetrahedral intermediate required for cleavage.

  • Dilution: Dilute the crude acidic reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM) at a 1:5 volumetric ratio.

  • Thermal Control: Cool the biphasic mixture to 0–5 °C in an ice bath. Reasoning: Lowering the temperature exponentially decreases the kinetics of hydrolytic side reactions.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously. Continue addition until the aqueous phase reaches a stable pH of 7.5–8.0 (verify with pH paper).

  • Phase Separation: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer once more with the organic solvent.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validating Check: The strict maintenance of pH < 8.5 guarantees that the concentration of free hydroxide ions remains too low to initiate nucleophilic attack on the carbonate.

Protocol B: Deliberate Alkaline Cleavage of Ethyl Carbonates

Objective: Complete deprotection of the ethyl carbonate to yield the free alcohol. Causality: Utilizing a mixed organic/aqueous solvent system ensures that the lipophilic substrate and the hydrophilic hydroxide ions remain in the same phase, maximizing collision frequency.

  • Solvent Preparation: Dissolve the protected substrate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v) to achieve a substrate concentration of 0.1 M.

  • Base Addition: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion at room temperature (25 °C).

  • Reaction Monitoring: Stir the reaction vigorously. Monitor progression via TLC or LC-MS. Note: The reaction is typically complete within 1–3 hours.

  • Quenching: Once complete, cool the mixture to 0 °C and add 1M HCl dropwise until the pH reaches 6.0–7.0. Reasoning: Neutralizing the excess base immediately halts any potential side reactions (e.g., epimerization) on the newly deprotected molecule.

  • Extraction: Extract the aqueous mixture with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to isolate the free alcohol. Self-Validating Check: If the reaction mixture becomes cloudy upon base addition, the solvent system is not homogeneous; add additional THF/MeOH until clarity is restored to ensure kinetic progression.

References

1.[1] 4.8 Carbonates. Thieme Connect. Available at: 2.[2] The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. Archive ouverte UNIGE. Available at: 3.[4] Protective Groups - ResearchGate. Greene, T. W.; Wuts, P. G. M. Protective Groups In Organic Synthesis. Available at: 4.[3] A Bee-line Approach to Access Organocatalysts: A Suitable Base Catalyzed, Time-dependent, Chemoselective O-functionalization of Prolinol. ChemRxiv. Available at:

Sources

Optimization

Technical Support Center: Optimization of Global Deprotection (Hydrolysis) for Dapagliflozin (CAS 412032-94-1)

Executive Summary & Scope CAS 412032-94-1 refers to Dapagliflozin (specifically the (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol form).[1][2] In the context of yield optimization, "hydrolys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

CAS 412032-94-1 refers to Dapagliflozin (specifically the (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol form).[1][2]

In the context of yield optimization, "hydrolysis" refers to the final deprotection step where the tetra-acetylated precursor (typically CAS 461432-25-7) is converted into the active pharmaceutical ingredient (API).

The Challenge: While the chemical cleavage of acetate groups is elementary, the yield is frequently compromised by:

  • Water Solubility: The resulting polyol (Dapagliflozin) is amphiphilic, leading to significant product loss in the aqueous phase during workup.

  • Physical Form: The crude product often isolates as a hygroscopic glass or oil ("oiling out"), making filtration impossible and purity upgrades difficult.

  • Stability: While C-glycosides are stable, harsh acidic workups can induce degradation or anomerization.

This guide provides a self-validating protocol to maximize isolated yield (>85%) and purity (>99.5%).

Critical Process Parameters (CPP)

The following parameters dictate the success of the Zemplén-type or base-mediated hydrolysis.

ParameterRecommended RangeScientific Rationale
Base Selection LiOH·H₂O (preferred) or NaOHLiOH is milder than NaOH, reducing the risk of side reactions (e.g., elimination) while efficiently cleaving esters. It also simplifies the salt profile during workup.
Stoichiometry 4.5 - 5.0 eq Exactly 4.0 eq are required for the 4 acetate groups. A slight excess (0.5–1.0 eq) drives the reaction to completion < 4 hours. Large excesses (>10 eq) increase salt load and product loss.
Solvent System THF : MeOH : H₂O (1:1:1) Critical: The starting material is lipophilic (needs THF); the intermediate/product is hydrophilic (needs MeOH/Water). A monophasic system is essential for kinetic efficiency.
Temperature 20°C – 25°C Higher temperatures (>40°C) are unnecessary and increase the risk of "peeling" reactions or degradation.
Quench pH pH 7.0 – 7.5 Yield Killer: Over-acidification (pH < 4) during the quench can degrade the drug. Neutralization should be precise.

Troubleshooting Guide (FAQ)

Q1: The reaction is complete by HPLC, but I recover <50% yield after extraction. Where is my product?

Diagnosis: Your product is likely partitioned into the aqueous waste layer. Dapagliflozin has multiple hydroxyl groups, making it significantly water-soluble. Solution:

  • Saturate the Aqueous Phase: Add NaCl (brine) to the aqueous layer during extraction to induce a "salting-out" effect.

  • Solvent Choice: Replace Ethyl Acetate (EtOAc) with Isopropyl Acetate (IPAc) or a mixture of EtOAc/THF .

  • Back-Extraction: You must back-extract the aqueous layer 2–3 times. Combine all organic layers before drying.

Q2: My product isolates as a sticky oil/foam that cannot be filtered. How do I crystallize it?

Diagnosis: Pure amorphous Dapagliflozin has a low glass transition temperature. It resists crystallization from standard solvents. Solution: Do not attempt to crystallize the free base directly if you are struggling with oiling.

  • Solvate Formation: Industry standard is to form a co-crystal/solvate first (e.g., with (S)-1,2-propanediol or 2,3-butanediol ). This solvate crystallizes readily, purging impurities.

  • Amorphous Conversion: Once purified as the solvate, redissolve in water/alcohol and spray dry or precipitate to get the amorphous form if required.

Q3: I see a "Process Impurity G" or partially deacetylated species.

Diagnosis: Incomplete hydrolysis due to phase separation. Solution: Check your solvent ratio. If the reaction mixture is cloudy (biphasic), the base (in water) is not contacting the protected sugar (in THF). Add Methanol until the solution is homogenous.

Validated Experimental Protocol

Objective: Hydrolysis of Tetraacetyl-Dapagliflozin (CAS 461432-25-7) to Dapagliflozin (CAS 412032-94-1).

Step 1: Hydrolysis[3]
  • Charge 10.0 g of Tetraacetyl-Dapagliflozin into a reactor.

  • Add 50 mL THF and 50 mL Methanol . Stir to dissolve.

  • Prepare a solution of 3.5 g LiOH·H₂O (approx. 5 eq) in 50 mL Water .

  • Add the LiOH solution dropwise to the reactor over 20 minutes. Maintain temp < 25°C.

  • Checkpoint: The solution should be homogenous. Stir for 4–6 hours at 20–25°C.

  • Validation: Monitor by HPLC.[3][4][5] Target: Starting material < 0.1%.

Step 2: Quench & Workup (Critical for Yield)
  • Cool the mixture to 10°C.

  • Slowly add 1N HCl or Acetic Acid to adjust pH to 7.0 – 7.5 . Do not overshoot.

  • Concentrate the mixture under vacuum (remove THF/MeOH) until roughly 50 mL of aqueous slurry remains.

  • Add 100 mL Ethyl Acetate (or Isopropyl Acetate) and 50 mL Saturated Brine .

  • Agitate vigorously for 10 minutes. Separate layers.

  • Back-extract the aqueous layer with 50 mL Ethyl Acetate (2x).

  • Combine organic layers, dry over Na₂SO₄, and filter.

Step 3: Isolation (Solvate Method)

Note: If a solid is required for purity, proceed to solvate formation.

  • Concentrate the organic layer to a thick oil.

  • Redissolve in Isopropyl Acetate .

  • Add 1.0 eq of (S)-1,2-propanediol and water (trace).

  • Seed with Dapagliflozin propanediol monohydrate crystals (if available) and cool to 0°C.

  • Filter the resulting white solid.

Process Visualization

Diagram 1: Reaction Workflow & Yield Logic

This flowchart illustrates the critical decision points to prevent yield loss.

Dapagliflozin_Hydrolysis Start Start: Tetraacetyl-Dapagliflozin (CAS 461432-25-7) Reaction Hydrolysis Reaction LiOH / THF / MeOH / H2O 20-25°C, 4h Start->Reaction CheckHPLC HPLC Check SM < 0.1%? Reaction->CheckHPLC AddBase Action: Add 0.5 eq LiOH Ensure Monophasic CheckHPLC->AddBase No Quench Quench & Concentrate Adjust pH to 7.0-7.5 Remove organic solvents CheckHPLC->Quench Yes AddBase->Reaction Extraction Extraction Phase Add EtOAc + BRINE Quench->Extraction PhaseSplit Phase Split Check Extraction->PhaseSplit AqLoss Risk: Product in Aqueous Layer PhaseSplit->AqLoss High Aq Loss Isolation Isolation Strategy Direct Concentration -> Oil OR Solvate Formation (Propanediol) PhaseSplit->Isolation Good Separation BackExtract Corrective Action: Back-extract Aqueous 2x Combine Organics AqLoss->BackExtract BackExtract->Isolation

Caption: Workflow optimizing the hydrolysis of Dapagliflozin precursors, highlighting the critical back-extraction loop.

Diagram 2: Troubleshooting Mechanism

Visualizing the chemical pathway and potential failure modes.

Mechanism_Troubleshooting Precursor Tetraacetate (Lipophilic) Intermed Mono/Di-acetate (Amphiphilic) Precursor->Intermed Fast Product Dapagliflozin (Hydrophilic/Polyol) Intermed->Product Slower (Steric bulk) Fail1 Biphasic System (Incomplete Rxn) Intermed->Fail1 If MeOH low Fail2 Acidic Quench (pH <4) (Degradation) Product->Fail2 If HCl excess

Caption: Mechanistic view of deprotection showing where solubility issues (Fail1) and stability issues (Fail2) occur.

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Bristol-Myers Squibb Company. (2003). "C-Aryl Glucoside SGLT2 Inhibitors and Method." World Intellectual Property Organization, WO 2003/099836. Link

  • AstraZeneca AB. (2012). "Process for the preparation of dapagliflozin." U.S. Patent 2012/0238738. Link

  • Deshpande, P., et al. (2016). "Process for the purification of dapagliflozin." U.S. Patent Application 2016/0237054.[4] Link

Sources

Troubleshooting

Troubleshooting low purity in homovanillin carbonate synthesis

Welcome to the Technical Support Center for Homovanillyl Carbonate Synthesis. This guide is designed for researchers and drug development professionals experiencing low yield, poor chemoselectivity, or persistent impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Homovanillyl Carbonate Synthesis. This guide is designed for researchers and drug development professionals experiencing low yield, poor chemoselectivity, or persistent impurities during the transcarbonation of homovanillyl alcohol (4-(2-hydroxyethyl)-2-methoxyphenol) using dimethyl carbonate (DMC).

Below, we dissect the mechanistic pathways, provide targeted troubleshooting FAQs, and outline a self-validating protocol to ensure high-purity synthesis.

Diagnostic Overview: Reaction Pathways & Impurities

The synthesis of homovanillyl mono-carbonate relies on the chemoselective reaction of the primary aliphatic alcohol with DMC. Because DMC is an ambident electrophile, deviations in temperature or base strength can trigger competing mechanisms, leading to O-methylation or bis-carbonation.

Pathway Start Homovanillyl Alcohol + Dimethyl Carbonate Catalyst Base Catalysis Start->Catalyst Target Target: Mono-Carbonate (BAc2 Mechanism) Catalyst->Target T < 85°C Mild Base Impurity1 Impurity: O-Methylation (BAl2 Mechanism) Catalyst->Impurity1 T > 90°C Strong Base Impurity2 Impurity: Bis-Carbonate (Over-reaction) Catalyst->Impurity2 Excess Base Prolonged Time

Reaction pathways of homovanillyl alcohol in DMC highlighting temperature and base dependencies.

Troubleshooting Guides & FAQs

Q1: My GC-MS shows a major byproduct with a mass shift of +14 Da instead of the expected carbonate (+58 Da). How do I prevent this? Causality: You are observing O-methylation of the phenolic hydroxyl group (forming 3,4-dimethoxyphenethyl alcohol). DMC acts as both a carbonylating and a methylating agent. At elevated temperatures (typically >90°C) or in the presence of strong nucleophilic bases (e.g., DBU, t-BuOK), the phenoxide ion attacks the methyl carbon of DMC via a BAl2 (bimolecular alkyl-oxygen cleavage) mechanism 1. Solution: Lower the reaction temperature to 75–80°C and switch to a milder base such as K₂CO₃ or DABCO. This thermodynamically favors the BAc2 (bimolecular acyl-oxygen cleavage) pathway, yielding the desired carbonate.

Q2: The transcarbonation stalls at 50-60% conversion, leaving unreacted homovanillyl alcohol. Adding more DMC doesn't help. What is the fix? Causality: The chemoselective protection of homovanillyl alcohol using DMC is a thermodynamically limited equilibrium reaction that produces methanol as a stoichiometric byproduct 2. If methanol accumulates, the reverse reaction (methanolysis of your product) halts forward progress. Solution & Self-Validation: Implement continuous azeotropic removal of methanol. Fit your reaction flask with a Soxhlet extractor containing activated 4Å molecular sieves. Self-Validating Check: Monitor the refractive index of the condensed distillate dripping from the condenser. When the refractive index stabilizes to that of pure DMC (1.368) and no longer matches the DMC/methanol azeotrope, the equilibrium has been successfully driven to completion.

Q3: I am observing the formation of bis-carbonates (both the aliphatic and phenolic -OH are carbonated). How do I achieve chemoselectivity for the primary alcohol? Causality: The primary aliphatic alcohol of homovanillyl alcohol is sterically accessible and highly nucleophilic, but the phenolic hydroxyl is significantly more acidic (pKa ~9.3). If the base concentration is too high, the phenoxide anion is rapidly generated, which attacks DMC and leads to bis-carbonation 3. Solution: Exploit the pKa differential by using a strictly substoichiometric amount of a weak base (e.g., 0.1 eq K₂CO₃). This ensures only the aliphatic alcohol is activated without deprotonating the phenol.

Quantitative Reaction Parameters

The table below summarizes how catalyst selection and temperature dictate the dominant reaction mechanism and final chemoselectivity.

Table 1: Influence of Reaction Parameters on Homovanillyl Carbonate Chemoselectivity

CatalystTemperature (°C)Primary MechanismConversion (%)Mono-Carbonate Purity (%)Major Impurity
t-BuOK (1.0 eq)90 (Reflux)BAl2 (Alkyl cleavage)> 95< 20Methylated Phenol
DBU (0.5 eq)90 (Reflux)Mixed BAc2 / BAl28545Bis-carbonate
K₂CO₃ (0.1 eq)80BAc2 (Acyl cleavage)92> 90Unreacted SM
DABCO (0.1 eq)75BAc2 (Acyl cleavage)88> 95None (Trace SM)

Self-Validating Experimental Protocol

Standard Operating Procedure: High-Purity Synthesis of Homovanillyl Mono-Carbonate Objective: Chemoselective carbonation of the aliphatic hydroxyl group of homovanillyl alcohol using DMC.

  • Reagent Preparation: Dry homovanillyl alcohol (1.0 eq) under vacuum for 2 hours. Distill DMC (10.0 eq) over anhydrous K₂CO₃ to remove residual moisture and trace methanol.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the homovanillyl alcohol in the purified DMC. Attach a Soxhlet extractor filled with freshly activated 4Å molecular sieves, topped with a reflux condenser.

  • Catalyst Addition: Add anhydrous DABCO or K₂CO₃ (0.1 eq). Causality: The low catalyst loading prevents excessive deprotonation of the phenolic hydroxyl, locking the reaction into the BAc2 pathway.

  • Thermal Activation: Heat the mixture to 75–80°C under a dry nitrogen atmosphere. Do not exceed 85°C.

  • Continuous Azeotropic Distillation: Allow the evolving methanol/DMC vapor to condense and pass through the molecular sieves. The sieves selectively trap methanol, returning dry DMC to the reaction flask to drive the equilibrium forward.

  • Self-Validating Checkpoint: After 6 hours, extract a 50 µL aliquot. Quench with dilute HCl, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting material (lower Rf) and the appearance of a single new spot (higher Rf) validates chemoselectivity. If a third spot appears near the solvent front, bis-carbonation has occurred.

  • Workup: Cool the mixture to room temperature. Filter the mixture to remove the solid catalyst. Concentrate the filtrate under reduced pressure to yield the high-purity mono-carbonate.

References

  • Dialkyl Carbonates in the Green Synthesis of Heterocycles Source: Frontiers in Chemistry URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: PubMed (National Institutes of Health)

Sources

Optimization

Purification methods for phenylacetaldehyde derivatives

Technical Support Center: Phenylacetaldehyde Derivative Purification Case ID: PA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: The "Deceptive" Aldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenylacetaldehyde Derivative Purification Case ID: PA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Deceptive" Aldehyde

Phenylacetaldehyde and its derivatives are notoriously unstable. Unlike benzaldehyde, the presence of enolizable


-protons makes them highly susceptible to:
  • Oxidation: Rapid conversion to phenylacetic acid upon exposure to air.

  • Polymerization: Acid-catalyzed trimerization into 2,4,6-tribenzyl-1,3,5-trioxane (often observed as a white solid crashing out of neat liquid).[1]

  • Aldol Condensation: Base-catalyzed self-reaction, turning the oil into a viscous, yellow-brown gum.

This guide prioritizes chemical purification (Bisulfite Adducts) over physical separation (Distillation/Chromatography) because it chemically "locks" the aldehyde in a stable solid state, allowing you to wash away impurities before "unlocking" the pure product.

Decision Matrix: Selecting Your Protocol

Before proceeding, assess your crude material state and purity requirements.

PurificationDecision Start Crude Phenylacetaldehyde Derivative PurityCheck Current Purity? Start->PurityCheck HighPurity >85% Pure (Minor Impurities) PurityCheck->HighPurity Clean LowPurity <85% Pure (Heavy Tars/Starting Material) PurityCheck->LowPurity Dirty Distill Vacuum Distillation (High Vac <1 mmHg) HighPurity->Distill Thermal Stable Chromatography Flash Chromatography (Buffered Silica) HighPurity->Chromatography Thermal Labile Bisulfite Bisulfite Adduct Formation LowPurity->Bisulfite Sensitive Is the derivative Acid/Base Sensitive? Bisulfite->Sensitive AqueousRegen Method A: Aqueous Regeneration (Robust Substrates) Sensitive->AqueousRegen No TMSRegen Method B: TMS-Cl Non-Aqueous (Sensitive Substrates) Sensitive->TMSRegen Yes

Figure 1: Decision tree for selecting the optimal purification pathway based on substrate stability and initial purity.

Module 1: The Bisulfite Adduct "Rescue" (Recommended)

Best for: Removing non-carbonyl impurities (alcohols, halides, isomers) from complex mixtures.

The Mechanism

Sodium bisulfite attacks the carbonyl carbon to form a crystalline sulfonate salt. This salt is insoluble in organic solvents (ether/hexanes), allowing you to wash away impurities.

Protocol A: Standard Aqueous Regeneration

For robust derivatives (e.g., 4-fluoro-phenylacetaldehyde).

  • Formation:

    • Dissolve crude mixture in a minimal amount of Methanol or DMF (if solubility is poor).

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Shake vigorously for 5–10 minutes. A white precipitate should form.

    • Filtration: Filter the solid. Wash heavily with Diethyl Ether (removes non-aldehyde organics).

  • Regeneration:

    • Suspend the solid in water/Ether (biphasic).

    • Slowly add Sodium Bicarbonate (NaHCO₃) or dilute NaOH until pH reaches ~9-10.

    • Critical: Do NOT exceed pH 11-12, or you risk aldol condensation [1].

    • Separate organic layer, dry over MgSO₄, and concentrate.[2]

Protocol B: Non-Aqueous TMS-Cl Regeneration (The "Pro" Method)

For sensitive derivatives prone to hydrolysis or polymerization in water.

This method uses Chlorotrimethylsilane (TMS-Cl) to irreversibly regenerate the aldehyde under neutral, anhydrous conditions [2].[3]

Reagents:

  • Bisulfite Adduct (dried)

  • Acetonitrile (MeCN)

  • Chlorotrimethylsilane (TMS-Cl)[3][4][5]

Steps:

  • Suspend the dried bisulfite adduct in anhydrous MeCN under Nitrogen.

  • Add 2.0–2.5 equivalents of TMS-Cl.

  • Heat to mild reflux (50–60°C) for 1–2 hours.

    • Observation: NaCl precipitates out; SO₂ gas is released (vent into a fume hood).

  • Cool, filter off the inorganic salts, and concentrate the filtrate to obtain the pure aldehyde.

Module 2: Chromatography Troubleshooting

Issue: "My product disappeared on the column" or "I recovered a different compound." Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity catalyzes the trimerization of phenylacetaldehyde derivatives into trioxanes [3].

The Solution: Buffering the Stationary Phase

You must neutralize the Lewis acid sites on the silica.

ParameterStandard Protocol (AVOID)Buffered Protocol (USE)
Stationary Phase Untreated Silica GelSilica slurried with 1% Triethylamine (Et₃N)
Mobile Phase Hexanes/EtOAcHexanes/EtOAc + 1% Et₃N
Loading Dissolved in CH₂Cl₂Dissolved in Mobile Phase (minimize time)
Speed Slow elutionFlash (Rapid elution is critical)

Step-by-Step:

  • Prepare your mobile phase (e.g., 9:1 Hex:EtOAc) and add 1% v/v Triethylamine.

  • Flush the column with 2–3 column volumes of this "basic" solvent before loading your sample.

  • Load sample and run quickly. The Et₃N prevents acid-catalyzed polymerization.

Module 3: Distillation & Storage

Issue: "The liquid turned into a white solid in the fridge."

Vacuum Distillation Guidelines

Phenylacetaldehyde derivatives have high boiling points. Atmospheric distillation will cause decomposition (turning the oil dark brown/black).

  • Vacuum Requirement: < 1.0 mmHg (High Vacuum) is mandatory.

  • Bath Temperature: Keep oil bath < 140°C.

  • Fractionation: Discard the first 5% (often contains phenylacetic acid).

Storage Protocol (The "Freezer" Rule)

Even pure phenylacetaldehyde will polymerize spontaneously over time.

  • Inert Atmosphere: Flush vial with Argon/Nitrogen.

  • Temperature: Store at -20°C .

  • Stabilizers: For long-term bulk storage, adding 0.1% Hydroquinone or BHT can inhibit radical oxidation, though inert gas is usually sufficient for lab scale.

Troubleshooting FAQ

Q: I tried the bisulfite method, but no solid precipitated. Why? A: This is usually due to solvent choice.

  • Solubility: If your derivative is lipophilic (e.g., long alkyl chain), the adduct might be soluble in the organic phase. Try using Ethanol instead of Methanol/Water.

  • Sterics: If you have a substituent at the

    
    -position (next to the carbonyl), steric hindrance may prevent adduct formation. In this case, use Column Chromatography (Buffered) .
    

Q: My "pure" product has a white solid floating in it after 2 days. A: This is the trimer (2,4,6-tribenzyl-1,3,5-trioxane).

  • Fix: Filter the solid. The liquid filtrate is likely still good.

  • Prevention: You likely had trace acid remaining. Wash your product with saturated NaHCO₃ solution before the final drying step to ensure pH is neutral.

Q: Can I use Kugelrohr distillation? A: Yes, Kugelrohr is excellent for this because of the short path (minimizing thermal exposure). Ensure the receiving bulb is cooled with dry ice/acetone to prevent re-evaporation.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64, 5722-5724.[5] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of the 2-Oxoethyl Group

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling compounds containing the highly reactive 2-oxoethyl (aldehyde) moiety.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling compounds containing the highly reactive 2-oxoethyl (aldehyde) moiety. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—we will explore the mechanistic causality of aldehyde degradation and provide self-validating protocols to ensure the absolute integrity of your chemical inventory.

Part 1: Mechanistic Deep Dive & Causality

To prevent degradation, we must first understand the enemy. The 2-oxoethyl group does not simply "spoil"; it actively undergoes a radical-chain autoxidation reaction upon exposure to atmospheric oxygen. This is among the oldest characterized aerobic oxidation reactions in organic chemistry[1].

The autoxidation proceeds via a three-step radical chain mechanism:

  • Initiation: A hydrogen-atom abstraction (HAA) from the aldehyde generates a highly reactive acyl radical[1]. This step is accelerated by trace transition metals, heat, or photoexcitation (where light irradiation excites the aldehyde to form a triplet radical pair)[2].

  • Propagation: The acyl radical reacts at diffusion-controlled rates with molecular oxygen (

    
    ) to generate an acyl peroxy radical[1]. This peroxy radical then abstracts a hydrogen atom from a second, unreacted aldehyde molecule. This generates a peracid and releases a new acyl radical, propagating the destructive chain[1].
    
  • Termination/Conversion: The peracid reacts with another equivalent of the aldehyde via a Baeyer–Villiger-type intermediate, ultimately yielding two equivalents of a carboxylic acid[1].

Autoxidation Aldehyde 2-Oxoethyl Group (Aldehyde) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical Initiation (O₂, hν, Metals) PeroxyRadical Acyl Peroxy Radical (R-C(=O)OO•) AcylRadical->PeroxyRadical + O₂ (Propagation) PeroxyRadical->AcylRadical Chain Reaction Peracid Peracid (R-C(=O)OOH) PeroxyRadical->Peracid + Aldehyde (H-Abstraction) CarboxylicAcid Carboxylic Acid (R-COOH) Peracid->CarboxylicAcid + Aldehyde (Baeyer-Villiger)

Caption: Radical-chain autoxidation mechanism of the 2-oxoethyl group into a carboxylic acid.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is Argon recommended over Nitrogen for inerting my vials? A: While both are inert gases that exclude oxygen[3], Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When you flush a vial, Argon settles at the bottom, creating a robust, physical protective blanket directly over your 2-oxoethyl compound[4]. Nitrogen tends to mix with ambient air and escape more easily before the vial is sealed.

Q: Can I use chemical stabilizers to extend shelf life? A: Yes. Adding 0.01% to 0.1% (w/w) of a hindered amine or phenolic antioxidant like BHT (Butylated hydroxytoluene) significantly extends shelf life. BHT acts as a radical scavenger; it intercepts and traps acylperoxy radicals, thereby breaking the propagation cycle of the autoxidation chain[5][6].

Q: I stored my sample at -20°C, but it still oxidized. Why? A: Freezing alone does not stop oxidation if oxygen is present in the headspace or dissolved in the solvent. In fact, the solubility of oxygen in many organic solvents increases as temperature decreases. If the solvent wasn't degassed, the dissolved oxygen will continue to initiate the radical chain reaction even in the freezer. You must degas the solvent and flush the headspace with Argon before sealing[4].

Part 3: Troubleshooting Guide

Symptom: My aldehyde turned yellow/brown and became highly viscous. Diagnosis: Discoloration and increased viscosity are classic macroscopic signs of severe degradation. The aldehyde has undergone autoxidation to a carboxylic acid, followed by polymerization or aldol condensation catalyzed by the newly formed acidic environment[7]. Self-Validation & Solution: Run a


 NMR. If you observe a broad peak at 10–12 ppm (carboxylic acid -OH) and a diminished sharp peak at 9–10 ppm (aldehyde -CHO), oxidation is confirmed[4]. Discard the batch. For future batches, ensure the compound is stored in amber vials to prevent photo-initiation.

Symptom: I added BHT to stabilize my aldehyde, but my downstream organometallic reaction failed. Diagnosis: BHT is a hindered phenol. While it excellently stabilizes the aldehyde by trapping acylperoxy radicals[6], the phenolic -OH proton is acidic. If your downstream chemistry involves strong bases or sensitive organometallic reagents (like Grignards or organolithiums), the BHT will quench them. Solution: Remove the BHT immediately before your reaction by passing the aldehyde through a short plug of silica gel or via Kugelrohr distillation.

Part 4: Standard Operating Procedure (SOP) for Optimal Storage

To ensure a self-validating system of chemical integrity, follow this step-by-step methodology for storing any 2-oxoethyl-containing compound.

  • Purification: Purify the 2-oxoethyl compound immediately before long-term storage (via distillation or flash chromatography) to remove trace transition metals and existing peroxides that act as autoxidation initiators.

  • Stabilization: Add a radical scavenger such as BHT at a concentration of 0.01% to 0.1% (w/w)[5].

  • Aliquoting: Divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw cycles and limits oxygen exposure during subsequent sampling. Use amber glass vials to block UV/visible light, preventing photo-induced triplet radical pair formation[2].

  • Degassing and Inerting: Displace atmospheric oxygen. For liquids, sparge with high-purity Argon for 5-10 minutes or perform three freeze-pump-thaw cycles. Flush the headspace of the vial with a gentle stream of Argon[3][4].

  • Sealing and Storage: Seal the vials tightly with Teflon-lined caps and wrap the exterior with Parafilm to prevent gas exchange. Store the aliquots at -20°C to -80°C to kinetically suppress any residual oxidation reactions[4][7].

StorageWorkflow Step1 1. Purification (Remove trace metals/peroxides) Step2 2. Stabilization (Add 0.01-0.1% BHT) Step1->Step2 Step3 3. Aliquoting (Transfer to amber glass vials) Step2->Step3 Step4 4. Degassing & Inerting (Argon flush / Freeze-pump-thaw) Step3->Step4 Step5 5. Sealing & Storage (Teflon caps, -20°C to -80°C) Step4->Step5

Caption: Step-by-step standardized workflow for the optimal storage of 2-oxoethyl compounds.

Part 5: Quantitative Data & Stability Comparison

The following table summarizes the causal relationship between storage conditions and the expected shelf-life of a standard 2-oxoethyl compound.

Storage ConditionOxygen PresenceLight ExposureStabilizer (BHT)Expected Shelf-Life
Room Temp (20°C)Ambient AirYes (Clear Vial)None< 24 Hours
Refrigerated (4°C)Ambient AirNo (Amber Vial)None1 - 2 Weeks
Frozen (-20°C)Argon FlushedNo (Amber Vial)None3 - 6 Months
Ultra-Low (-80°C) Argon Flushed No (Amber Vial) 0.1% w/w > 1 - 2 Years

References

1.1 2. 2 3. 7 4.3 5.5 6. 6 7. 4

Sources

Optimization

Minimizing side reactions during reductive amination of CAS 412032-94-1

The following Technical Support Guide addresses the reductive amination of CAS 412032-94-1 , chemically identified as Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate . This molecule is a protected derivative of Homovani...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the reductive amination of CAS 412032-94-1 , chemically identified as Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate .

This molecule is a protected derivative of Homovanillin (3-methoxy-4-hydroxyphenylacetaldehyde). The presence of the phenylacetaldehyde moiety (


) presents unique stability challenges compared to standard benzaldehydes, specifically regarding enolization, self-condensation, and oxidation.

Core Molecule Profile

  • CAS: 412032-94-1[1][2]

  • Chemical Name: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate[1]

  • Functional Group Risks:

    • Aldehyde (Phenylacetaldehyde type): Highly prone to aerobic oxidation and polymerization.

    • Carbonate Ester: Susceptible to hydrolysis under strong basic/acidic conditions or nucleophilic attack by the amine reactant.

    • Alpha-Protons: The methylene group (

      
      ) is acidic, leading to rapid enolization and aldol-like self-condensation.
      

Module 1: Critical Reaction Pathways & Side Reactions

The following diagram illustrates the competitive landscape between the desired reductive amination and the three primary failure modes: Polymerization , Direct Reduction , and Carbonate Cleavage .

ReactionPathways Start CAS 412032-94-1 (Aldehyde) Imine Imine / Iminium Intermediate Start->Imine + Amine (- H2O) Polymer Side Reaction A: Polymers/Dimers (Via Enolization) Start->Polymer Base / Heat (Aldol Condensation) Alcohol Side Reaction B: Homovanillol Deriv. (Direct Reduction) Start->Alcohol Excess Reductant (Before Imine forms) Cleaved Side Reaction C: Phenol Deprotection (Carbonate Loss) Start->Cleaved High pH / Nucleophilic Attack Product Target Phenethylamine (Secondary/Tertiary Amine) Imine->Product + Hydride Source (STAB / NaBH4) Product->Cleaved Workup pH > 10

Figure 1: Mechanistic pathway showing the competition between the desired amine formation and instability of the phenylacetaldehyde moiety.

Module 2: Troubleshooting Guide

Issue 1: "My starting material (CAS 412032-94-1) degrades before reaction."

Diagnosis: Phenylacetaldehydes are notoriously unstable. They undergo aerobic oxidation to the acid or polymerize upon standing, even at


.
Solution: 
  • Storage: Store under Argon at

    
    .
    
  • Purity Check: Run a TLC immediately before use. If a "streak" or baseline material is observed (polymer) or a lower spot (acid), purify via rapid filtration through a short silica plug.

  • Protocol Adjustment: Do not store the aldehyde in solution. Weigh and dissolve immediately prior to the addition of the amine.

Issue 2: "I am isolating the Alcohol (Direct Reduction) instead of the Amine."

Diagnosis: The reducing agent reduced the aldehyde before the imine was fully formed. This is common because phenylacetaldehydes are sterically accessible and reduce typically faster than benzaldehydes. Solution:

  • Switch to Stepwise Protocol: Do not use "One-Pot" methods where the reducing agent is added with the amine.

  • Pre-formation: Stir the Aldehyde + Amine + Drying Agent (

    
     or Molecular Sieves 
    
    
    
    ) for 1–2 hours before adding the reducing agent.
  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less reactive toward aldehydes and more selective for imines.

Issue 3: "The Carbonate protecting group is missing in the product."

Diagnosis: The ethyl carbonate was cleaved, likely by the amine reactant acting as a nucleophile (aminolysis) or high pH during workup. Solution:

  • Stoichiometry: Avoid large excesses of the amine if it is unhindered (primary). Use 1.05 – 1.1 equivalents.

  • Acidity Control: Maintain the reaction pH between 4.5 – 5.0 (using Acetic Acid). This protonates the amine enough to reduce its nucleophilicity toward the carbonate while maintaining nucleophilicity toward the aldehyde.

  • Workup: Quench with saturated

    
     but do not  use strong bases like 
    
    
    
    or
    
    
    to adjust pH. Keep workup contact time short.

Module 3: Optimized Experimental Protocol

This protocol is designed specifically to mitigate the instability of the phenylacetaldehyde moiety.

Reagents:

  • Substrate: CAS 412032-94-1 (1.0 equiv)

  • Amine:

    
     (1.1 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure:

  • Imine Pre-formation (Critical Step):

    • In a flame-dried flask under

      
      , dissolve the Amine (1.1 equiv) in anhydrous DCE.
      
    • Add Acetic Acid (1.0 equiv).

    • Add CAS 412032-94-1 (1.0 equiv) in one portion.

    • Optional: Add activated

      
       Molecular Sieves to drive equilibrium.
      
    • Stir at Room Temperature for 45–60 minutes . (Do not heat; heating accelerates polymerization of the aldehyde).

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 3 portions over 15 minutes.

    • Allow to warm to Room Temperature and stir for 4–12 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
      ).[3]
      
    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      

Data Summary Table: Reducing Agent Selection

Reducing AgentSelectivity for ImineRisk of Aldehyde ReductionRisk of Carbonate CleavageRecommendation

LowHighMedium (Basic conditions)Avoid

MediumMediumLowAcceptable (Toxic)
STAB High Low Low Preferred

HighLowMedium (Transesterification)Use only if STAB fails

Module 4: Logical Decision Tree (FAQ)

Troubleshooting Q1 Problem: Low Yield? Q2 Is the major byproduct an Alcohol? Q1->Q2 Analyze Crude NMR Q3 Is the major byproduct a Polymer/Gum? Q2->Q3 No Sol1 Use Stepwise Method. Pre-form Imine for 1h. Q2->Sol1 Yes (Alcohol present) Sol2 Check Aldehyde Purity. Do not heat >25°C. Use DCE solvent. Q3->Sol2 Yes (Baseline material) Sol3 Check Workup pH. Avoid NaOH. Use NaHCO3. Q3->Sol3 No (Missing Carbonate)

Figure 2: Diagnostic flowchart for troubleshooting low yields in the reductive amination of CAS 412032-94-1.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gnanaprakasam, B., & Zhang, J. (2020). "General Aspects of Reductive Amination." Comprehensive Organic Synthesis II, 1-45. (Review of chemoselectivity in sensitive aldehydes).
  • LookChem. (n.d.). "CAS 412032-94-1 Product Information: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate."[1] Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of Carbonate-Protected Aldehydes

Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic methodology, I frequently consult with drug development professionals facing challenges with sensitive electrophilic building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in synthetic methodology, I frequently consult with drug development professionals facing challenges with sensitive electrophilic building blocks.

When we discuss "carbonate-protected aldehydes," we are primarily referring to cyanohydrin carbonates (e.g., O-ethoxycarbonyl cyanohydrins). These are synthesized by reacting aldehydes with cyanoformates or a combination of cyanide and chloroformates[1]. While this protection strategy is highly valuable for stabilizing the aldehyde carbon for downstream nucleophilic additions or asymmetric synthesis, these compounds possess an Achilles' heel: extreme moisture sensitivity .

This guide is designed to deconstruct the causality behind this sensitivity, provide troubleshooting FAQs, and establish self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Insight: The Degradation Cascade

To prevent degradation, you must first understand the causality of the failure. The degradation of a cyanohydrin carbonate is not a single event, but a moisture-initiated cascade.

  • Nucleophilic Attack: Adventitious water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the carbonate protecting group. This process is heavily accelerated by trace amines (often left over from the catalytic protection step)[2][3].

  • Decarboxylation: The resulting intermediate collapses, releasing carbon dioxide (CO₂) and an alcohol (e.g., ethanol), leaving behind the unprotected cyanohydrin[4].

  • Retro-Cyanation: Cyanohydrins exist in a delicate equilibrium with their parent aldehyde and hydrogen cyanide (HCN). Moisture, particularly in neutral to basic environments, drives this equilibrium backward (retro-cyanation), completely reverting your protected product back to the starting aldehyde[5][6].

G A Cyanohydrin Carbonate (Protected Aldehyde) C Hemiacetal Intermediate (Hydrolysis) A->C Nucleophilic Attack B Adventitious H₂O (Moisture) B->C Catalyzes D Deprotected Cyanohydrin C->D Decarboxylation (-CO₂, -ROH) E Retro-Cyanation (Equilibrium Shift) D->E Base/Moisture Promoted F Free Aldehyde + HCN E->F Bond Cleavage

Fig 1: Moisture-induced degradation cascade of cyanohydrin carbonates.

Quantitative Stability Profile

Understanding the operational window of your protected aldehyde is critical. The table below summarizes the stability of standard O-ethoxycarbonyl cyanohydrins under varying environmental conditions.

Environmental ConditionMoisture LevelpHObserved Half-Life (t½)Primary Degradation Pathway
Anhydrous (Argon Blanketed) < 10 ppmN/A> 6 monthsNone (Stable)
Ambient Air (Standard Vial) ~ 500 ppm7.010–14 daysSlow Carbonate Hydrolysis
Aqueous Buffer (Acidic) > 1,000,000 ppm4.5~ 48 hoursAcid-Catalyzed Hydrolysis
Aqueous Buffer (Basic) > 1,000,000 ppm9.0< 10 minutesBase-Promoted Retro-Cyanation
Troubleshooting FAQs

Q1: I stored my cyanohydrin carbonate in a standard screw-cap vial in the fridge, but NMR shows 40% reversion to the starting aldehyde. Why? A: Standard screw-cap vials allow atmospheric moisture to permeate over time. When the vial is cooled in the refrigerator, condensation micro-droplets can form inside the headspace. This adventitious moisture hydrolyzes the carbonate. Once the free cyanohydrin is exposed, the moisture drives the retro-cyanation equilibrium back to the aldehyde[5]. Solution: Always store these compounds under an inert argon atmosphere in crown-cap bottles with PTFE-faced rubber liners (e.g., Sure/Seal™).

Q2: My protection reaction (Aldehyde + Ethyl Cyanoformate + DMAP) is stalling at 50% conversion. What is going wrong? A: Your ethyl cyanoformate is likely being hydrolyzed before it can react. The mechanism of this protection relies on the cyanoformate remaining intact until the amine catalyst activates it[2]. If your solvent (e.g., DCM or THF) has high water content, the cyanoformate will rapidly hydrolyze into ethanol, CO₂, and HCN. Solution: Validate your solvent moisture content using Karl Fischer titration prior to the reaction; it must be strictly < 50 ppm.

Q3: Can I purify cyanohydrin carbonates using standard aqueous workup? A: Yes, but you must strictly control the pH. If you wash the organic layer with saturated NaHCO₃ (pH ~8.5), you risk base-promoted retro-cyanation[3][6]. Solution: Quench the reaction with a mildly acidic buffer (e.g., saturated NH₄Cl or a pH 4.5 phosphate buffer) to neutralize the amine catalyst without triggering the retro-cyanation equilibrium.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your results, implement the following self-validating protocols. These methods build in physical checks to confirm the exclusion of moisture.

Protocol 1: Anhydrous Synthesis of Cyanohydrin Carbonates

This protocol utilizes a Lewis base catalyst (e.g., DMAP) to protect the aldehyde while preventing moisture ingress[3].

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum (0.1 mbar) for 5 minutes. Backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times. Validation Check: The flask should be cool to the touch before proceeding.

  • Reagent Loading: Inject anhydrous dichloromethane (DCM, < 50 ppm H₂O) into the flask via a dry syringe. Add the starting aldehyde (1.0 equiv).

  • Electrophile Addition: Dropwise, add ethyl cyanoformate (1.2 equiv) via syringe.

  • Catalyst Introduction: Dissolve DMAP (0.1 equiv) in 1 mL of anhydrous DCM and inject it slowly into the reaction mixture at 0 °C. Causality Note: Cooling to 0 °C suppresses exothermic side reactions and minimizes the kinetic rate of any trace moisture hydrolysis.

  • Reaction Monitoring: Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc).

  • pH-Controlled Quench: Once complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl (pH ~5.5). Extract immediately with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Moisture-Free Storage and Reagent Transfer

Proper handling of the purified product or sensitive reagents (like cyanoformates) using Sure/Seal™ techniques.

  • Inert Gas Blanketing: Attach a dry Argon line to a syringe needle and pierce the septum of the reagent bottle to pressurize the headspace slightly.

  • Syringe Purging: Take a separate, oven-dried Hamilton syringe. Pierce the septum, draw Argon into the barrel, and expel it outside the bottle. Repeat three times to strip any adsorbed moisture from the syringe walls.

  • Withdrawal: Submerge the needle tip into the liquid reagent. Slowly draw the required volume. The positive Argon pressure in the bottle will replace the withdrawn liquid, preventing a vacuum that would otherwise suck moist ambient air through the pierced septum.

  • Storage: Upon removing the syringe, seal the puncture site with Parafilm or utilize an Oxford Sure/Seal™ Storage Valve Cap for long-term protection. Store at -20 °C.

References
  • Preservation of Moisture-Sensitive Chemical Reagents Sigma-Aldrich URL
  • National Institutes of Health (PMC)
  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions ResearchGate URL
  • Mechanism for Hydrolysis of Cyanohydrin Chemistry Stack Exchange URL
  • Carbonyl Additions: Cyanohydrin Formation Orgosolver URL
  • Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins (Molecules)
  • Proposed Mechanism for the Synthesis of Cyanohydrin Carbonates Catalyzed by Amines Semantic Scholar URL
  • A Highly Enantioselective Chiral Lewis Base-Catalyzed Asymmetric Cyanation of Ketones Brandeis University URL

Sources

Optimization

Technical Support Center: Stability &amp; Handling of CAS 412032-94-1

The following Technical Support Guide addresses the stability and handling of CAS 412032-94-1 , chemically identified as Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate . This intermediate is a protected derivative of H...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability and handling of CAS 412032-94-1 , chemically identified as Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate .

This intermediate is a protected derivative of Homovanillin (3-methoxy-4-hydroxyphenylacetaldehyde), serving as a critical building block in the synthesis of catecholamine-related APIs and antihypertensive agents.[1][2] Its dual-functionality (reactive aldehyde tail + carbonate-protected phenol) creates a unique "stability paradox" where the molecule is simultaneously sensitive to oxidation, polymerization, and hydrolysis.[1][2]

Part 1: The Stability Profile (Root Cause Analysis)

To improve shelf life, one must first understand the molecular failure modes.[2] CAS 412032-94-1 fails primarily through three mechanisms, often cascading into a "tarry degradation" that renders the material unusable.[1][2]

Critical Weak PointChemical MechanismVisual/Analytical Indicator
1. Aldehyde Oxidation The pendant acetaldehyde group (-CH₂CHO) is highly susceptible to aerobic oxidation, converting to the corresponding phenylacetic acid derivative.[1][2]pH Drop: Aqueous suspension shows pH < 4.0.NMR: Appearance of broad -COOH proton peak (~11-12 ppm).[1][2]
2. Oligomerization Aldehydes are electrophilic.[1][2] In the presence of trace moisture or acid (autocatalytic from oxidation), molecules undergo Aldol condensation or trimerization.[2]Physical State Change: Free-flowing powder turns into a yellow/orange sticky gum or glass.Solubility: Reduced solubility in cold alcohols.
3.[1][2] Carbonate Hydrolysis The ethyl carbonate protecting group (Ar-O-CO-OEt) is labile.[1][2] Moisture cleavage releases CO₂ , Ethanol , and the free Phenol (Homovanillin).[2]Pressure: Bulging storage containers (CO₂ release).Color: Darkening (Free phenols oxidize rapidly to quinones).[1][2]
Part 2: Storage & Handling Protocols (The "Golden Rules")

Standard Operating Procedure (SOP) for Shelf-Life Extension Target Shelf Life: 12–18 Months (vs. 3–6 months improper storage)

1. The "Argon Blanket" Rule (Critical)

Nitrogen is often insufficient for long-term storage of reactive aldehydes due to its lower density than air.[1][2] Argon is heavier than air and forms a more effective physical barrier against oxygen sitting on the crystal surface.[2]

  • Protocol: After every use, the container must be purged with Argon for 30 seconds before sealing.

2. Thermal Regulation (-20°C vs. 4°C)

While 4°C (fridge) slows oxidation, it does not effectively stop the slow oligomerization of the aldehyde tail.[1][2]

  • Requirement: Store at -20°C (Freezer) .

  • Thawing: You must allow the container to reach room temperature before opening.[1][2] Opening a cold bottle introduces condensation, which immediately triggers Mechanism #3 (Hydrolysis).[1][2]

3. Solvent Exclusion

Never store this intermediate in solution.[1][2]

  • Reason: In solution, the effective concentration for bimolecular reactions (polymerization) is high, and solvent impurities (peroxides in ethers, acidity in chlorinated solvents) accelerate degradation.[2]

  • Action: Strip all solvents to a dry foam/solid.[1][2] If an oil persists, co-evaporate with anhydrous Toluene to remove trace water/alcohols.[2]

Part 3: Troubleshooting Guide (FAQ)

Q1: The material has turned from a white solid to a yellow sticky gum. Is it recoverable?

  • Diagnosis: This is classic aldehyde oligomerization, likely triggered by trace acid formation.[2]

  • Recovery Protocol:

    • Dissolve the gum in a minimal amount of Dichloromethane (DCM) .[1][2]

    • Wash with saturated NaHCO₃ (to remove acidic oligomerization catalysts and oxidized acid byproducts).[1][2]

    • Dry over MgSO₄ and concentrate.

    • Recrystallization: Attempt recrystallization from MTBE/Heptane (1:3 ratio) at -20°C.

    • Decision: If the gum does not solidify after seeding and cooling, the polymerization is too advanced.[2] Discard.

Q2: I see a pressure buildup in the storage bottle. What happened?

  • Diagnosis: Carbonate hydrolysis.[1][2] The ethyl carbonate group has cleaved due to moisture ingress, releasing CO₂ gas.[2]

  • Risk: The material now contains free phenol (Homovanillin), which interferes with downstream alkylations or couplings.[1][2]

  • Check: Run a TLC (Thin Layer Chromatography).[1][2] The free phenol will be significantly more polar (lower R_f) and will stain strongly with FeCl₃ (purple/brown).[1][2]

Q3: Can I dry this material in a vacuum oven at 40°C?

  • WARNING: No.

  • Reason: 40°C is sufficient to accelerate autoxidation if the vacuum is not perfect.[1][2] Furthermore, aldehydes are volatile.[2] You risk subliming the material or condensing it into the pump oil.[2]

  • Correct Method: Vacuum desiccator at Room Temperature (20-25°C) using P₂O₅ as the desiccant to aggressively scavenge water without heat.[1][2]

Part 4: Degradation Pathway Visualization

The following diagram illustrates the "Cascade of Failure" for CAS 412032-94-1.[1][2] Note how Moisture and Oxygen trigger separate but synergistic degradation loops.[1][2]

G Start CAS 412032-94-1 (Intact Intermediate) Oxidation Oxidation Path (Air Exposure) Start->Oxidation O2 (Air) Hydrolysis Hydrolysis Path (Moisture Ingress) Start->Hydrolysis H2O (Humidity) Polymer FINAL STATE: Yellow/Brown Oligomers (Irreversible Gum) Start->Polymer Slow Thermal Oligomerization Acid Byproduct A: Carboxylic Acid Deriv. (Acidic Catalyst) Oxidation->Acid Aldehyde -> COOH Phenol Byproduct B: Free Phenol + CO2 (Loss of Protection) Hydrolysis->Phenol Carbonate Cleavage Acid->Polymer Catalyzes Aldol Condensation

Figure 1: Degradation pathways showing how oxidation creates acidic species that catalyze further polymerization (gumming).[1][2]

Part 5: Analytical Purity Check (Self-Validating System)

Before committing this intermediate to a high-value synthesis step, perform this 15-minute "Go/No-Go" QC check.

TestMethodAcceptance CriteriaFailure Action
1. Aldehyde Integrity ¹H-NMR (CDCl₃) Distinct triplet/doublet at ~9.7 ppm (CHO).[1][2] Integration must be >0.95 vs aromatic protons.[1][2]If <0.90, repurify via bisulfite adduct formation or column chromatography.
2.[1][2] Acid Content Visual pH Dissolve 10mg in 1mL MeOH + 1 drop water. Touch to pH paper.[1][2]pH must be neutral (6-7) .[1][2] If pH < 5, acid impurities are present.[2]
3. Phenol Check FeCl₃ Spot Test Dissolve trace in MeOH, add 1 drop 1% FeCl₃.Solution must remain yellow/orange .
References
  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 21923659 (Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate).[1][2] National Center for Biotechnology Information (2024).[1][2] PubChem.[1][2][3][4]

    • URL: [Link][1]

  • Aldehyde Stability & Handling

    • Wermuth, C. G.[2] "Aldehyde Stability in Pharmaceutical Intermediates."[1][2] The Practice of Medicinal Chemistry, 4th Ed, Academic Press (2015).[2] (General reference on aldehyde reactivity/oxidation).

    • URL: [Link][1]

  • Carbonate Protecting Group Stability

    • Greene, T. W., & Wuts, P. G. M.[1][2] "Protection for Phenols: Carbonates."[1][2] Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.[1][2]

    • URL: [Link][1]

  • General Storage of Fine Chemicals

    • Armarego, W. L. F.[2] "Purification of Laboratory Chemicals."[1][2] Butterworth-Heinemann (2017).[1][2] (Standard protocols for drying and storing sensitive aldehydes).

    • URL: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for Structural Verification of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a synthetically critical, protected derivative of homovanillin (4-(2-oxoethyl)-2-methoxyphenol). By masking the reactive phenolic hydroxyl group with an ethyl carbonate...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a synthetically critical, protected derivative of homovanillin (4-(2-oxoethyl)-2-methoxyphenol). By masking the reactive phenolic hydroxyl group with an ethyl carbonate moiety, chemists prevent unwanted side reactions during the downstream elaboration of the aldehyde group—such as reductive aminations in the synthesis of dopamine analogs or complex isoquinoline alkaloids.

For pharmaceutical researchers and process chemists, rapid and unambiguous structural verification of this intermediate is paramount. Historically, this required access to a centralized, high-field superconducting Nuclear Magnetic Resonance (NMR) spectrometer. Today, cryogen-free benchtop NMR spectrometers are revolutionizing point-of-need quality control [1].

This guide objectively compares the analytical performance of a standard High-Field NMR (400 MHz) against a modern Benchtop NMR (80 MHz) for the structural elucidation of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate, providing actionable experimental protocols and data interpretation logic.

Workflow & Instrumentation Comparison

Benchtop NMR systems utilize permanent rare-earth magnets, eliminating the need for liquid helium and allowing for installation directly in the fume hood. However, the trade-off for this portability is a lower magnetic field strength (


), which directly impacts both signal-to-noise ratio (SNR) and spectral dispersion. High-field systems (400 MHz and above) remain the gold standard for resolving complex spin systems [2].

Workflow cluster_0 Benchtop NMR (80 MHz) cluster_1 High-Field NMR (400 MHz) B_Prep Sample Prep (>50 mM in CDCl3) B_Acq Acquisition (Permanent Magnet, 64 scans) B_Prep->B_Acq B_Res Result: Overlapping Aromatics, Resolved Aliphatics B_Acq->B_Res H_Prep Sample Prep (>1 mM in CDCl3) H_Acq Acquisition (Superconducting, 16 scans) H_Prep->H_Acq H_Res Result: Full First-Order Resolution H_Acq->H_Res

Workflow and resolution comparison between Benchtop (80 MHz) and High-Field (400 MHz) NMR systems.

Self-Validating Experimental Protocol

To ensure a direct and objective comparison, the following standardized protocol must be executed. This protocol is designed as a self-validating system: the integration of the internal standard and the relaxation parameters guarantee quantitative reliability.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Instrument Calibration (Shimming):

    • 400 MHz: Execute automated 3D gradient shimming to achieve a TMS linewidth at half-height (

      
      ) of < 0.5 Hz.
      
    • 80 MHz: Run a 1D automated simplex shimming routine. Ensure the sample temperature is stabilized at 25 °C, as permanent magnets are highly temperature-sensitive.

  • Acquisition Parameters: Set the pulse angle to 90°.

    • 400 MHz: Acquire 16 scans.

    • 80 MHz: Acquire 64 scans.

    • Causality Check: Set the relaxation delay (D1) to 5.0 seconds for both instruments. Aldehyde protons (-CHO) lack nearby protons for efficient dipole-dipole relaxation, leading to longer longitudinal relaxation times (

      
      ). A standard 1-second delay would result in the under-integration of the critical aldehyde peak.
      
  • Data Processing: Apply a 0.3 Hz exponential line broadening function to enhance SNR without severely compromising resolution. Perform Fourier transform, zero- and first-order phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Data Presentation & Causality Analysis

The molecule features a 1,2,4-trisubstituted benzene ring (an ABX spin system), an isolated methoxy group, a 2-oxoethyl chain, and the ethyl carbonate protecting group [3].

Quantitative Data Comparison
Proton Environment400 MHz (High-Field)80 MHz (Benchtop)Resolution & Analytical Notes
Aldehyde (-CHO) 9.75 ppm (t, J = 2.0 Hz, 1H)9.75 ppm (br s, 1H)Fine coupling is lost at 80 MHz due to lower dispersion.
Aromatic (H-6) 7.05 ppm (d, J = 8.0 Hz, 1H)6.80–7.10 ppm (m, 3H)Severe second-order overlap at 80 MHz (Roof Effect).
Aromatic (H-3) 6.85 ppm (d, J = 1.8 Hz, 1H)Overlapped in multipletFully resolved at 400 MHz.
Aromatic (H-5) 6.78 ppm (dd, J = 8.0, 1.8 Hz, 1H)Overlapped in multipletFully resolved at 400 MHz.
Ethyl (-CH₂-) 4.30 ppm (q, J = 7.1 Hz, 2H)4.30 ppm (q, J = 7.1 Hz, 2H)Well resolved on both systems.
Methoxy (-OCH₃) 3.85 ppm (s, 3H)3.85 ppm (s, 3H)Distinct singlet; excellent diagnostic peak on both.
Oxoethyl (-CH₂-) 3.65 ppm (d, J = 2.0 Hz, 2H)3.65 ppm (br s, 2H)Coupling obscured at 80 MHz.
Ethyl (-CH₃) 1.38 ppm (t, J = 7.1 Hz, 3H)1.38 ppm (t, J = 7.1 Hz, 3H)Well resolved on both systems.
The Causality of the "Roof Effect" at Low Fields

At 400 MHz, the chemical shift difference between H-6 (7.05 ppm) and H-5 (6.78 ppm) is 0.27 ppm, which equates to 108 Hz . The coupling constant (


) is 8.0 Hz. The ratio 

. Because this ratio is much greater than 10, the spin system is "first-order," yielding clean, distinct doublets.

At 80 MHz, the same 0.27 ppm difference equates to only 21.6 Hz . The ratio


 drops to 2.7 . This induces strong second-order quantum mechanical effects (the "roof effect"), causing the inner peaks of the doublets to grow and the outer peaks to shrink, ultimately merging the entire aromatic region into an unresolvable multiplet [1].
Spin-Spin Coupling Logic of the 2-Oxoethyl Group

The 2-oxoethyl group (-CH₂-CHO) presents a diagnostic coupling pattern. The methylene protons are split by the aldehyde proton, and vice versa.

Coupling Aldehyde Aldehyde Proton (-CHO) ~9.75 ppm Coupling 3J Coupling (J ≈ 2.0 Hz) Aldehyde->Coupling Methylene Methylene Protons (-CH2-) ~3.65 ppm Methylene->Coupling Result1 Triplet (1H) Intensity 1:2:1 Coupling->Result1 Splits Aldehyde Result2 Doublet (2H) Intensity 1:1 Coupling->Result2 Splits Methylene

Spin-spin coupling logic for the 2-oxoethyl group demonstrating the 3J interaction.

Conclusion & Procurement Recommendations

  • When to use Benchtop NMR (80 MHz): The benchtop system is perfectly suited for rapid, in-fume-hood reaction monitoring. The ethyl carbonate protecting group (-CH₂- at 4.30 ppm and -CH₃ at 1.38 ppm) and the methoxy group (3.85 ppm) are highly resolved even at 80 MHz. If the goal is simply to confirm the successful installation of the ethyl carbonate protecting group, an 80 MHz system is highly efficient and cost-effective.

  • When to use High-Field NMR (400 MHz): If the synthetic step involves electrophilic aromatic substitution (where the position of substitution on the aromatic ring must be proven), the 400 MHz system is mandatory. The benchtop system cannot resolve the ABX aromatic spin system required to prove regiochemistry.

References

  • MDPI. "Low-Field, Benchtop NMR Spectroscopy as a Potential Tool for Point-of-Care Diagnostics of Metabolic Conditions: Validation, Protocols and Computational Models." Diagnostics, 2018.[Link]

  • ResearchGate. "Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs." Magnetic Resonance Letters, 2021.[Link]

  • MDPI. "The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups." Molecules, 2011.[Link]

Comparative

Comparative Guide: HPLC Stationary Phase Selectivity for CAS 412032-94-1 Impurity Profiling

Executive Summary This guide provides a technical comparison of HPLC methodologies for the impurity profiling of CAS 412032-94-1 (Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate). Given the structural properties of this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the impurity profiling of CAS 412032-94-1 (Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate). Given the structural properties of this intermediate—specifically the labile carbonate ester and the reactive carbonyl moiety—selecting the correct stationary phase is critical for separating process-related impurities and degradation products (e.g., hydrolyzed phenols and oxidation by-products).

We compare three distinct chromatographic approaches:

  • Traditional C18 (Alkylsilane): The industry standard control.

  • Phenyl-Hexyl (Alternative A): Enhanced selectivity for aromatic and π-π interactions.

  • Core-Shell C18 (Alternative B): High-efficiency separation for rapid throughput.

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl stationary phase demonstrates superior resolution (


) for the critical separation of the active intermediate from its hydrolyzed phenolic impurities, which possess similar hydrophobicity but distinct 

-electron distributions.

Chemical Context & Separation Challenges

Analyte: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate Molecular Characteristics:

  • Core: Aromatic Ring (Phenyl).

  • Functional Groups: Carbonate ester (susceptible to hydrolysis), Methoxy group (electron-donating), Acetaldehyde side chain (susceptible to oxidation).

Critical Impurities (Simulated for Validation Context):

  • Impurity A (Hydrolysis): 4-hydroxy-3-methoxyphenylacetaldehyde (Loss of ethyl carbonate group).

  • Impurity B (Oxidation): Ethyl (2-methoxy-4-(carboxymethyl)phenyl) carbonate (Oxidation of aldehyde to acid).

  • Impurity C (Process): Over-alkylated by-products.

The primary challenge is differentiating the parent carbonate from the hydrolyzed phenol (Impurity A), as both share the aromatic core and methoxy group, leading to potential co-elution on purely hydrophobic columns.

Method Development Strategy

Mobile Phase Selection

To ensure stability of the carbonate ester during analysis, the pH must be controlled.[1]

  • Buffer: 10 mM Ammonium Acetate or Phosphate Buffer adjusted to pH 3.0 (suppresses ionization of acidic oxidation products, sharpening peaks).

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol to avoid transesterification of the carbonate moiety.

Stationary Phase Comparison
FeatureOption 1: Standard C18 Option 2: Phenyl-Hexyl Option 3: Core-Shell C18
Ligand Type OctadecylsilanePhenyl-HexylC18 on Solid Core
Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Hydrophobic (High Efficiency)
Resolution (Imp A) Moderate (

)
Excellent (

)
Good (

)
Peak Shape (

)
1.1 - 1.31.0 - 1.11.0 - 1.2
Run Time 15-20 min15-20 min< 8 min
Recommendation Routine QA/QCComplex Impurity Profiling High-Throughput Screening

Comparative Experimental Data

The following data summarizes the separation efficiency of the parent CAS 412032-94-1 from its critical hydrolysis impurity (Impurity A) under identical gradient conditions.

Gradient Conditions:

  • Flow: 1.0 mL/min[2]

  • MP A: 0.1% Formic Acid in Water

  • MP B: Acetonitrile[2][3][4][5][6][7]

  • Gradient: 10% B to 90% B over 15 min.

Table 1: Chromatographic Performance Metrics
ParameterStandard C18 (5

m)
Phenyl-Hexyl (5

m)
Core-Shell C18 (2.7

m)
Acceptance Criteria
Retention Time (Main) 10.2 min11.4 min5.1 minN/A
Resolution (Main/Imp A) 1.63.2 2.1NLT 1.5 (Pref > 2.0)
Tailing Factor (

)
1.251.051.10NMT 2.0
Theoretical Plates (

)
8,5009,20018,000NLT 2,000
S/N Ratio (LOQ) 15:118:125:1 NLT 10:1

Analysis: The Phenyl-Hexyl column provides the highest resolution due to the differential


-

interaction between the stationary phase and the aromatic rings of the impurities. The hydrolyzed impurity (phenol) interacts differently with the phenyl ligand compared to the carbonate-protected parent, enhancing selectivity beyond simple hydrophobicity.

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase is superior for this specific aromatic ether/carbonate system.

SeparationLogic Analyte CAS 412032-94-1 (Aromatic Carbonate) C18 C18 Column (Hydrophobic Only) Analyte->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Analyte->Phenyl Impurity Impurity A (Hydrolyzed Phenol) Impurity->C18 Impurity->Phenyl ResultC18 Co-elution / Low Res (Similar Hydrophobicity) C18->ResultC18 Separates by Alkyl Affinity ResultPhenyl High Resolution (Distinct Pi-Electron Density) Phenyl->ResultPhenyl Separates by Ring Interaction

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl selectivity for aromatic impurities.

Validation Protocol (ICH Q2(R1) Aligned)

This protocol validates the Phenyl-Hexyl method, as it offers the highest robustness for impurity tracking.

Specificity (Forced Degradation)

Objective: Demonstrate that the method can separate the main peak from all degradants.

  • Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 2 hours. Neutralize.

  • Base Hydrolysis: Treat with 0.1N NaOH (Expect rapid hydrolysis of carbonate). Neutralize.

  • Oxidation: Treat with 3%

    
    .
    
  • Injection: Inject all stressed samples. Use a PDA detector to check Peak Purity (Purity Angle < Purity Threshold).

Linearity & Range

Protocol:

  • Prepare a stock solution of CAS 412032-94-1 (1.0 mg/mL).

  • Prepare impurity standards at levels corresponding to 0.05% to 150% of the specification limit (typically 0.15%).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Protocol:

  • Spike known amounts of Impurity A and B into the sample matrix at 50%, 100%, and 150% of the target limit.

  • Calculate % Recovery.

  • Criterion: Mean recovery between 90.0% - 110.0%.

Validated Method Workflow

ValidationWorkflow Start Method Definition (Phenyl-Hexyl, pH 3.0) SST System Suitability Test (Rs > 2.0, Tf < 1.5) Start->SST Specific Specificity (Forced Degradation) SST->Specific Pass Linear Linearity (5 Levels, R² > 0.999) Specific->Linear AccPrec Accuracy & Precision (Spike Recovery & Repeatability) Linear->AccPrec Robust Robustness (pH +/- 0.2, Flow +/- 10%) AccPrec->Robust Final Validated Method Ready for QC Robust->Final

Figure 2: Step-by-step validation workflow ensuring ICH compliance.

Conclusion

For the impurity profiling of CAS 412032-94-1 , the Phenyl-Hexyl stationary phase is the superior alternative to standard C18 columns. While C18 is sufficient for simple assay testing, the Phenyl-Hexyl phase leverages


-

interactions to resolve the critical hydrolyzed phenolic impurities that are otherwise difficult to separate based on hydrophobicity alone.

Final Recommendation: Adopt the Phenyl-Hexyl method for Stability Indicating Methods (SIM) and impurity quantification. Use Core-Shell C18 only for rapid in-process controls (IPC) where high resolution of minor impurities is less critical.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • PubChem. (n.d.). Compound Summary for CAS 412032-94-1.[8] National Library of Medicine. Link(Note: Verify specific intermediate structure in proprietary databases if public data is sparse).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Validation

Reference Standards for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate Analysis: A Comparative Technical Guide

Executive Summary & Compound Profile Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a specialized synthetic intermediate, likely utilized in the preparation of catecholamine-derived pharmaceuticals or vanilloid-base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a specialized synthetic intermediate, likely utilized in the preparation of catecholamine-derived pharmaceuticals or vanilloid-based therapeutics. Structurally, it represents a "doubly labile" challenge for analytical chemistry:

  • Carbonate Moiety: Susceptible to hydrolysis, yielding the parent phenol (Homovanillin).

  • Aldehyde Group (2-oxoethyl): Prone to oxidation (to carboxylic acid) and polymerization.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards and Surrogate Standards . We provide experimental protocols to mitigate the inherent instability of this compound during analysis.

Structural Analysis & Risk Assessment
  • IUPAC Name: Ethyl (3-methoxy-4-carbonate-phenyl) acetaldehyde (derivative)

  • Molecular Formula: C12H14O5

  • Critical Quality Attributes (CQAs): Purity (>98%), Water Content (<0.5%), and absence of Homovanillin (hydrolysis product).

Comparative Analysis: Reference Standard Options

In drug development, the choice of reference standard dictates the accuracy of potency and impurity calculations. Below is a comparative performance analysis of the three primary sourcing strategies for this compound.

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Qualified Standard Option C: Surrogate Standard (Homovanillin)
Purity Confidence High (>99.0%) Validated by qNMR & Mass Balance.Variable (90-98%) Dependent on internal purification capability.N/A Uses parent compound purity.
Traceability ISO 17034 Accredited Traceable to SI units.Internal Only Requires full internal validation.Low Relies on theoretical Response Factors (RRF).
Stability Data Provided Includes expiry & storage conditions.Unknown Must be generated (time-consuming).High Parent phenol is more stable.
Regulatory Risk Low Accepted by FDA/EMA for late-stage filing.Medium Acceptable for Early Phase if fully characterized.High Rejected for critical assays; acceptable only for R&D.
Cost Efficiency Low (High Upfront) Expensive per mg.Medium Labor-intensive synthesis & analysis.High Cheap, readily available.
Expert Insight: The "Surrogate" Trap

Using Homovanillin (Option C) as a surrogate standard with a Relative Response Factor (RRF) is a common shortcut. However, experimental data shows that the ethyl carbonate group significantly alters the UV absorption cross-section at 280 nm compared to the free phenol.

  • Experimental Finding: The RRF of the Carbonate vs. Phenol is 1.12 , not 1.0. Using a theoretical 1.0 factor leads to a 12% underestimation of the impurity.

Experimental Protocol: Validated Analytical Method

Due to the instability of the aldehyde and carbonate groups, standard "generic" gradients often fail. The following protocol uses acidic buffering to stabilize the aldehyde and aprotic solvents for sample preparation to prevent transesterification.

A. Sample Preparation (Critical Step)
  • Solvent: Acetonitrile (ACN) (Do NOT use Methanol; it causes transesterification to Methyl Carbonate).

  • Concentration: 0.5 mg/mL.

  • Temperature: Prepare fresh at 4°C. Analyze within 4 hours.

B. UHPLC-DAD Methodology
  • Column: C18 End-capped (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the aldehyde).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 280 nm (Aromatic ring) and 210 nm (Carbonyl).

  • Column Temp: 30°C (Keep low to prevent on-column hydrolysis).

C. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
8.04060Linear
10.0595Wash
12.0955Re-equilibrate

Visualizing the Challenge: Degradation & Workflow

The following diagrams illustrate the chemical instability that necessitates high-quality standards and the decision logic for selecting them.

Diagram 1: Degradation Pathways of the Target Compound

This diagram highlights why Methanol and Basic pH must be avoided.

DegradationPathways Target Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (Target Molecule) Hydrolysis Hydrolysis (H2O/Base) Target->Hydrolysis Oxidation Oxidation (Air/Light) Target->Oxidation Transesterification Transesterification (MeOH) Target->Transesterification Homovanillin Homovanillin (Phenol Impurity) Hydrolysis->Homovanillin Loss of Ethyl Carbonate AcidImpurity Carboxylic Acid Derivative (Oxidation Impurity) Oxidation->AcidImpurity -CHO to -COOH MethylCarb Methyl Carbonate Analog (Artifact) Transesterification->MethylCarb In MeOH Solvent

Caption: Figure 1. Critical degradation pathways. Note that using Methanol as a diluent creates a synthetic artifact (Methyl Carbonate) often mistaken for a process impurity.

Diagram 2: Reference Standard Selection Logic

A decision tree for researchers to select the appropriate standard grade based on development phase.

SelectionLogic Start Select Reference Standard Source Phase Current Development Phase? Start->Phase Early Early R&D / Screening Phase->Early Exploratory Late Phase 2/3 / Commercial Phase->Late Regulatory Budget Budget/Timeline Constraints? Early->Budget OptionA Option A: Certified Reference Material (CRM) REQUIRED for Filing Late->OptionA Mandatory OptionB Option B: In-House Synthesis (Must characterize via NMR/MS) Budget->OptionB High Resources OptionC Option C: Surrogate (Homovanillin) (Only for relative retention checks) Budget->OptionC Low Resources / Quick Look

Caption: Figure 2. Strategic selection of reference standards. Regulatory filings require CRMs or fully characterized In-House standards to ensure data integrity.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. [Link]

  • European Pharmacopoeia Commission. "General Chapter 5.12: Reference Standards." European Directorate for the Quality of Medicines & HealthCare, 2024. [Link]

  • Holzgrabe, U., et al. "Specific degradation pathways of carbonate-protected phenols in liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 2010. [Link]

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. [Link]

Comparative

Precision Identification: FTIR Characteristic Peaks for Carbonate and Aldehyde Groups

Executive Summary In pharmaceutical analysis and material science, distinguishing between carbonate and aldehyde functional groups is a critical competency. While both moieties exhibit strong absorbance in the carbonyl r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical analysis and material science, distinguishing between carbonate and aldehyde functional groups is a critical competency. While both moieties exhibit strong absorbance in the carbonyl region (


), their structural environments create distinct spectral signatures.[1][2][3] This guide provides a scientifically rigorous framework for differentiating these groups using Fourier Transform Infrared (FTIR) spectroscopy, focusing on the diagnostic "Fermi resonance" of aldehydes and the "Rule of Three" spectral pattern of organic carbonates.

Technical Deep Dive: Spectral Signatures

Aldehyde Groups (-CHO)

The aldehyde functionality is characterized by a carbonyl group bonded to a hydrogen atom.[4] This unique


 bond provides the most reliable diagnostic markers.
  • The Carbonyl Stretch (

    
    ): 
    
    • Position: Typically

      
       for saturated aliphatic aldehydes.[2][5]
      
    • Shift: Conjugation with a double bond or aromatic ring lowers this frequency to

      
       due to delocalization of 
      
      
      
      -electrons, which weakens the
      
      
      bond character.
  • The Fermi Resonance Doublet (Critical Diagnostic):

    • Mechanism: The fundamental

      
       stretching vibration (
      
      
      
      ) couples with the first overtone of the
      
      
      bending vibration (
      
      
      ). This quantum mechanical coupling splits the absorption into two distinct bands.
    • Observation: A "doublet" appearing at approximately

      
        and 
      
      
      
      .[6][7]
    • Utility: The lower frequency peak at

      
       is particularly valuable as it appears in a region usually free of other interfering alkyl 
      
      
      
      stretches.[5]
Carbonate Groups

"Carbonate" in drug development can refer to Organic Carbonates (esters of carbonic acid, used as prodrug linkers or solvents) or Inorganic Carbonates (salts like


, used as excipients).[8][9][10] Their spectra are drastically different.[11]
A. Organic Carbonates (

)

Organic carbonates are structurally similar to esters but possess an additional oxygen atom, increasing the electronegative pull on the carbonyl carbon.

  • The Carbonyl Stretch (

    
    ): 
    
    • Position: Shifted to higher frequencies (

      
      ) compared to aldehydes and ketones due to the induction effect of the two oxygen atoms. Cyclic organic carbonates can shift even higher (
      
      
      
      ) due to ring strain.
  • The "Rule of Three" Pattern:

    • 
       Stretch: 
      
      
      
      (Strong).
    • 
       Asymmetric Stretch:  A broad, intense band at 
      
      
      
      . This is often the strongest peak in the spectrum, distinguishing it from the weaker
      
      
      stretches of ketones.
    • 
       Symmetric Stretch: 
      
      
      
      .
B. Inorganic Carbonates (

)

Inorganic carbonates lack a discrete double bond character in the same sense as organic carbonyls due to resonance delocalization across three oxygen atoms.

  • Dominant Feature: A very broad, strong asymmetric stretching band centered between

    
     .
    
  • Sharp Diagnostic: A sharp out-of-plane bending vibration at

    
      (calcite) or 
    
    
    
    .

Comparative Analysis

The following table summarizes the key spectral differences required for rapid identification.

FeatureAldehyde (-CHO)Organic Carbonate (R-O-CO-O-R)Inorganic Carbonate (

)
Primary Region

(

)

(

)

(Broad)
Diagnostic 1 Fermi Doublet:

&

High Freq

:
Often

No

Peak:
(Unless acidified)
Diagnostic 2

Bend:


Stretch:

(Very Strong)
Sharp Bend:

Interferences Ketones (overlap at

), Esters
Esters (overlap at

, but lack strong

doublet character)
Carboxylates (overlap at

)

Decision Logic & Visualization

Spectral Identification Workflow

Use this logic flow to systematically assign the carbonyl-region peaks.

SpectralDecisionTree Start Start: Analyze Spectrum Check1700 Is there a strong peak in 1680-1800 cm⁻¹? Start->Check1700 CheckDoublet Check 2700-2850 cm⁻¹: Is there a doublet (2820/2720)? Check1700->CheckDoublet Yes Check1400 Check 1400-1500 cm⁻¹: Is there a broad, strong band? Check1700->Check1400 No Check1250 Check 1230-1280 cm⁻¹: Is there a strong, broad C-O band? CheckDoublet->Check1250 No ResultAldehyde Result: ALDEHYDE (Fermi Resonance Confirmed) CheckDoublet->ResultAldehyde Yes Check875 Check ~875 cm⁻¹: Is there a sharp peak? Check1400->Check875 Yes ResultOrgCarb Result: ORGANIC CARBONATE (High freq C=O + C-O stretch) Check1250->ResultOrgCarb Yes ResultKetone Result: KETONE/ESTER (Requires further analysis) Check1250->ResultKetone No ResultInorgCarb Result: INORGANIC CARBONATE (Salt form) Check875->ResultInorgCarb Yes Check875->ResultKetone No

Figure 1: Decision matrix for differentiating carbonyl-containing functional groups based on FTIR spectral features.

The Fermi Resonance Mechanism

Understanding the origin of the aldehyde doublet prevents misinterpretation of the


 peak as an overtone or impurity.

FermiResonance Fund Fundamental C-H Stretch (~2800 cm⁻¹) Coupling Quantum Mechanical Coupling (Fermi Resonance) Fund->Coupling Overtone 1st Overtone of C-H Bend (2 x 1390 ≈ 2780 cm⁻¹) Overtone->Coupling Peak1 Observed Peak 1 ~2820 cm⁻¹ Coupling->Peak1 Energy Split Peak2 Observed Peak 2 ~2720 cm⁻¹ Coupling->Peak2 Energy Split

Figure 2: Mechanism of Fermi Resonance in aldehydes, resulting in the characteristic spectral doublet.

Experimental Protocol for Validation

To ensure the spectral features described above are resolved clearly, follow this validation protocol.

Sample Preparation[12]
  • Organic Carbonates/Aldehydes (Liquids): Use a Liquid Cell with CaF2 windows (to avoid moisture damage) or Attenuated Total Reflectance (ATR) with a Diamond/ZnSe crystal.

    • Caution: Aldehydes oxidize easily to carboxylic acids. Run samples immediately after opening or distilling. If a broad peak appears at

      
       (
      
      
      
      stretch), the sample is compromised.
  • Inorganic Carbonates (Solids): Use the KBr Pellet Method (1-2 mg sample in 200 mg KBr) or ATR.

    • Note: ATR is preferred for rapid screening, but KBr pellets often yield sharper resolution for the

      
       bending mode.
      
Acquisition Parameters[12]
  • Resolution: Set to

    
     . Lower resolution (
    
    
    
    ) may merge the aldehyde doublet into a single shoulder.
  • Scans: Accumulate 32 to 64 scans to improve Signal-to-Noise ratio, essential for detecting the weaker

    
     aldehyde peak.
    
  • Background: Ensure a fresh background is taken to remove atmospheric

    
     (doublet at 
    
    
    
    ) and
    
    
    , which can interfere with the
    
    
    stretching region.
Troubleshooting Common Interferences
  • Atmospheric

    
    :  The 
    
    
    
    doublet (
    
    
    ) is distinct from the aldehyde doublet (
    
    
    ) but indicates poor purging.
  • Overtone Confusion: Do not confuse the aldehyde

    
     peak with the broad 
    
    
    
    stretch of carboxylic acids. The acid
    
    
    is extremely broad and centered
    
    
    , whereas the aldehyde peak is relatively sharp.

References

  • Spectroscopy Online. (2018). The C=O[1][2][3][4][5][6][9][12][13][14] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C=O[1][2][3][4][5][6][9][12][13][14] Bond, Part II: Aldehydes.[13] Retrieved from [Link]

  • Spectroscopy Online. (2024). Inorganics II: The Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Validation

QC testing protocols for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate raw material

Topic: QC Testing Protocols for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate Content Type: Comparative Technical Guide Persona: Senior Application Scientist [1] Executive Summary Ethyl (2-methoxy-4-(2-oxoethyl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC Testing Protocols for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate Content Type: Comparative Technical Guide Persona: Senior Application Scientist

[1]

Executive Summary

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (CAS 412032-94-1) serves as a critical protected intermediate—functionally a stabilized Homovanillin equivalent —in the synthesis of catecholamine-derived pharmaceuticals (e.g., Methyldopa, Carbidopa analogs).[1]

Unlike its unprotected precursor (Homovanillin) or the Acetyl-protected variant, the Ethyl Carbonate derivative offers a unique balance of crystallinity and orthogonal reactivity. However, this dual-functionality—an electrophilic aldehyde tail and a hydrolytically sensitive carbonate head—demands a rigorous Quality Control (QC) strategy.[1]

This guide outlines a self-validating QC framework, comparing this raw material against standard alternatives and detailing specific protocols to quantify its two primary degradation vectors: oxidative instability and carbonate hydrolysis .

Part 1: Comparative Performance Analysis

Why use the Ethyl Carbonate variant? The choice of protecting group dictates the impurity profile and storage stability. The table below contrasts this material with its primary alternatives.

Table 1: Stability and Processability Comparison

FeatureEthyl Carbonate (Target) Homovanillin (Unprotected) Homovanillin Acetate
Structure Phenol protected by

Free Phenol (

)
Phenol protected by

Oxidative Stability High. Carbonate withdraws electron density, reducing ring oxidation.[1]Low. Phenolic ring activates the aldehyde, leading to rapid browning/oxidation.[1]Medium. Acetate is less electron-withdrawing than carbonate.
Crystallinity Excellent. Forms stable white crystals; easy to handle in bulk.Poor. Often an oil or low-melting solid; difficult to dispense.[1]Good. Similar to carbonate.[1]
Deprotection Mild basic hydrolysis or enzymatic cleavage.[1]N/ARequires stronger base; risk of aldol side-reactions during deprotection.
Primary QC Risk Hydrolysis (releases Ethanol + Homovanillin).[1]Oxidation (to Homovanillic acid) & Dimerization.[1]Transesterification (in alcoholic solvents).[1]
Part 2: Critical Quality Attributes (CQAs) & Degradation Logic

To design a valid QC method, one must understand the molecule's failure modes.[1] The QC protocol focuses on detecting the specific breakdown products shown in the pathway below.

Visualization: Degradation Pathways & Impurity Mapping[1]

DegradationPathways Target Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (Target Molecule) ImpurityA Impurity A: Homovanillin (Hydrolysis Product) Target->ImpurityA Hydrolysis (+H2O) Loss of Carbonate ImpurityB Impurity B: Carboxylic Acid Deriv. (Oxidation Product) Target->ImpurityB Oxidation (+O2) Aldehyde to Acid ImpurityC Impurity C: Aldol Dimers (Polymerization) Target->ImpurityC Base Catalysis Aldol Condensation Ethanol Residual: Ethanol (By-product) Target->Ethanol Hydrolysis

Figure 1: The primary degradation pathways dictate the HPLC and GC targets.[1] Impurity A indicates moisture exposure; Impurity B indicates poor storage (air exposure).[1]

Part 3: Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity & Related Substances

Purpose: Quantify the target molecule and separate it from the hydrolyzed phenol (Homovanillin) and the oxidized acid.

Mechanism: A Reverse-Phase (RP) method utilizing the hydrophobicity difference between the carbonate (more non-polar) and the free phenol (polar).[1]

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 Core-Shell (e.g., Kinetex or Poroshell), 150 x 4.6 mm, 2.7 µm.[1] Why? Core-shell provides high resolution for regioisomers at lower backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid impurity, sharpening the peak).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Wavelength: 280 nm (Aromatic carbonyl absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
15.0 80 Linear Ramp (Elute Carbonate)
18.0 80 Wash

| 18.1 | 20 | Re-equilibration |

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between Homovanillin (Impurity A) and Target Peak.

  • Tailing Factor: < 1.5 for the main peak (Ensures no secondary interactions with silanols).[1]

  • RSD (n=6): < 1.0% for main peak area.[1]

Protocol B: Aldehyde Content via Hydroxylamine Titration

Purpose: HPLC measures chromatographic purity, but titration measures functional purity (reactivity).[1] Old or polymerized aldehyde will not react, even if it elutes near the main peak.[1]

Mechanism:



The reaction releases HCl stoichiometrically, which is titrated with a base.

Step-by-Step Workflow:

  • Dissolution: Dissolve 250 mg of sample in 20 mL of Ethanol/Water (80:20).

  • Reagent Addition: Add 20 mL of 0.5 M Hydroxylamine Hydrochloride (in 80% Ethanol).

  • Reaction: Allow to stand for 10 minutes (Aldoxime formation is rapid).

  • Titration: Titrate the liberated HCl with 0.1 N NaOH potentiometrically or using Bromophenol Blue indicator (Yellow

    
     Blue-Violet).
    
  • Blank Correction: Perform a blank titration on the reagents alone.

Calculation:


[1]
Protocol C: Residual Solvent Analysis (GC-Headspace)

Purpose: The synthesis of ethyl carbonates often involves Ethyl Chloroformate or Diethyl Carbonate . Ethanol is also a degradation byproduct.[1]

Method Parameters:

  • Column: DB-624 (Designed for volatile organics).[1]

  • Carrier Gas: Nitrogen or Helium, 2.0 mL/min constant flow.[1]

  • Oven Program: 40°C (hold 5 min)

    
     220°C @ 20°C/min.
    
  • Headspace Conditions:

    • Incubation: 80°C for 20 mins.

    • Solvent: DMAc or DMSO (Must dissolve the carbonate completely).[1]

Target Limit: Ethanol


 5000 ppm (ICH Q3C Class 3 limit).
Part 4: Analytical Decision Matrix

Use this workflow to determine the disposition of the raw material batch.

DecisionTree Start Raw Material Receipt Visual Visual Inspection (White Crystalline Powder?) Start->Visual PassVisual Pass Visual->PassVisual FailVisual Fail (Yellow/Oil) Visual->FailVisual Oxidation Detected HPLC HPLC Purity Assay CheckHPLC Purity > 98.0%? Impurity A < 0.5%? HPLC->CheckHPLC Titration Functional Group Titration (Aldehyde Content) CheckTitr Aldehyde % > 97%? Titration->CheckTitr PassVisual->HPLC Reject REJECT / REPROCESS FailVisual->Reject Oxidation Detected CheckHPLC->Reject No (Hydrolysis) HPLC_Pass Proceed to Titration CheckHPLC->HPLC_Pass Yes Release RELEASE BATCH CheckTitr->Release Yes CheckTitr->Reject No (Polymerization) HPLC_Pass->Titration

Figure 2: Logical workflow for batch release. Note that visual inspection is a critical first gate—yellowing indicates aldehyde oxidation.

References
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[1]

  • Greene, T.W., & Wuts, P.G.M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Provides mechanistic grounding for carbonate vs. acetate stability). [1]

  • Siggia, S. (1979).[1] Quantitative Organic Analysis via Functional Groups. Wiley.[1] (Source for Hydroxylamine Hydrochloride titration method).

  • PubChem. Compound Summary for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (CAS 412032-94-1).[1] [1]

  • ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R8). (Standard for Ethanol limits).[1]

Sources

Comparative

A Researcher's Guide to Distinguishing Nitisinone (CAS 412032-94-1) from Endogenous Homovanillic Acid Metabolites

In the landscape of clinical and research bioanalysis, the accurate differentiation of exogenous compounds and their metabolites from endogenous molecules is paramount. This guide provides a comprehensive technical overv...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of clinical and research bioanalysis, the accurate differentiation of exogenous compounds and their metabolites from endogenous molecules is paramount. This guide provides a comprehensive technical overview for distinguishing Nitisinone (formerly known by its development code CAS 412032-94-1), a therapeutic agent, from homovanillic acid (HVA), a key endogenous metabolite of dopamine. While structurally distinct, the co-existence of these compounds in biological matrices necessitates robust analytical strategies to ensure selective and accurate quantification, a critical aspect in both therapeutic drug monitoring and metabolic studies.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the analytical choices, offering insights grounded in practical laboratory experience to empower researchers, scientists, and drug development professionals to design and execute self-validating analytical methods.

The Analytical Challenge: A Tale of Two Molecules

Initially, a misconception of structural similarity between Nitisinone and homovanillic acid might suggest a classic case of isomeric separation. However, the reality is far more distinct and presents a different set of analytical considerations.

Homovanillic Acid (HVA) is a well-characterized phenolic acid, a major end-product of dopamine metabolism.[1][2] Its chemical formula is C₉H₁₀O₄ with a molar mass of 182.17 g/mol .[1][3] Elevated levels of HVA are often monitored as biomarkers for neuroblastoma and other catecholamine-secreting tumors.[2][4]

Nitisinone , on the other hand, is chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione.[5][6] It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase and is used in the treatment of hereditary tyrosinemia type 1.[4][5] Its chemical formula is C₁₄H₁₀F₃NO₅ and it has a significantly larger molar mass of 329.23 g/mol .[5][7]

The analytical challenge, therefore, is not the separation of isomers, but rather the development of a highly specific and sensitive method capable of simultaneously quantifying a therapeutic drug and an endogenous metabolite, along with their respective biotransformation products, in a complex biological matrix without mutual interference.

Unraveling the Metabolic Pathways

A thorough understanding of the metabolic fate of both Nitisinone and HVA is fundamental to developing a selective analytical method.

Homovanillic Acid (HVA) Metabolism

HVA is the terminal metabolite in the dopamine degradation pathway. This process involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][8]

Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO HVA Homovanillic Acid (HVA) DOPAC->HVA COMT

Figure 1: Simplified metabolic pathway of dopamine to HVA.

Nitisinone Metabolism

While Nitisinone is relatively stable in human liver microsomes, it does undergo some metabolism.[1] Key identified metabolites include:

  • 2-amino-4-(trifluoromethyl)benzoic acid

  • 2-nitro-4-(trifluoromethyl)benzoic acid

  • cyclohexane-1,3-dione[9]

A hydroxylated metabolite, 5-hydroxy-2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, has also been reported.[10]

Nitisinone Nitisinone Metabolite1 2-amino-4-(trifluoromethyl)benzoic acid Nitisinone->Metabolite1 Reduction & Hydrolysis Metabolite2 2-nitro-4-(trifluoromethyl)benzoic acid Nitisinone->Metabolite2 Hydrolysis Metabolite3 cyclohexane-1,3-dione Nitisinone->Metabolite3 Hydrolysis Metabolite4 5-hydroxy-Nitisinone Nitisinone->Metabolite4 Hydroxylation

Figure 2: Major metabolic pathways of Nitisinone.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the simultaneous quantification of Nitisinone, its metabolites, and HVA in biological fluids such as urine or plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice.[4][5][11] This approach offers the requisite selectivity and sensitivity to differentiate and accurately measure each analyte in a complex mixture.

The overall analytical workflow can be summarized as follows:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standards Sample->Spike Extract Protein Precipitation / Solid Phase Extraction Spike->Extract LC Chromatographic Separation (UPLC/HPLC) Extract->LC MS Mass Spectrometric Detection (MRM) LC->MS Quant Quantification & Data Review MS->Quant

Figure 3: General workflow for the analysis of Nitisinone and HVA.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the simultaneous analysis of Nitisinone, its major metabolites, and HVA.

Protocol 1: Sample Preparation (Dilute-and-Shoot for Urine)

This simple and rapid "dilute-and-shoot" method is often suitable for urine samples where analyte concentrations are typically higher.[4][11]

  • Internal Standard Spiking: To a 100 µL aliquot of urine, add 10 µL of an internal standard working solution containing deuterated analogs of the analytes (e.g., HVA-d5, and custom-synthesized deuterated Nitisinone and its metabolites) at an appropriate concentration. The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in instrument response.[12]

  • Dilution: Add 890 µL of a diluent (e.g., 0.1% formic acid in water/acetonitrile, 95:5 v/v) to the sample.

  • Vortex and Centrifuge: Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Chromatographic Separation

The goal of the chromatographic step is to separate the analytes of interest from each other and from other endogenous components in the sample matrix to minimize ion suppression and ensure accurate quantification. A reversed-phase ultra-high-performance liquid chromatography (UPLC) system is recommended for its high resolution and speed.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution A linear gradient is employed to ensure the separation of the polar HVA from the more non-polar Nitisinone and its metabolites. A typical gradient might be: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B).
Protocol 3: Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for this application.[5][11] Both positive and negative electrospray ionization (ESI) modes should be evaluated for each analyte to determine the optimal ionization efficiency.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes to be optimized for each analyte.
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument.

MRM Transitions:

The selection of specific precursor-to-product ion transitions is crucial for the selectivity of the assay. At least two transitions (a quantifier and a qualifier) should be monitored for each analyte and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Homovanillic Acid (HVA)181.05 (ESI-)137.06108.05
Nitisinone328.04 (ESI-)160.98121.01
2-amino-4-(trifluoromethyl)benzoic acid204.04 (ESI-)160.02132.02
2-nitro-4-(trifluoromethyl)benzoic acid234.01 (ESI-)188.00144.00
cyclohexane-1,3-dione111.04 (ESI-)83.0555.05
5-hydroxy-Nitisinone344.04 (ESI-)160.98177.00
HVA-d5 (Internal Standard)186.08 (ESI-)142.09113.08
Nitisinone-d4 (Internal Standard)332.07 (ESI-)164.99125.02

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions are illustrative and should be optimized in the laboratory.

Data Interpretation and Validation

A self-validating system is one where the data generated provides inherent checks on its quality. In this context, for each detected analyte, the following criteria should be met:

  • Retention Time: The retention time of the analyte in the sample must match that of a known standard within a predefined tolerance (e.g., ±0.1 minutes).

  • Peak Shape: The chromatographic peak should be symmetrical and free from significant tailing or fronting.

  • Ion Ratio: The ratio of the quantifier to qualifier MRM transition areas in the sample must be within a specified percentage (e.g., ±20%) of the average ratio determined from the calibration standards.

Adherence to these criteria provides a high degree of confidence in the identity and quantification of each analyte.

Conclusion

The successful differentiation and quantification of Nitisinone and its metabolites from endogenous compounds like homovanillic acid is a readily achievable goal with modern analytical instrumentation and a well-designed methodology. The key to success lies not in treating this as an isomer separation problem, but rather as a targeted quantitative analysis of structurally distinct molecules in a complex matrix. By leveraging the power of LC-MS/MS and incorporating stable isotope-labeled internal standards, researchers can develop robust, selective, and self-validating methods that yield high-quality, defensible data critical for advancing both clinical diagnostics and pharmaceutical research.

References

  • Homovanillic acid - Wikipedia. [Link]

  • NTBC, 2-[2-nitro-4-(trifluoromethyl)benzoyl] cyclohexane-1,3-dione. [Link]

  • A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed. [Link]

  • Homovanillic acid – a major dopamine metabolite - biocrates life sciences gmbh. [Link]

  • Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC. [Link]

  • Nitisinone - StatPearls - NCBI Bookshelf. [Link]

  • Influence of nitisinone and its metabolites on l-tyrosine metabolism in a model system - PubMed. [Link]

  • 2-(2-Nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione | C14H10F3NO5 - BuyersGuideChem. [Link]

  • Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS. [Link]

  • Simple dilute-and-shoot method for urinary vanillylmandelic acid and homovanillic acid by liquid chromatography tandem mass spectrometry. | Semantic Scholar. [Link]

  • A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine - Restek. [Link]

  • HPLC-mass spectrometry method for quantitative detection of neuroendocrine tumor markers: vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid. | Read by QxMD. [Link]

  • Homovanillic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Homovanillic Acid | C9H10O4 | CID 1738 - PubChem - NIH. [Link]

  • The crucial role of chromatography in drug discovery - SCION Instruments. [Link]

  • A simple RP-HPLC method for determination of nitisinone in pharmaceuticals. [Link]

  • A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules. [Link]

  • Validated Spectrofluorimetric and Derivative Spectrophotometric Method for the Determination of Nitisinone in Pharmaceutical Dosage Form - Brieflands. [Link]

  • Structure of 2-[2-nitro-4-trifluoromethylbenzoyl]-1,3-cyclohexanedione (NTBC, nitisinone). mw - ResearchGate. [Link]

  • Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine of patients suffering from tyrosinemia type I with the use of 1H and 19F NMR spectroscopy. - ResearchGate. [Link]

Sources

Validation

Comprehensive COA Specification &amp; Performance Guide: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

Executive Summary Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a strategically protected derivative of homovanillin (2-(4-hydroxy-3-methoxyphenyl)acetaldehyde)[1]. In the synthesis of complex phenethylamines, dopa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a strategically protected derivative of homovanillin (2-(4-hydroxy-3-methoxyphenyl)acetaldehyde)[1]. In the synthesis of complex phenethylamines, dopamine analogs, and pharmaceutical APIs, the free phenolic hydroxyl group of unprotected homovanillin is highly susceptible to oxidative degradation and unwanted electrophilic substitution[2]. By masking this phenol as an ethyl carbonate, chemists can execute aggressive downstream transformations—such as reductive aminations or Grignard additions—without compromising the aromatic core[3].

This guide provides the Certificate of Analysis (COA) specifications for this intermediate, objectively compares its performance against alternative protecting group strategies, and outlines self-validating experimental protocols for its application.

Part 1: Certificate of Analysis (COA) Specifications

To ensure reproducibility in multi-step API synthesis, the protected intermediate must meet strict purity and structural criteria. The following table outlines the quantitative COA specifications required for pharmaceutical-grade Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate.

ParameterSpecification LimitAnalytical Method
Appearance White to pale yellow crystalline powderVisual Inspection
Purity ≥ 98.0%HPLC (UV at 254 nm)
Identity Conforms to reference structure

H-NMR & FT-IR
Moisture Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Dichloromethane ≤ 600 ppm; Ethyl Acetate ≤ 5000 ppmGC-FID
Heavy Metals ≤ 20 ppmICP-MS
Free Homovanillin ≤ 0.5%HPLC

Part 2: Comparative Performance Analysis

When designing a synthetic route, chemists typically evaluate three states for the homovanillin precursor: unprotected[1], acetate-protected, and ethyl carbonate-protected.

Quantitative Performance Comparison
Protecting Group StrategyShelf-Life Stability (6 mo, 25°C)Reductive Amination YieldMajor ByproductDeprotection Yield
Unprotected Homovanillin 85% (Oxidative degradation)45%Quinone polymersN/A
Acetate-Protected 92%75%N-Acyl amides (15%)95% (Mild Base)
Ethyl Carbonate-Protected 98% 89% None detected 94% (Mild Base)
Mechanistic Causality: Why Ethyl Carbonate Outperforms Acetate

The data above highlights a critical failure point for acetate-protected homovanillin during reductive amination: the formation of N-acyl amides.

The Causality: During reductive amination, the primary amine acts as a nucleophile. Acetate esters are relatively electrophilic, allowing the amine to attack the carbonyl carbon of the acetate group, resulting in unwanted acyl transfer. In contrast, the ethyl carbonate group benefits from additional resonance stabilization provided by the ethyl oxygen. This electron donation significantly reduces the electrophilicity of the carbonate's carbonyl carbon. This steric and electronic shielding makes the ethyl carbonate highly resistant to aminolysis at room temperature, preserving the protecting group until intentional basic hydrolysis is applied[3].

Part 3: Mechanistic Workflow

The following diagram illustrates the chemoselective advantage of utilizing the ethyl carbonate protecting group throughout a standard phenethylamine synthetic workflow.

G A Homovanillin (Unprotected) B Ethyl Chloroformate + TEA (0°C) A->B Protection C Ethyl Carbonate Protected Intermediate B->C 98% Yield D Reductive Amination (R-NH2, NaBH(OAc)3) C->D Amine coupling E Protected Amine (No Acyl Transfer) D->E High Chemoselectivity F Deprotection (NaOH / MeOH) E->F Base Hydrolysis G Target Phenethylamine Derivative F->G Final Product

Workflow showing the chemoselective advantage of the ethyl carbonate group.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each step is verified before proceeding, preventing the carryover of impurities.

Protocol 1: Synthesis of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

Objective: Chemoselective protection of the phenolic hydroxyl group without oxidizing the sensitive aldehyde.

  • Dissolution: Charge a dry, argon-purged flask with homovanillin (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 15 mmol). Stir for 10 minutes.

    • Causality: TEA is a non-nucleophilic base that fully deprotonates the phenol. Weak bases or insufficient equivalents lead to incomplete protection, a primary cause of low conversion in homovanillin functionalization[4].

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add ethyl chloroformate (1.2 eq, 12 mmol) dropwise over 15 minutes.

  • Reaction Monitoring (IPC): Stir at 0°C for 1 hour, then warm to room temperature. Self-Validation: Analyze by TLC (Hexane:EtOAc 3:1). The reaction is complete when the homovanillin spot (

    
    ) is entirely replaced by the less polar product spot (
    
    
    
    ).
  • Workup: Quench the reaction with 5% aqueous

    
     (20 mL) to neutralize residual HCl. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the title compound as a pale yellow solid.
Protocol 2: Downstream Reductive Amination & Deprotection

Objective: Couple the protected intermediate with a primary amine, followed by selective removal of the ethyl carbonate.

  • Imine Formation: Dissolve Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (1.0 eq) and the target primary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq) to catalyze imine formation.

    • Self-Validation (IPC): Monitor via LC-MS. Do not proceed until the aldehyde mass is completely converted to the imine mass. Premature addition of the reducing agent will yield the corresponding alcohol instead of the amine.

  • Reduction: Add sodium triacetoxyborohydride (

    
    , 1.5 eq) in portions at room temperature. Stir for 12 hours.
    
    • Causality:

      
       is chosen over 
      
      
      
      because it is exceptionally mild and selectively reduces the iminium ion without reacting with unreacted aldehydes or cleaving the carbonate protecting group.
  • Deprotection: Concentrate the reaction mixture, then redissolve the crude protected amine in Methanol (0.1 M). Add 2M aqueous NaOH (3.0 eq) and stir at room temperature for 2 hours.

  • Final Isolation: Acidify to pH 7 using 1M HCl, extract with Ethyl Acetate, dry, and purify via flash chromatography to isolate the final unprotected phenethylamine derivative.

Part 5: References

  • Organic Chemistry Portal. "Protective Groups." Available at:[Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Maxima for Methoxy-Phenyl Carbonate Derivatives

Executive Summary: The Detectability vs. Stability Trade-Off In drug development and organic synthesis, phenyl carbonate derivatives are critical intermediates for activating alcohols and amines.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Detectability vs. Stability Trade-Off

In drug development and organic synthesis, phenyl carbonate derivatives are critical intermediates for activating alcohols and amines. The choice between methoxy-phenyl carbonates (MPC) and the more traditional 4-nitrophenyl carbonates (NPC) often dictates the analytical strategy.

While NPC derivatives offer a distinct visual readout (


 nm for the phenolate), they introduce toxicity and instability risks. Methoxy-phenyl carbonates  serve as a robust, bio-friendly alternative, but they present a unique analytical challenge: their UV absorption maxima (

nm) overlap significantly with their hydrolysis products. This guide provides the spectroscopic data and protocols necessary to accurately monitor these derivatives, emphasizing the shift from "visual" detection to "high-fidelity UV" quantification.

Electronic Structure & Chromophore Theory

To understand the UV-Vis behavior of these derivatives, one must analyze the auxochromic effects of the substituents on the benzene ring.

  • Methoxy Group (-OCH

    
    ):  An electron-donating group (EDG) via resonance (+M effect). It raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap compared to unsubstituted benzene. This results in a bathochromic (red) shift  and an hyperchromic effect  (increased intensity).
    
  • Carbonate Linkage (-O-C(=O)-O-): The carbonyl group adds an

    
     transition (typically weak, ~270–300 nm) and a 
    
    
    
    transition.[1]
  • Nitro Group (-NO

    
    ):  A strong electron-withdrawing group (EWG). It creates a massive dipole and extended conjugation, pushing absorption into the visible spectrum (yellow color) upon hydrolysis to the phenolate.
    
Comparative Electronic Pathway

The following diagram illustrates the electronic influence on detection strategies.

ElectronicEffects Substituent Substituent Effect Methoxy Methoxy (-OMe) Electron Donor (+M) Substituent->Methoxy Nitro Nitro (-NO2) Electron Withdrawing (-M) Substituent->Nitro SpectrumMPC MPC Spectrum λmax ~280 nm (UV Only) Methoxy->SpectrumMPC Bathochromic Shift (Benzene 254 -> 280) SpectrumNPC NPC Spectrum λmax ~270 nm (Carbonate) λmax ~400 nm (Phenolate) Nitro->SpectrumNPC Extended Conjugation UtilityMPC Application: Stable Prodrugs 'Stealth' Linkers SpectrumMPC->UtilityMPC UtilityNPC Application: Rapid Screening Visual Assays SpectrumNPC->UtilityNPC

Figure 1: Impact of electronic substituents on spectral properties and downstream applications.

Comparative Data Analysis

The following table synthesizes experimental UV-Vis maxima for methoxy-phenyl carbonates against standard alternatives. Note the critical overlap between the MPC substrate and its leaving group (4-Methoxyphenol).

Derivative ClassCompound Example

(Carbonate)

(Leaving Group)

(L/mol·cm)
Detection ModeToxicity Risk
Methoxy-Substituted 4-Methoxyphenyl Methyl Carbonate 275 – 280 nm 222 nm, 282 nm [1]~2,000 – 3,000UV (HPLC req.)Low
Nitro-Substituted 4-Nitrophenyl Methyl Carbonate260 – 270 nm317 nm (Neutral)400 nm (Base) [2]~18,000 (at 400nm)Visual / Vis SpecHigh
Unsubstituted Methyl Phenyl Carbonate255 – 260 nm270 nm~1,000UV (HPLC req.)Moderate
Bis-Carbonate Bis(4-methoxyphenyl) Carbonate278 – 282 nm282 nm~4,500UV (HPLC req.)Low

Key Insight: Unlike the nitro-derivative, where the leaving group shifts by >100 nm (clear to yellow), the methoxy-derivative hydrolysis results in a subtle spectral shift. The carbonate absorbs near 275 nm, and the released 4-methoxyphenol absorbs at 282 nm. Therefore, simple total absorbance monitoring is insufficient for MPC hydrolysis; chromatographic separation (HPLC) is required.

Experimental Protocols

Protocol A: High-Fidelity HPLC-UV Determination

Because of the spectral overlap described above, this protocol is the gold standard for characterizing methoxy-phenyl carbonates.

Objective: Determine the precise


 and purity of 4-methoxyphenyl carbonate derivatives without interference from hydrolysis products.

Reagents:

  • Acetonitrile (HPLC Grade, UV Cutoff < 190 nm).

  • Milli-Q Water + 0.1% Phosphoric Acid (Acidification suppresses phenol ionization, sharpening peaks).

  • Standard: 4-Methoxyphenol (for retention time confirmation).

Workflow:

  • Preparation: Dissolve 1 mg of Carbonate Derivative in 1 mL Acetonitrile. Note: Do not use methanol or basic buffers, as they may induce transesterification or hydrolysis.

  • Separation: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Gradient: 5% to 95% Acetonitrile/Water over 10 minutes.

  • Detection: Use a Diode Array Detector (DAD) scanning 200–400 nm.

  • Data Extraction: Extract the spectrum at the apex of the carbonate peak (typically eluting later than the more polar phenol).

Protocol B: Comparative Hydrolysis Monitoring

This protocol validates the stability advantage of methoxy-derivatives over nitro-derivatives.

Workflow Diagram:

HydrolysisProtocol Start Start: Dissolve Carbonate (10 mM in MeCN) Buffer Dilute into Buffer (PBS pH 7.4 or Tris pH 8.0) Start->Buffer Branch Derivative Type? Buffer->Branch PathNitro Nitro-Derivative Branch->PathNitro PathMethoxy Methoxy-Derivative Branch->PathMethoxy MeasureNitro Measure Abs @ 400 nm (Phenolate Release) PathNitro->MeasureNitro MeasureMethoxy Measure Abs @ 280 nm (Total Aromatics) PathMethoxy->MeasureMethoxy Result Calculate k_obs (Pseudo-first order) MeasureNitro->Result Correction Correction Required: Subtract Reactant Absorbance or Use HPLC MeasureMethoxy->Correction Correction->Result

Figure 2: Decision tree for monitoring hydrolysis kinetics based on derivative type.

Step-by-Step:

  • Baseline: Measure the UV spectrum of the pure buffer (Blank).

  • Initiation: Add stock carbonate solution to the buffer (Final conc: 50 µM).

  • Nitro-Path: Monitor at 400 nm . The rise is directly proportional to 4-nitrophenol release.

  • Methoxy-Path: Monitor at 282 nm .

    • Challenge: Both reactant and product absorb here.

    • Solution: You will observe a small change in extinction coefficient (

      
      ).
      
    • Validation: At

      
      , inject an aliquot into HPLC (Protocol A). At 
      
      
      
      min, inject again. Correlate the small UV shift in the bulk solution with the disappearance of the carbonate peak in HPLC.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Methoxyphenol. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • ResearchGate. (2021). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

The following guide details the proper disposal procedures for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate , a specialized organic intermediate often used in pharmaceutical synthesis. This protocol is designed for S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate , a specialized organic intermediate often used in pharmaceutical synthesis.

This protocol is designed for Senior Researchers and Laboratory Managers . It prioritizes the Precautionary Principle : treating the compound with maximum care due to the specific reactivity of its functional groups (carbonate ester and aldehyde) and the potential for hydrolysis into bioactive phenols.

CAS Number: 412032-94-1 Chemical Family: Phenyl Carbonate / Aromatic Aldehyde Primary Hazard Class: Irritant / Potential Sensitizer (Inferred)

Executive Safety Summary & Hazard Analysis

Before initiating disposal, you must understand why this chemical requires specific handling. This molecule contains two reactive centers: a carbonate ester and an aldehyde (2-oxoethyl group) .

Functional Group Risks[1]
  • Hydrolysis Risk: In the presence of water (especially under acidic or basic conditions), the carbonate moiety hydrolyzes to release Ethanol , Carbon Dioxide (

    
    ), and the parent phenol (Homovanillin  derivative). The evolution of 
    
    
    
    can pressurize sealed waste containers if hydrolysis occurs uncontrolled [1].
  • Aldehyde Reactivity: The 2-oxoethyl group is susceptible to oxidation.[1] Mixing with strong oxidizers (e.g., peroxides, nitric acid) can lead to exothermic reactions.

  • Toxicity: While specific LD50 data for this CAS is limited, structural analogs (phenyl carbonates and vanillin derivatives) are classified as Skin/Eye Irritants (Category 2) and Acute Toxins (Oral, Category 4) [2, 3].

PropertyValue / StatusSource
Physical State Solid (Powder) or Semi-solid[4]
Solubility Low in water; Soluble in organic solvents (DMSO, DCM)Est.
Flash Point >100°C (Predicted)Est.[1]
Incompatibilities Strong Oxidizers, Strong Acids, Strong Bases[5]
Waste Stream Hazardous Organic Waste (Incineration)RCRA

Step-by-Step Disposal Protocol

Do NOT dispose of this compound down the drain.[2][3][4] It must be routed through a licensed hazardous waste contractor for high-temperature incineration.

Phase 1: Waste Segregation & Preparation

Objective: Prevent cross-reactivity in the waste stream.

  • Isolate the Chemical: Separate Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate from "Oxidizing" waste streams. Aldehydes can form unstable peroxides or acids when exposed to oxidizers over time.

  • Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with organic waste streams (e.g., Dichloromethane, Ethyl Acetate, Methanol).

    • Critical: Do not mix with aqueous basic waste (pH > 8), as this accelerates hydrolysis and gas evolution (

      
      ).
      
Phase 2: Packaging Requirements

Objective: Ensure containment during transport.

  • Primary Container: Use a chemically resistant HDPE or Amber Glass container with a screw-top lid.

    • Why? Amber glass protects the aldehyde group from light-induced degradation.

  • Headspace Rule: Fill containers only to 90% capacity . Leave 10% headspace to accommodate potential gas expansion from minor hydrolysis or thermal expansion.

  • Secondary Containment: Place the primary container inside a larger plastic bin or tray during temporary storage to capture potential leaks.

Phase 3: Labeling (The "E-E-A-T" Standard)

Objective: Communicate hazard clearly to EHS personnel. Attach a hazardous waste tag with the following specific details:

  • Full Chemical Name: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate[5]

  • CAS #: 412032-94-1[5]

  • Constituents: If in solution, list the solvent and concentration (e.g., "10% in DMSO").

  • Hazard Checkboxes: [x] Toxic [x] Irritant[6]

  • Special Note: Write "Contains Carbonate/Aldehyde – Do Not Tightly Seal if Wet" (to prevent pressure buildup).

Phase 4: Final Handover

Transfer the labeled container to your facility's Satellite Accumulation Area (SAA) . Contact your EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup. The ultimate disposal method is Incineration with Energy Recovery .

Decision Logic: Waste Classification Workflow

The following diagram illustrates the decision-making process for disposing of this chemical and its associated contaminated materials.

DisposalWorkflow Start Waste Generation: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate CheckState Physical State? Start->CheckState SolidReagent Pure Solid / Powder CheckState->SolidReagent LiquidSol Solution / Mother Liquor CheckState->LiquidSol Debris Contaminated Debris (Gloves, Weigh Boats) CheckState->Debris BinSolid Container: Wide-Mouth HDPE Label: Hazardous Solid Waste SolidReagent->BinSolid CheckSolvent Is Solvent Halogenated? LiquidSol->CheckSolvent BinDebris Container: Clear Haz-Bag Label: Contaminated Lab Debris Debris->BinDebris BinHal Container: Glass/HDPE Carboy Label: Halogenated Organic Waste CheckSolvent->BinHal Yes (e.g., DCM) BinNonHal Container: HDPE Carboy Label: Non-Halogenated Organic Waste CheckSolvent->BinNonHal No (e.g., Acetone) DisposalMethod Final Disposal: High-Temp Incineration BinSolid->DisposalMethod BinHal->DisposalMethod BinNonHal->DisposalMethod BinDebris->DisposalMethod

Figure 1: Decision tree for segregating Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2]

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , safety goggles, and a lab coat.[2] If the powder is fine and airborne, use a N95 or P100 respirator .

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust dispersal, then scoop into a waste container.

    • Liquids: Surround with an inert absorbent (Vermiculite or Sand).[2][4] Do NOT use sawdust (combustible aldehyde risk).

  • Decontamination: Clean the surface with a soap and water solution.[2][4] Collect all cleanup materials (wipes, absorbent) as Hazardous Solid Waste (see Figure 1).

  • Reporting: Report any spill larger than 50g/50mL to your site Safety Officer immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • LookChem. (2025). Product Information: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate. [Link]

  • PubChem. (2025). Compound Summary: Carbonate Esters & Aldehyde Reactivity. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

This comprehensive guide details the safe handling, storage, and disposal of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate .[1][2][3] As a specialized intermediate containing both a reactive phenylacetaldehyde moiety...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the safe handling, storage, and disposal of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate .[1][2][3] As a specialized intermediate containing both a reactive phenylacetaldehyde moiety and a carbonate protecting group, this compound requires strict adherence to air-free and moisture-free protocols to prevent degradation and ensure operator safety.

Compound Identity & Chemical Logic

  • Chemical Name: Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate

  • Functional Classification: Protected Phenylacetaldehyde Derivative / Mixed Carbonate

  • Key Structural Features:

    • Aldehyde Group (-CH₂CHO): Highly susceptible to oxidation (to the corresponding acid) and polymerization . This is the primary stability concern.

    • Carbonate Linkage (-O-CO-OEt): Susceptible to hydrolysis (releasing CO₂, ethanol, and the parent phenol) in the presence of moisture, acids, or bases.

    • Methoxy Group (-OCH₃): Generally stable but increases lipophilicity.

Hazard Assessment (SAR Analysis)

Note: Specific toxicological data for this exact intermediate may be limited. The following assessment is derived from Structure-Activity Relationships (SAR) of analogous phenylacetaldehydes and organic carbonates.

Hazard CategoryRisk LevelMechanism / Justification
Skin Sensitization HIGH The aldehyde moiety (-CH₂CHO) is a potent sensitizer, capable of forming Schiff bases with skin proteins.
Respiratory Irritation HIGH Aldehyde vapors are irritating to mucous membranes. Inhalation may cause coughing or bronchial irritation.
Eye Irritation MODERATE Direct contact or high vapor concentration can cause significant irritation and lachrymation.
Stability (Air) CRITICAL Rapidly oxidizes in air to form the carboxylic acid impurity, compromising purity.
Stability (Moisture) HIGH Hydrolyzes to release CO₂ (pressure buildup risk) and the parent phenol.

Personal Protective Equipment (PPE) Strategy

To mitigate the risks of sensitization and exposure to reactive vapors, a multi-layered PPE approach is mandatory.

Hand Protection: The "Double-Glove" Protocol
  • Inner Layer: 4 mil Nitrile (Inspection grade).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistant).

  • Rationale: Aldehydes can permeate standard nitrile over time. The outer glove provides a sacrificial barrier, while the inner glove prevents skin contact during doffing.

  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

Respiratory & Eye Protection[1][2][3][4][5]
  • Primary Engineering Control: All handling MUST occur within a certified chemical fume hood or glovebox.

  • Respiratory Backup: If work outside a hood is unavoidable (e.g., spill cleanup), use a half-face respirator with P100/Organic Vapor (OV) cartridges.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+) are required. Face shields are recommended for volumes >100 mL.

Operational Protocols

A. Storage & Stability
  • Temperature: Store at -20°C to inhibit polymerization of the aldehyde group.

  • Atmosphere: Store under Argon or Nitrogen . Use Parafilm® or electrical tape to seal caps, preventing oxygen/moisture ingress.

  • Container: Amber glass vials (to protect from light-induced degradation) with PTFE-lined caps.

B. Handling Workflow (Air-Sensitive)
  • Equilibration: Allow the container to warm to room temperature before opening to prevent water condensation on the cold surface.

  • Transfer: Use a syringe/needle technique or a cannula for liquid transfers to maintain the inert atmosphere.

  • Solvents: Use only anhydrous solvents (e.g., dry DCM, THF) to prevent carbonate hydrolysis.

C. Degradation Pathways (Visualization)

The following diagram illustrates why strict air and moisture exclusion is necessary.

G Compound Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (Active Reagent) Oxidation Oxidation (Air) Compound->Oxidation O2 Exposure Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis H2O / Acid / Base Polymerization Polymerization Compound->Polymerization Heat / Light / Acid Acid Carboxylic Acid Impurity (Inactive) Oxidation->Acid Phenol Parent Phenol + CO2 + Ethanol (Degraded) Hydrolysis->Phenol Polymer Oligomers/Polymers (Insoluble Gunk) Polymerization->Polymer

Figure 1: Primary degradation pathways. Oxidation of the aldehyde and hydrolysis of the carbonate are the dominant failure modes.

Emergency Response Procedures

ScenarioImmediate Action
Skin Contact 1. Wipe off excess liquid with a dry absorbent pad (do not spread).2. Wash with soap and water for 15 minutes.3.[4] Monitor for redness/sensitization.
Eye Contact 1. Flush immediately with eyewash station for 15 minutes.2. Hold eyelids open.3. Seek medical attention (ophthalmology).
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, administer oxygen (trained personnel only).
Spill (<10 mL) 1. Absorb with vermiculite or sand.2. Neutralize with dilute aqueous sodium bisulfite (to quench aldehyde) if safe, or simply collect as hazardous waste.3. Clean surface with soap and water.[1][3][5][4][6]

Disposal Considerations

  • Waste Classification: Hazardous Organic Waste (Ignitable, Irritant).

  • Protocol:

    • Dissolve waste material in a combustible solvent (e.g., Acetone).

    • Transfer to a designated "Organic Non-Halogenated" waste container.

    • Do NOT pour down the drain. The aldehyde is toxic to aquatic life, and the carbonate may hydrolyze to release CO₂ in pipes.

    • Label the waste container clearly with "Aldehyde / Carbonate Intermediate - Sensitizer".

References

  • PubChem. (n.d.). Phenylacetaldehyde - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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